molecular formula C10H11FN2 B1299898 6-Fluorotryptamine CAS No. 575-85-9

6-Fluorotryptamine

Katalognummer: B1299898
CAS-Nummer: 575-85-9
Molekulargewicht: 178.21 g/mol
InChI-Schlüssel: BQTOKMYKZPCPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluorotryptamine (CAS 575-85-9), also known as 6-FT or PAL-227, is a fluorinated tryptamine derivative of significant interest in biochemical and pharmacological research. This compound is characterized as a multi-target agent, acting primarily as a serotonin receptor agonist, a selective serotonin-releasing agent (SRA), and a monoamine oxidase inhibitor (MAOI) . In research applications, this compound demonstrates high-affinity binding and agonist activity at serotonin 5-HT 1A and 5-HT 2A receptors . Notably, it is also recognized as one of the most potent in vitro SRAs among known tryptamines, potently inducing the release of serotonin with significantly weaker effects on dopamine and norepinephrine release . Its additional MAOI activity, particularly against MAO-A, adds a layer of complexity to its pharmacological profile, making it a valuable tool for studying neurotransmitter systems . Owing to this unique combination of mechanisms without producing hallucinogenic effects in vivo, this compound serves as a critical research compound in neuroscience. It is used to contrast with psychedelic tryptamines and to investigate the pathways underlying serotonin-mediated behaviors and neural plasticity . Researchers utilize it to explore the therapeutic potential of non-hallucinogenic serotonin receptor agonists. This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOKMYKZPCPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357527
Record name 6-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-85-9
Record name 6-Fluorotryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-fluoro-1H-indol-3-yl)ethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluorotryptamine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter serotonin and a member of the tryptamine class of compounds. It has garnered interest in the scientific community for its distinct pharmacological profile, acting as a serotonin 5-HT1A and 5-HT2A receptor agonist, a selective serotonin releasing agent (SRA), and a monoamine oxidase inhibitor (MAOI).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is characterized by an indole ring system with a fluorine atom substituted at the 6-position and an ethylamine side chain at the 3-position. This substitution significantly influences its electronic properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(6-fluoro-1H-indol-3-yl)ethanamine[1]
Synonyms 6-FT, 6-Fluoro-T, PAL-227, 3-(2-Aminoethyl)-6-fluoroindole[1][2]
CAS Number 575-85-9[1][2]
Molecular Formula C₁₀H₁₁FN₂[1][2]
Molecular Weight 178.21 g/mol [1][2]
Appearance Yellow crystalline powder[2]
Melting Point 80-88 °C[2]
Purity (typical) ≥ 97% (HPLC)[2]
Storage Conditions ≤ -4 °C[2]

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, data for the closely related compound 6-fluoro-N(b)-acetyltryptamine provides valuable insights into the expected spectroscopic features.

Table 2: Spectroscopic Data for 6-Fluoro-N(b)-acetyltryptamine (closely related derivative)

TechniqueDataReference
¹³C NMR A spectrum is available for this derivative, showing characteristic peaks for the acetylated tryptamine structure.[1]
¹H NMR Expected signals would include aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent, and aliphatic protons of the ethylamine side chain.
IR Spectroscopy Characteristic peaks would be expected for N-H stretching of the amine and indole, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-F stretching.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of tryptamines, such as cleavage of the ethylamine side chain.

Pharmacological Properties

This compound exhibits a multi-faceted pharmacological profile, primarily interacting with the serotonergic system.

Receptor Binding and Agonist Activity

This compound has a notable affinity for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1] It acts as a full agonist at the 5-HT₂ₐ receptor.[1]

Table 3: Receptor Binding Affinities and Agonist Potency of this compound

ReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
5-HT₁ₐ 26754Not Reported[1]
5-HT₂ₐ 6064.56, 81101[1]
Serotonin Releasing Activity

This compound is a potent selective serotonin releasing agent (SRA), with a significantly higher potency for serotonin release compared to dopamine and norepinephrine.[1]

Table 4: Monoamine Releasing Activity of this compound

MonoamineEC₅₀ (nM)Reference
Serotonin 4.4[1]
Dopamine 106[1]
Norepinephrine 1,575[1]
Monoamine Oxidase Inhibition

This compound also acts as a monoamine oxidase inhibitor (MAOI), with a preference for MAO-A over MAO-B.[1]

Table 5: Monoamine Oxidase Inhibition by this compound

EnzymeIC₅₀ (nM)Reference
MAO-A 1,580[1]
MAO-B 5,620[1]

Signaling Pathways

As a 5-HT₂ₐ receptor agonist, this compound is expected to activate the Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various cellular responses.

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 6-FT This compound 5-HT2A_R 5-HT2A Receptor 6-FT->5-HT2A_R Gq Gq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca2+->Cellular_Response PKC->Cellular_Response

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

Experimental Protocols

Synthesis of this compound from 6-Fluoroindole

The synthesis of this compound can be achieved from 6-fluoroindole via a three-step process involving the formation of an intermediate indolylmagnesium halide, followed by reaction with ethylene oxide and subsequent amination.

Synthesis_Workflow Start 6-Fluoroindole Step1 Reaction with Ethylmagnesium Bromide (Grignard Reagent Formation) Start->Step1 Intermediate1 6-Fluoroindolylmagnesium Bromide Step1->Intermediate1 Step2 Reaction with Ethylene Oxide Intermediate1->Step2 Intermediate2 2-(6-Fluoro-1H-indol-3-yl)ethanol Step2->Intermediate2 Step3 Amination (e.g., via Mesylation and reaction with Ammonia) Intermediate2->Step3 End This compound Step3->End

Caption: Synthesis workflow for this compound.

Methodology:

  • Grignard Reagent Formation: To a solution of 6-fluoroindole in anhydrous diethyl ether, a solution of ethylmagnesium bromide in diethyl ether is added dropwise under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature to form the 6-fluoroindolylmagnesium bromide.

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is then treated with a solution of ethylene oxide in anhydrous diethyl ether at low temperature (e.g., 0 °C). The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Isolation of the Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-(6-fluoro-1H-indol-3-yl)ethanol.

  • Amination: The resulting alcohol is converted to a better leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine to form the mesylate. This intermediate is then reacted with a source of ammonia (e.g., a solution of ammonia in methanol) in a sealed tube at elevated temperature to yield this compound.

  • Purification: The final product is purified by column chromatography on silica gel.

Radioligand Binding Assay for 5-HT₁ₐ/5-HT₂ₐ Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT₁ₐ and 5-HT₂ₐ receptors.

Binding_Assay_Workflow Start Prepare Reagents: - Membranes with 5-HT Receptors - Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) - this compound (unlabeled ligand) - Assay Buffer Step1 Incubate Reagents Start->Step1 Step2 Separate Bound and Free Ligand (Vacuum Filtration) Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis (Calculate IC₅₀ and Kᵢ) Step3->Step4 End Determine Binding Affinity Step4->End

Caption: Radioligand binding assay workflow.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor are prepared and stored at -80 °C.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a range of concentrations of this compound (or a known non-specific ligand for determining non-specific binding), and a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]ketanserin for 5-HT₂ₐ). The reaction is initiated by the addition of the membrane preparation.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25 °C) for a defined period to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Serotonin Release Assay using Synaptosomes

This protocol outlines a method to measure the ability of this compound to induce serotonin release from pre-loaded rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue (e.g., striatum or cortex) by differential centrifugation.

  • Radiolabeling: The synaptosomes are incubated with [³H]serotonin to allow for its uptake into the synaptic vesicles.

  • Release Assay: The [³H]serotonin-loaded synaptosomes are then incubated with various concentrations of this compound.

  • Separation: At the end of the incubation period, the synaptosomes are separated from the supernatant by centrifugation or filtration.

  • Quantification: The amount of [³H]serotonin released into the supernatant is measured by scintillation counting.

  • Data Analysis: The results are expressed as a percentage of the total [³H]serotonin content of the synaptosomes, and an EC₅₀ value is determined.

Conclusion

This compound is a pharmacologically active compound with a complex mechanism of action involving serotonin receptor agonism, serotonin release, and monoamine oxidase inhibition. Its distinct profile makes it a valuable tool for neuroscience research and a potential lead compound in drug discovery programs targeting the serotonergic system. This guide provides a foundational understanding of its chemical and pharmacological properties, along with detailed experimental methodologies to aid researchers in their investigations of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and in vivo effects.

References

In-Depth Technical Guide to the Physicochemical Characteristics of 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter tryptamine and is of significant interest to the scientific community, particularly in the fields of neuroscience and pharmacology. As a serotonin receptor agonist, it serves as a valuable tool for studying the serotonergic system, which is implicated in a variety of physiological and pathological processes, including mood, cognition, and psychiatric disorders. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity. A summary of these properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FN₂[1]
Molecular Weight 178.21 g/mol [1]
Appearance Yellow crystalline powder
Melting Point 80-88 °C
Boiling Point (Predicted) 346.0 ± 27.0 °C at 760 mmHg[2][3]
Solubility Slightly soluble in DMSO and Methanol[2]
pKa (Predicted) 16.60 ± 0.30[2]
logP (Predicted) 2.50850[3]
CAS Number 575-85-9

Table 1: Summary of Physicochemical Properties of this compound

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical and biological properties of this compound.

Synthesis of this compound

A general and widely cited method for the synthesis of substituted tryptamines is the Speeter-Anthony tryptamine synthesis.[4][5]

Protocol:

  • Preparation of the Glyoxylamide Intermediate:

    • Dissolve 6-fluoroindole in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Add oxalyl chloride dropwise to the stirred solution.

    • After the addition is complete, continue stirring at room temperature for 2-3 hours.

    • Filter the resulting precipitate (6-fluoro-indol-3-yl-glyoxylyl chloride) and wash with cold diethyl ether.

    • Suspend the crude acid chloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

    • Bubble anhydrous dimethylamine gas through the suspension or add a solution of dimethylamine in a suitable solvent dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N,N-dimethyl-2-(6-fluoro-1H-indol-3-yl)-2-oxoacetamide.

  • Reduction to this compound:

    • Carefully add the glyoxylamide intermediate in small portions to a stirred suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

    • Filter the resulting solids and wash thoroughly with THF.

    • Combine the filtrate and washes, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.

Determination of Physicochemical Parameters

The melting point is a critical indicator of purity.[2][6]

Protocol:

  • Finely powder a small amount of the crystalline this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially to determine an approximate melting range.

  • Allow the apparatus to cool.

  • For an accurate determination, heat the new sample to a temperature approximately 20 °C below the approximate melting point.

  • Then, decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range represents the melting point.

A qualitative and semi-quantitative assessment of solubility can be performed to understand the compound's behavior in various solvents.[2][7][8]

Protocol:

  • Weigh a precise amount of this compound (e.g., 1 mg) into separate vials.

  • Add a measured volume (e.g., 100 µL) of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, dimethyl sulfoxide (DMSO), ethanol, methanol) to each vial.

  • Vortex the vials for 1-2 minutes at room temperature.

  • Visually inspect for dissolution. If the compound dissolves completely, it is soluble at that concentration (e.g., 10 mg/mL).

  • If the compound is not fully dissolved, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat the vortexing and observation process until the compound dissolves or a practical volume limit is reached.

  • For poorly soluble compounds, gentle heating or sonication can be employed to facilitate dissolution, followed by cooling to room temperature to check for precipitation.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, this reflects the protonation state at different pH values.[9][10][11]

Protocol:

  • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a co-solvent system (e.g., water:methanol) if solubility is low.

  • Place the solution in a thermostatted beaker with a magnetic stirrer.

  • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Begin stirring the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) by adding small, precise increments.

  • Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. A common method for its estimation is through reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

Protocol:

  • Prepare a standard curve: A series of reference compounds with known logP values are injected into an RP-HPLC system. The retention times (t_R) are recorded.

  • Calculate the capacity factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

  • Generate the calibration curve: Plot log(k') versus the known logP values of the standards. A linear regression analysis will yield a calibration equation.

  • Analyze this compound: Dissolve this compound in the mobile phase and inject it into the same RP-HPLC system under identical conditions.

  • Determine the retention time and calculate k': Record the retention time for this compound and calculate its capacity factor (k').

  • Calculate logP: Using the calibration equation, calculate the logP of this compound from its log(k') value.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and confirmation of this compound.[15][16][17]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and aliphatic protons, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the this compound molecule.

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[1][18][19][20][21]

Protocol:

  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: Acquire the mass spectrum. In EI-MS, the molecular ion peak (M⁺) will correspond to the molecular weight of this compound. The fragmentation pattern is characteristic of the molecule's structure. For tryptamines, a characteristic fragment is often observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion resulting from cleavage of the Cα-Cβ bond of the ethylamine side chain. In ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

  • Data Analysis: Analyze the mass-to-charge ratios (m/z) of the parent ion and the major fragment ions to confirm the molecular weight and deduce structural information.

Biological Activity and Signaling Pathway

This compound is known to act as a serotonin receptor agonist, with activity at the 5-HT₂A receptor.[22] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][23][24][25][26]

5-HT₂A Receptor Signaling Pathway

The activation of the 5-HT₂A receptor by an agonist such as this compound initiates a well-defined intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release->Cellular_Response Modulates Agonist This compound (Agonist) Agonist->Receptor Binds

Caption: 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

To determine the affinity of this compound for the 5-HT₂A receptor, a competitive radioligand binding assay is commonly employed.[27][28][29][30][31]

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes from Cells Expressing 5-HT2A Receptors Incubate Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [³H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare Serial Dilutions of This compound Compound_Prep->Incubate Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filtration Scintillation Quantify Bound Radioactivity via Scintillation Counting Filtration->Scintillation Analysis Calculate IC₅₀ and Ki Values Scintillation->Analysis

Caption: Workflow for 5-HT₂A Receptor Binding Assay.

Experimental Workflow for Serotonin Transporter (SERT) Uptake Assay

To assess the effect of this compound on serotonin reuptake, an in vitro uptake assay using cells expressing the serotonin transporter (SERT) can be performed.[32][33][34][35][36]

SERT_Uptake_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_uptake Uptake cluster_termination_analysis Termination & Analysis Cell_Plating Plate HEK293 Cells Stably Expressing hSERT Preincubation Pre-incubate Cells with This compound or Vehicle Cell_Plating->Preincubation Add_Radiolabeled_5HT Add Radiolabeled Serotonin (e.g., [³H]5-HT) and Incubate Preincubation->Add_Radiolabeled_5HT Terminate_Uptake Terminate Uptake by Washing with Ice-Cold Buffer Add_Radiolabeled_5HT->Terminate_Uptake Cell_Lysis Lyse Cells Terminate_Uptake->Cell_Lysis Quantification Quantify Internalized Radioactivity via Scintillation Counting Cell_Lysis->Quantification Data_Analysis Determine Percent Inhibition of Serotonin Uptake Quantification->Data_Analysis

References

The Synthesis and Purification of 6-Fluorotryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 6-Fluorotryptamine, a fluorinated derivative of the neurotransmitter analog tryptamine. Due to its unique pharmacological profile, this compound is a valuable tool in neuroscience research and a key intermediate in the development of novel therapeutics targeting the serotonergic system. This document details established synthetic routes, experimental protocols, and purification methodologies, presented in a clear and structured format to facilitate its application in a laboratory setting.

Introduction

This compound (6-FT) is a substituted tryptamine that exhibits significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] Its fluorine substitution at the 6-position of the indole ring can alter its electronic properties, metabolic stability, and receptor binding affinity compared to its non-fluorinated parent compound.[2] this compound acts as a serotonin receptor agonist and a monoamine releasing agent, making it a compound of interest for studying mood disorders, and other neurological conditions.[1] This guide focuses on the chemical synthesis and purification of this compound, providing the necessary technical details for its preparation in a research environment.

Synthetic Routes

The synthesis of this compound typically proceeds in two main stages: the formation of the 6-fluoroindole core, followed by the addition of the ethylamine side chain at the C3 position. The two most prominent methods for the synthesis of the 6-fluoroindole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[2]

Leimgruber-Batcho Indole Synthesis of 6-Fluoroindole

This method is often favored for its high yields and milder reaction conditions.[3] It begins with a substituted o-nitrotoluene and proceeds through an enamine intermediate, which then undergoes reductive cyclization.[2]

Fischer Indole Synthesis of 6-Fluoroindole

A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]

Conversion of 6-Fluoroindole to this compound

Once 6-fluoroindole is obtained, the ethylamine side chain can be introduced through several methods. A common approach involves a Mannich-type reaction to introduce a dimethylaminomethyl group at the C3 position, which is then converted to a nitrile and subsequently reduced to the primary amine.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound.

Protocol 1: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Fluoroindole

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.[2]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[2]

  • Alternatively, reduction can be achieved using iron powder in acetic acid.[2]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[2]

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[2]

Protocol 2: Synthesis of this compound from 6-Fluoroindole

Step 1: Synthesis of 6-Fluoro-3-dimethylaminomethylindole (6-Fluoro-gramine)

  • To a cooled (0 °C) solution of dimethylamine (2.2 eq) in ethanol, add acetic acid (1.1 eq) followed by aqueous formaldehyde (1.1 eq).

  • Add 6-fluoroindole (1.0 eq) to the mixture and stir at room temperature for 12-18 hours.

  • Pour the reaction mixture into a sodium hydroxide solution.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 6-fluoro-gramine.

Step 2: Synthesis of 6-Fluoroindole-3-acetonitrile

  • To a solution of 6-fluoro-gramine (1.0 eq) in a suitable solvent (e.g., benzene or toluene), add a solution of sodium cyanide (1.2 eq) in water.

  • Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 6-fluoroindole-3-acetonitrile.

Step 3: Reduction to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

  • Add a solution of 6-fluoroindole-3-acetonitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension.

  • Reflux the reaction mixture for 2-4 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with the solvent.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure to yield crude this compound.

Purification

Purification of the final this compound product is crucial to remove any unreacted starting materials, reagents, and byproducts. The following methods are commonly employed.

Column Chromatography

Crude this compound can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane and methanol, often with a small percentage of ammonium hydroxide to prevent the amine from streaking on the silica gel.

Recrystallization

Recrystallization is an effective method for obtaining high-purity crystalline this compound.[4][5][6][7][8] The choice of solvent is critical; the compound should be sparingly soluble at room temperature and highly soluble at an elevated temperature.[4] A common solvent system for tryptamines is hot toluene or a mixture of ethyl acetate and hexanes. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The pure crystals are then collected by filtration.[5][6][7][8]

Quantitative Data

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. These values are illustrative and may vary depending on the specific experimental conditions and scale of the reaction.

StepStarting MaterialKey ReagentsSolventReaction Time (h)Typical Yield (%)
Synthesis of 6-Fluoroindole
Leimgruber-Batcho4-Fluoro-2-nitrotolueneDMF-DMA, Pd/C, H₂DMF, Ethyl Acetate6-870-85
Fischer Indole4-FluorophenylhydrazineAcetaldehyde, H₂SO₄Ethanol2-460-75
Synthesis of this compound
Mannich Reaction6-FluoroindoleDimethylamine, FormaldehydeEthanol12-1880-90
Cyanation6-Fluoro-gramineNaCNToluene/Water4-670-85
Reduction6-Fluoroindole-3-acetonitrileLiAlH₄Diethyl Ether2-465-80

Biological Context and Signaling Pathways

This compound's pharmacological effects are primarily mediated through its interaction with the serotonergic system. It acts as an agonist at 5-HT1A and 5-HT2A receptors and as a serotonin releasing agent.[1]

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory G proteins (Gαi/o).[9][10] Activation of the 5-HT₁ₐ receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[9]

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A Receptor G_Protein Gαi/oβγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits (Gαi/o) GIRK GIRK Channel G_Protein->GIRK activates (Gβγ) cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neuronal_Inhibition Neuronal_Inhibition PKA->Neuronal_Inhibition modulates K_ion K+ GIRK->K_ion efflux K_ion->Neuronal_Inhibition leads to This compound This compound This compound->Receptor binds

5-HT₁ₐ Receptor Signaling Pathway
5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is another GPCR, but it couples to the Gαq signaling pathway.[13] Upon activation, Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG).[14] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a range of cellular responses, including modulation of neuronal excitability.[14]

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gαqβγ Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates (Gαq) PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_ion Ca²⁺ ER->Ca_ion releases Ca_ion->PKC co-activates Cellular_Response Cellular_Response PKC->Cellular_Response phosphorylates targets leading to This compound This compound This compound->Receptor binds

5-HT₂ₐ Receptor Signaling Pathway

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution and monitoring at each stage.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Material (e.g., 4-Fluoro-2-nitrotoluene) Indole_Synthesis Indole Ring Formation (Leimgruber-Batcho or Fischer) Start->Indole_Synthesis Sidechain_Addition Side-chain Introduction (e.g., Mannich, Cyanation, Reduction) Indole_Synthesis->Sidechain_Addition TLC_Monitoring TLC Monitoring Indole_Synthesis->TLC_Monitoring Crude_Product Crude this compound Sidechain_Addition->Crude_Product Sidechain_Addition->TLC_Monitoring Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pure_Product->Spectroscopy Purity_Analysis Purity Assessment (HPLC, Melting Point) Pure_Product->Purity_Analysis

Overall workflow for this compound synthesis and purification.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should always consult primary literature and adhere to all laboratory safety protocols when handling the reagents and performing the reactions described. The provided protocols may require optimization based on specific laboratory conditions and available equipment.

References

6-Fluorotryptamine: A Technical Guide to its Mechanism of Action on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 6-fluorotryptamine (6-FT) on serotonin receptors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its binding affinities, functional activities, and potential signaling pathways.

Introduction

This compound is a tryptamine derivative that has garnered interest within the scientific community for its interactions with the serotonergic system.[1] As a fluorinated analog of tryptamine, it exhibits a distinct pharmacological profile, acting as both a serotonin receptor agonist and a monoamine releasing agent.[2] Understanding its precise mechanism of action is crucial for elucidating its therapeutic potential and guiding the development of novel serotonergic agents.

Quantitative Analysis of Receptor Binding and Functional Activity

The interaction of this compound with serotonin receptors and its subsequent functional effects have been quantified in several key studies. This section summarizes the available data in a structured format to facilitate comparison and analysis.

Serotonin Receptor Binding Affinities

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[3][4][5] The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.

Receptor SubtypeKi (nM)
5-HT1A267[2]
5-HT2A606[2]

Table 1: Binding Affinities of this compound at Serotonin Receptors.

Functional Activity at Serotonin Receptors

Functional assays measure the biological response elicited by a compound upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum, and the maximum efficacy (Emax), which is the maximal response that can be produced by the drug.

Receptor SubtypeEC50 (nM)Emax (%)Type of Activity
5-HT1A54[2]Not ReportedAgonist
5-HT2A4.56[2]101[2]Full Agonist
5-HT2A81[2]Not ReportedAgonist

Table 2: Functional Activity of this compound at Serotonin Receptors.

Monoamine Release and Transporter Interaction

In addition to direct receptor agonism, this compound also acts as a monoamine releasing agent. This activity is quantified by the EC50 for the release of various neurotransmitters.

NeurotransmitterEC50 for Release (nM)
Serotonin (5-HT)4.4[2]
Dopamine (DA)106[2]
Norepinephrine (NE)1,575[2]

Table 3: Monoamine Releasing Activity of this compound.

Monoamine Oxidase Inhibition

This compound also exhibits inhibitory activity against monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. The half-maximal inhibitory concentration (IC50) is used to quantify this activity.

EnzymeIC50 (nM)
MAO-A1,580[2]
MAO-B5,620[2]

Table 4: Monoamine Oxidase Inhibitory Activity of this compound.

Signaling Pathways

The interaction of this compound with serotonin receptors initiates downstream signaling cascades that are dependent on the specific receptor subtype and the G-protein to which it couples.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/11-protein coupled receptor.[6] The canonical signaling pathway for this receptor involves the activation of phospholipase C (PLC), which then leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 6-FT This compound 5-HT2A_R 5-HT2A Receptor 6-FT->5-HT2A_R Binds Gq Gq Protein 5-HT2A_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

It is important to note the concept of biased agonism, where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein-mediated vs. β-arrestin-mediated pathways).[6] The related compound, 6-fluoro-DET, is hypothesized to be a partial agonist of the Gq signaling pathway at the 5-HT2A receptor, which may explain its lack of hallucinogenic effects.[7] Further research is needed to determine the biased agonism profile of this compound.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to Gi/o proteins.[8][9] Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 6-FT This compound 5-HT1A_R 5-HT1A Receptor 6-FT->5-HT1A_R Binds Gi Gi Protein 5-HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP

Canonical Gi-coupled signaling pathway of the 5-HT1A receptor.

Experimental Protocols

The following sections provide an overview of the methodologies used to obtain the quantitative data presented in this guide.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound.[5]

Radioligand_Binding_Workflow Prep Prepare receptor membranes (e.g., from cell culture or tissue homogenate) Incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound Prep->Incubate Separate Separate bound from free radioligand (e.g., via vacuum filtration) Incubate->Separate Quantify Quantify radioactivity of bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze

General workflow for a competitive radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target serotonin receptor subtype are prepared from cultured cells or tissue homogenates through a series of centrifugation steps.[10]

  • Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The incubation is terminated, and the receptor-bound radioligand is separated from the free radioligand, typically by rapid vacuum filtration through glass fiber filters.[5]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A competition curve is generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

These assays are employed to determine the functional activity of this compound as an agonist.

4.2.1. Gq-Coupled Receptor Assays (e.g., for 5-HT2A)

  • Inositol Phosphate (IP) Accumulation Assay: This assay measures the accumulation of inositol phosphates, downstream products of PLC activation.[11] Cells expressing the 5-HT2A receptor are pre-labeled with [3H]-myo-inositol. After exposure to varying concentrations of this compound, the accumulated [3H]-inositol phosphates are isolated and quantified.

  • Calcium (Ca2+) Mobilization Assay: This assay measures the increase in intracellular calcium concentration following receptor activation.[11] Cells are loaded with a calcium-sensitive fluorescent dye. Upon addition of this compound, the change in fluorescence, which is proportional to the intracellular calcium concentration, is measured.

4.2.2. Gi-Coupled Receptor Assays (e.g., for 5-HT1A)

  • cAMP Assay: This assay measures the inhibition of adenylyl cyclase activity.[12] Cells expressing the 5-HT1A receptor are stimulated with an agent that increases cAMP production (e.g., forskolin). The ability of varying concentrations of this compound to inhibit this stimulated cAMP production is then quantified, typically using techniques like ELISA or radioimmunoassay.

Monoamine Release Assay

This assay is used to measure the ability of this compound to induce the release of monoamines from nerve terminals.

Protocol Outline:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., rat brain).[2]

  • Radiolabel Loading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]-5-HT) to allow for its uptake into the vesicles.

  • Release Stimulation: The loaded synaptosomes are then exposed to varying concentrations of this compound.

  • Quantification: The amount of radiolabel released into the supernatant is measured by scintillation counting.

  • Data Analysis: The data are used to generate a concentration-response curve and determine the EC50 for release.

Conclusion

This compound demonstrates a complex pharmacological profile, characterized by its activity as a full agonist at 5-HT2A receptors and an agonist at 5-HT1A receptors. Furthermore, it is a potent serotonin releasing agent and a weaker inhibitor of monoamine oxidase. The data presented in this guide, along with the outlined experimental methodologies, provide a solid foundation for further research into the therapeutic applications and potential of this compound and related compounds. Future studies should focus on elucidating its biased agonism profile at the 5-HT2A receptor and expanding the investigation of its activity at a wider range of serotonin receptor subtypes to fully characterize its mechanism of action.

References

The Discovery and Early Investigation of 6-Fluorotryptamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a detailed technical guide on the discovery, historical background, and initial pharmacological characterization of 6-Fluorotryptamine (6-FT), a fluorinated derivative of the neurotransmitter analogue tryptamine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look into the early scientific exploration of this compound.

Historical Context and Discovery

The exploration of fluorinated tryptamines emerged from a broader scientific interest in understanding the structure-activity relationships of psychoactive compounds. In the mid-20th century, researchers were actively investigating how modifications to the chemical structure of tryptamines, such as N,N-dimethyltryptamine (DMT), would alter their pharmacological effects. A key figure in this field was Dr. Stephen Szara, who, after pioneering the study of DMT's psychoactive properties in the 1950s, turned his attention to the role of metabolism in the activity of these compounds.

A prevailing hypothesis at the time was that the 6-hydroxylation of the indole ring was a crucial metabolic step for the hallucinogenic activity of tryptamines. To investigate this, Szara and his colleague Asher Kalir synthesized a series of tryptamine derivatives with substitutions at the 6-position of the indole nucleus, including 6-fluorinated analogues. This research led to the first documented synthesis and pharmacological evaluation of this compound, as detailed in their seminal 1963 publication in the Journal of Medicinal Chemistry.[1][2][3] The rationale was that the fluorine atom would block the proposed metabolic hydroxylation at the 6-position, allowing for a clearer understanding of its role in the compound's psychoactivity. Interestingly, the related compound, 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET), was found to produce physiological effects but lacked the hallucinogenic properties of its non-fluorinated counterpart, leading to its use as an active placebo in later clinical studies.[4]

Synthesis of this compound

The initial synthesis of this compound, as described by Kalir and Szara, likely followed a multi-step pathway common for tryptamine synthesis at the time. The key steps would have involved the preparation of a 6-fluoroindole-3-acetonitrile intermediate, followed by a reduction to the final tryptamine.

Key Synthetic Intermediates
  • 6-Fluoroindole: This starting material is a critical precursor. Its synthesis can be achieved through methods such as the Leimgruber-Batcho or Fischer indole synthesis.

  • 6-Fluoroindole-3-acetonitrile: This intermediate is formed from 6-fluoroindole and is the direct precursor to this compound.[5][6][7]

Final Synthesis Step: Reduction

The conversion of 6-fluoroindole-3-acetonitrile to this compound is achieved through the reduction of the nitrile group to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically used for this transformation.[8][9][10][11][12]

Early Pharmacological Characterization

Initial pharmacological studies of this compound focused on its interaction with the serotonin system and its effect on monoamine oxidase enzymes, reflecting the primary targets of interest for tryptamine derivatives at the time.

Receptor Binding Affinity

This compound was evaluated for its affinity to serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which were known to be involved in the actions of psychoactive tryptamines.

Serotonin Releasing Activity

Subsequent investigations revealed that this compound acts as a potent and selective serotonin releasing agent (SRA). This mechanism is distinct from direct receptor agonism and involves the reversal of the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.

Monoamine Oxidase Inhibition

The potential for this compound to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like serotonin, was also a key area of early investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early and subsequent pharmacological studies of this compound.

ParameterReceptor/TransporterValue (nM)
Ki (Binding Affinity) 5-HT1A Receptor267
5-HT2A Receptor606
EC50 (Potency) 5-HT1A Receptor Agonism54
5-HT2A Receptor Agonism81
Serotonin Release4.4
Dopamine Release106
Norepinephrine Release1,575
IC50 (Inhibition) MAO-A1,580
MAO-B5,620

Experimental Protocols

The following are detailed methodologies representative of the key experiments conducted in the early characterization of this compound.

Synthesis of this compound (Representative Protocol)

This protocol is based on the likely synthetic route involving the reduction of 6-fluoroindole-3-acetonitrile.

  • Reaction Setup: A suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C.

  • Addition of Precursor: A solution of 6-fluoroindole-3-acetonitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH4 suspension with continuous stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is cooled back to 0°C, and the excess LiAlH4 is cautiously quenched by the sequential addition of water, 10% aqueous sodium hydroxide solution, and then water again.

  • Workup: The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

This protocol outlines a standard method for determining the binding affinity of a compound to serotonin receptors.[13][14][15][16][17]

  • Membrane Preparation: Membranes from cells stably expressing human 5-HT1A or 5-HT2A receptors are prepared by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes, which are then resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, assay buffer, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A) at a concentration near its Kd value, and varying concentrations of this compound are added.

  • Incubation: The reaction is initiated by the addition of the receptor membrane preparation and incubated at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value is calculated using the Cheng-Prusoff equation.

In Vitro Serotonin Release Assay using Rat Brain Synaptosomes

This protocol describes a method to measure the ability of a compound to induce serotonin release from nerve terminals.[18][19][20]

  • Synaptosome Preparation: Rat brain tissue (e.g., striatum or whole brain minus cerebellum) is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a suitable assay buffer.

  • Loading with Radiolabeled Serotonin: The synaptosomes are incubated with [3H]serotonin to allow for its uptake into the synaptic vesicles.

  • Release Assay: The [3H]serotonin-loaded synaptosomes are then incubated with varying concentrations of this compound.

  • Separation: The release of [3H]serotonin into the supernatant is terminated by rapid filtration or centrifugation to separate the synaptosomes from the extracellular medium.

  • Quantification: The amount of [3H]serotonin in the supernatant is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the EC50 value for serotonin release.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of a compound against MAO-A and MAO-B.[21][22][23][24][25]

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

  • Assay Setup: The assay is typically performed in a 96-well plate. To each well, a buffer solution, the respective MAO enzyme, and varying concentrations of this compound are added.

  • Pre-incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a specific substrate. For MAO-A, kynuramine is often used, and for MAO-B, benzylamine is a common substrate.

  • Detection: The formation of the product is monitored over time. For the kynuramine assay, the fluorescent product 4-hydroxyquinoline is measured. For the benzylamine assay, the formation of benzaldehyde can be monitored spectrophotometrically.

  • Data Analysis: The rate of product formation is calculated, and the data are analyzed to determine the IC50 value for the inhibition of each MAO isoform.

Visualizations

Logical Workflow of this compound Discovery and Initial Evaluation

Figure 1: Discovery and Evaluation Workflow of this compound A Hypothesis Formulation: Investigate the role of 6-hydroxylation in tryptamine psychoactivity B Chemical Synthesis Strategy: Synthesize 6-substituted tryptamines to block metabolism A->B C Synthesis of 6-Fluoroindole-3-acetonitrile B->C D Reduction of Nitrile to Primary Amine C->D E Isolation and Purification of this compound D->E F Pharmacological Characterization E->F G Receptor Binding Assays (5-HT1A, 5-HT2A) F->G H Serotonin Release Assays F->H I Monoamine Oxidase (MAO) Inhibition Assays F->I J Data Analysis and Structure-Activity Relationship (SAR) Studies G->J H->J I->J

Caption: Discovery and Evaluation Workflow of this compound

Postulated Serotonergic Signaling Pathways of this compound

Figure 2: Postulated Serotonergic Signaling of this compound cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 6FT_ext This compound (Extracellular) SERT Serotonin Transporter (SERT) 6FT_ext->SERT Enters via SERT 6FT_int This compound (Intracellular) SERT->6FT_int Serotonin_synapse Increased Extracellular Serotonin SERT->Serotonin_synapse Serotonin Release VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Serotonin_vesicle Serotonin Vesicle Serotonin_cyto Cytosolic Serotonin Serotonin_vesicle->Serotonin_cyto Vesicular Release MAO_pre MAO 6FT_int->SERT Induces SERT Reversal 6FT_int->VMAT2 Interacts with VMAT2 Serotonin_cyto->SERT Efflux via reversed SERT Serotonin_cyto->MAO_pre Metabolism HT1A 5-HT1A Receptor Serotonin_synapse->HT1A Binds to HT2A 5-HT2A Receptor Serotonin_synapse->HT2A Binds to G_protein G-protein activation HT1A->G_protein HT2A->G_protein Second_messengers Second Messenger Cascades G_protein->Second_messengers Neuronal_response Altered Neuronal Activity Second_messengers->Neuronal_response

Caption: Postulated Serotonergic Signaling of this compound

References

Spectroscopic Profile of 6-Fluorotryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter serotonin and the naturally occurring tryptamine. The introduction of a fluorine atom into the indole ring at the 6-position significantly alters the molecule's electronic properties, which can in turn influence its pharmacological activity, metabolic stability, and receptor binding affinity. A thorough understanding of the spectroscopic characteristics of 6-FT is fundamental for its unambiguous identification, purity assessment, and for detailed structural elucidation in various research and development settings.

This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes predicted data, detailed experimental protocols, and visual representations of the analytical workflow and the interplay of these techniques.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on computational predictions from publicly available spectroscopic databases and software. These predictions serve as a valuable reference for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the aromaticity of the indole ring.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum reveals the chemical shift of each carbon atom in the molecule. The carbon directly bonded to the fluorine atom (C-6) is expected to show a characteristic large C-F coupling constant.

Table 1: Predicted NMR Data for this compound (in DMSO-d₆)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1~10.9 (s, 1H)-
H2~7.2 (s, 1H)C2: ~124.5
H4~7.5 (dd, J ≈ 8.7, 5.4 Hz, 1H)C3: ~112.9
H5~6.8 (dd, J ≈ 9.6, 2.3 Hz, 1H)C3a: ~127.8
H7~7.1 (dd, J ≈ 8.7, 2.3 Hz, 1H)C4: ~118.7
~2.9 (t, J ≈ 7.5 Hz, 2H)C5: ~108.2 (d, J ≈ 24 Hz)
~2.8 (t, J ≈ 7.5 Hz, 2H)C6: ~157.8 (d, J ≈ 235 Hz)
NH₂~1.5 (br s, 2H)C7: ~110.9 (d, J ≈ 20 Hz)
--C7a: ~136.4
--Cα: ~41.5
--Cβ: ~28.1

Note: Predicted values can vary depending on the software and parameters used. Experimental verification is crucial.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (indole)~3400Medium
N-H Stretch (amine)~3300-3100Medium, Broad
C-H Stretch (aromatic)~3100-3000Medium
C-H Stretch (aliphatic)~2950-2850Medium
C=C Stretch (aromatic)~1600-1450Medium-Strong
N-H Bend (amine)~1620Medium
C-F Stretch~1250-1150Strong
C-N Stretch~1350-1250Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can provide structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺179.1030Protonated molecular ion
[M]⁺178.0954Molecular ion
Fragment162.0771Loss of NH₃
Fragment133.0502Cleavage of the ethylamine side chain (β-cleavage)

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (N-H).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of solid this compound directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as needed for the specific instrument and ionization technique.

  • Instrument Setup (Electrospray Ionization - ESI):

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) for the analyte.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Analyze the full scan spectrum to determine the accurate mass of the molecular ion.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions, which can help confirm the structure.

Mandatory Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Structure Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum Process Data MS->MS_Data Interpretation Spectral Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical_Relationship cluster_compound Target Compound cluster_techniques Spectroscopic Techniques cluster_information Provided Information cluster_confirmation Structural Confirmation Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (N-H, C=C, C-F) IR->IR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info Confirmation Unambiguous Structure Elucidation NMR_Info->Confirmation IR_Info->Confirmation MS_Info->Confirmation

6-Fluorotryptamine: A Technical Guide to its Function as a Selective Serotonin Releasing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptamine (6-FT) is a tryptamine derivative that has demonstrated significant potency and selectivity as a serotonin releasing agent (SRA). This document provides a comprehensive technical overview of 6-FT, consolidating available data on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel serotonergic agents.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. Consequently, the serotonergic system is a primary target for therapeutic interventions for various neuropsychiatric disorders. Serotonin releasing agents (SRAs) are a class of compounds that increase extracellular serotonin levels by promoting its efflux from presynaptic neurons, primarily through the reversal of the serotonin transporter (SERT). Selective SRAs (SSRAs), which exhibit minimal activity at dopamine (DAT) and norepinephrine (NET) transporters, are of particular interest due to their potential for targeted therapeutic effects with a reduced side-effect profile compared to non-selective agents.

This compound has emerged as a potent and selective SRA in preclinical studies. Its unique pharmacological profile suggests potential applications in research and as a lead compound for the development of novel therapeutics. This guide will detail the quantitative pharmacology of 6-FT, outline the experimental protocols for its evaluation, and illustrate its proposed mechanism of action through signaling pathway diagrams.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its activity at monoamine transporters and serotonin receptors.

Table 1: Monoamine Release Potency of this compound [1]

Monoamine TransporterEC₅₀ (nM)Selectivity Ratio (vs. SERT)
Serotonin (SERT)4.41
Dopamine (DAT)10624.1
Norepinephrine (NET)1575358.0

EC₅₀ (Half-maximal effective concentration) values were determined using in vitro monoamine release assays in rat brain synaptosomes.

Table 2: Serotonin Receptor Binding Affinity and Functional Activity of this compound [1]

Receptor SubtypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)
5-HT₁ₐ26754-
5-HT₂ₐ6064.56 - 81101

Kᵢ (inhibitor constant) values represent the binding affinity. EC₅₀ values indicate the potency for receptor activation, and Eₘₐₓ (maximal efficacy) is expressed relative to the endogenous ligand.

Table 3: Monoamine Oxidase (MAO) Inhibition by this compound [1]

EnzymeIC₅₀ (nM)
MAO-A1580
MAO-B5620

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of 6-FT required to inhibit 50% of the enzyme's activity.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the pharmacological profile of this compound. These are synthesized from established methodologies in the field.

In Vitro Monoamine Release Assay (using Rat Brain Synaptosomes)

This assay measures the ability of 6-FT to induce the release of serotonin, dopamine, and norepinephrine from presynaptic nerve terminals.

3.1.1. Preparation of Synaptosomes:

  • Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C.

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

3.1.2. Monoamine Release Procedure:

  • Pre-load the synaptosomes with a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) by incubating at 37°C for 30 minutes.

  • Wash the synaptosomes with fresh buffer to remove excess radiolabel.

  • Aliquot the pre-loaded synaptosomes into superfusion chambers.

  • Continuously perfuse the synaptosomes with buffer at a constant flow rate.

  • Collect baseline fractions of the perfusate.

  • Introduce this compound at various concentrations into the perfusion buffer and collect fractions.

  • At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

  • Quantify the radioactivity in each fraction using liquid scintillation counting.

  • Calculate the percentage of total radioactivity released in each fraction and plot the concentration-response curve to determine the EC₅₀ value.

Radioligand Binding Assay for 5-HT Receptor Affinity (Kᵢ Determination)

This assay determines the binding affinity of 6-FT for specific serotonin receptor subtypes.

3.2.1. Membrane Preparation:

  • Use commercially available cell lines expressing the human 5-HT₁ₐ or 5-HT₂ₐ receptor, or prepare membranes from rodent brain tissue known to be rich in these receptors.

  • Homogenize the cells or tissue in a suitable buffer (e.g., Tris-HCl).

  • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

  • Resuspend the final membrane pellet in the assay buffer.

3.2.2. Competition Binding Procedure:

  • In a multi-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ or [³H]ketanserin for 5-HT₂ₐ).

  • Add increasing concentrations of unlabeled this compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate the mixture at a specific temperature for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of 6-FT that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound as a serotonin releasing agent is believed to involve its interaction with the serotonin transporter (SERT). Additionally, its agonist activity at 5-HT₂ₐ receptors suggests a more complex pharmacological profile.

SERT_Mediated_Release cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 6FT_ext This compound SERT SERT 6FT_ext->SERT Binds to SERT 5HT2A_R 5-HT₂ₐ Receptor 6FT_ext->5HT2A_R Direct Agonism 6FT_int This compound SERT->6FT_int Transport into neuron 5HT_syn Synaptic 5-HT SERT->5HT_syn Reverses transport direction (Serotonin Efflux) Vesicle Synaptic Vesicle (5-HT storage) 5HT_cyto Cytosolic 5-HT Vesicle->5HT_cyto Leads to vesicular release 5HT_cyto->SERT 5HT_syn->5HT2A_R Binds to receptor Gq Gαq 5HT2A_R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP₃ & DAG PLC->IP3_DAG Hydrolyzes PIP₂ to Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling Ca_PKC->Downstream Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacological Profiling cluster_data Data Analysis & Interpretation Synthesis Synthesis of This compound Purity Purity and Structural Analysis (NMR, MS) Synthesis->Purity Binding Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) Purity->Binding Release Monoamine Release Assays (Synaptosomes) Ki Determination of Kᵢ values Binding->Ki MAO MAO Inhibition Assays EC50 Determination of EC₅₀/IC₅₀ values Release->EC50 MAO->EC50 SAR Structure-Activity Relationship Analysis Ki->SAR Selectivity Calculation of Selectivity Ratios EC50->SAR Selectivity->SAR

References

An In-Depth Technical Guide on the Monoamine Oxidase Inhibition by 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of 6-Fluorotryptamine (6-FT) on monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. While this compound is recognized for its activity as a serotonin receptor agonist and monoamine releasing agent, its interaction with MAO, a key enzyme in the metabolic degradation of monoamine neurotransmitters, is a critical aspect of its pharmacological profile. This document summarizes the available quantitative data on the inhibition of MAO-A and MAO-B by this compound, details the experimental protocols for assessing MAO inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to Monoamine Oxidase and this compound

Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the catabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[1] Inhibition of MAO enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders.[1]

This compound (6-FT) is a tryptamine derivative that has been investigated for its psychoactive properties. It acts as a serotonin receptor agonist and a selective serotonin releasing agent. In addition to these effects, 6-FT has been shown to inhibit both MAO-A and MAO-B. Understanding the specifics of this inhibition is essential for a complete characterization of its pharmacological and toxicological profile.

Quantitative Analysis of MAO Inhibition by this compound

The inhibitory potency of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme.

CompoundTargetIC50 (nM)Source
This compoundMAO-A1,580[Source describing 6-FT's MAOI activity]
This compoundMAO-B5,620[Source describing 6-FT's MAOI activity]

These values indicate that this compound is a more potent inhibitor of MAO-A than MAO-B.

Signaling Pathway of Monoamine Oxidase

The primary function of monoamine oxidases is the oxidative deamination of monoamines. This process is crucial for regulating the levels of key neurotransmitters in the brain and other tissues. The general signaling pathway is depicted below.

MAO_Pathway cluster_pre Presynaptic Neuron cluster_mito Mitochondrion Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide MAO->H2O2 NH3 Ammonia MAO->NH3 Acid Carboxylic Acid Metabolite Aldehyde->Acid Aldehyde Dehydrogenase

Monoamine Oxidase Catalyzed Reaction Pathway.

In this pathway, MAO converts a monoamine neurotransmitter into its corresponding aldehyde, which is then further metabolized. This process also produces hydrogen peroxide and ammonia as byproducts.

Experimental Protocols for MAO Inhibition Assays

The following protocols describe standard in vitro methods for determining the inhibitory activity of a compound, such as this compound, against MAO-A and MAO-B. The kynuramine assay is a widely used fluorometric method.

Kynuramine-Based Fluorometric Assay

Principle: This assay utilizes kynuramine, a non-fluorescent substrate for both MAO-A and MAO-B. The enzymatic deamination of kynuramine by MAO produces an unstable aldehyde intermediate that spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. The rate of fluorescence increase is directly proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • This compound (or other test inhibitor)

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of kynuramine (e.g., 10 mM in water).

    • Prepare stock solutions of this compound and reference inhibitors in DMSO.

    • Prepare working solutions of enzymes, substrate, and inhibitors by diluting the stock solutions in potassium phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Plate Setup:

    • Add 50 µL of potassium phosphate buffer to blank wells.

    • Add 50 µL of the appropriate MAO enzyme solution to control and inhibitor wells.

    • Add 25 µL of buffer to control wells.

    • Add 25 µL of serially diluted this compound or reference inhibitor solutions to the inhibitor wells.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 25 µL of the kynuramine working solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 4-hydroxyquinoline (e.g., Ex: 320 nm, Em: 405 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (100% activity).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Determining Inhibition Kinetics

To fully characterize an inhibitor, it is necessary to determine not only its IC50 but also its inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). The following workflow outlines the steps for such a kinetic analysis.

Inhibition_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme (MAO-A/B), Substrate (Kynuramine), Inhibitor (6-FT), Buffer Serial_Dilutions Prepare Serial Dilutions of this compound Reagents->Serial_Dilutions IC50_Assay Perform IC50 Assay: Vary [6-FT] at fixed [Substrate] Serial_Dilutions->IC50_Assay Kinetic_Assay Perform Kinetic Assay: Vary [Substrate] at multiple fixed [6-FT] Serial_Dilutions->Kinetic_Assay IC50_Calc Calculate IC50 Value IC50_Assay->IC50_Calc MM_Plot Generate Michaelis-Menten Plots Kinetic_Assay->MM_Plot LB_Plot Generate Lineweaver-Burk Plots MM_Plot->LB_Plot Ki_Calc Determine Inhibition Type and Calculate Ki Value LB_Plot->Ki_Calc

Workflow for Determining MAO Inhibition Kinetics.

Workflow Description:

  • Preparation: Prepare all necessary reagents, including stock solutions and serial dilutions of the test inhibitor, this compound.

  • IC50 Determination: Perform an initial assay to determine the IC50 value. This involves measuring the enzyme activity at a fixed substrate concentration across a range of inhibitor concentrations.

  • Kinetic Assay: To determine the mechanism of inhibition, perform a series of assays where the substrate concentration is varied at several fixed concentrations of the inhibitor.

  • Data Analysis:

    • Michaelis-Menten Plots: Plot the initial reaction velocity against the substrate concentration for each inhibitor concentration.

    • Lineweaver-Burk Plots: Create double reciprocal plots (1/velocity vs. 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the type of inhibition (competitive, non-competitive, or uncompetitive).

    • Ki Calculation: From the Lineweaver-Burk or other kinetic plots (e.g., Dixon plots), the inhibition constant (Ki) can be calculated.

Conclusion

This compound exhibits inhibitory activity against both MAO-A and MAO-B, with a preference for MAO-A. While specific kinetic parameters such as Ki and the precise mechanism of inhibition require further investigation through dedicated enzymatic studies, the provided protocols and workflows offer a robust framework for conducting such analyses. A thorough understanding of the MAO-inhibitory properties of this compound is crucial for a comprehensive assessment of its pharmacological effects and potential therapeutic or toxicological implications. Future research should focus on detailed kinetic studies to elucidate the exact nature of its interaction with both MAO isoforms.

References

In Vitro Characterization of 6-Fluorotryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of 6-Fluorotryptamine (6-FT), a tryptamine derivative with notable activity at serotonin receptors and monoamine transporters. The information is compiled to support research, drug discovery, and development activities.

Core Pharmacological Data

The in vitro activity of this compound has been characterized across several key molecular targets, revealing a profile of a potent serotonin receptor agonist and monoamine releasing agent.

Receptor Binding and Functional Activity

This compound displays significant affinity and agonist activity primarily at the serotonin 5-HT1A and 5-HT2A receptors. It is a full agonist at the 5-HT2A receptor.[1]

TargetParameterValue (nM)Notes
5-HT1A Receptor Ki267Receptor Binding Affinity[1]
EC5054Functional Agonist Potency[1]
5-HT2A Receptor Ki606Receptor Binding Affinity[1]
EC504.56 - 81Functional Agonist Potency[1]
Emax101%Maximal Efficacy (Full Agonist)[1]
Monoamine Release

This compound is a potent selective serotonin releasing agent (SRA), exhibiting significantly lower potency for dopamine and norepinephrine release.[1] The EC50 for serotonin release in rat brain synaptosomes is reported to be 4.4 nM.[1]

MonoamineParameterValue (nM)Fold Selectivity (vs. Serotonin)
Serotonin (5-HT) EC504.41
Dopamine (DA) EC5010624-fold lower than serotonin[1]
Norepinephrine (NE) EC501,575358-fold lower than serotonin[1]
Enzyme Inhibition

This compound also demonstrates inhibitory activity at monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1]

EnzymeParameterValue (nM)
MAO-A IC501,580[1]
MAO-B IC505,620[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

serotonin_signaling cluster_receptor 5-HT Receptor Activation cluster_downstream Downstream Signaling 6-FT 6-FT 5-HT_Receptor 5-HT1A / 5-HT2A Receptor 6-FT->5-HT_Receptor Binds to G-Protein Gq/11 or Gi/o 5-HT_Receptor->G-Protein Activates Effector PLC / Adenylyl Cyclase G-Protein->Effector Modulates Second_Messenger IP3/DAG / cAMP Effector->Second_Messenger Produces Cellular_Response Neuronal Excitability Gene Expression Second_Messenger->Cellular_Response Leads to

Caption: Serotonin Receptor Signaling Pathway for this compound.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux) prep_membranes Prepare Receptor Membranes incubate_binding Incubate with Radioligand & 6-FT (competitor) prep_membranes->incubate_binding separate_bound Separate Bound from Free Ligand (Filtration) incubate_binding->separate_bound quantify_binding Quantify Radioactivity separate_bound->quantify_binding analyze_binding Calculate Ki quantify_binding->analyze_binding culture_cells Culture Cells Expressing 5-HT Receptor load_dye Load with Calcium- Sensitive Dye culture_cells->load_dye add_compound Add 6-FT load_dye->add_compound measure_signal Measure Fluorescence (Calcium Signal) add_compound->measure_signal analyze_functional Calculate EC50 & Emax measure_signal->analyze_functional

Caption: General Experimental Workflow for In Vitro Characterization.

Experimental Protocols

The following are representative methodologies for the key in vitro experiments cited.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for serotonin receptors.

1. Materials:

  • Receptor Source: Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).

  • Instrumentation: Scintillation counter, filter manifold.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Agonist Assay (for EC50 and Emax Determination)

This protocol describes a cell-based assay to measure the functional potency and efficacy of this compound at serotonin receptors, for instance, by measuring calcium mobilization for Gq-coupled receptors like 5-HT2A.

1. Materials:

  • Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Reference Agonist: Serotonin.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with automated injection capabilities.

2. Procedure:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and the reference agonist.

  • Measure the baseline fluorescence of the cells.

  • Add the different concentrations of this compound or the reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Determine the peak fluorescence response for each concentration.

  • Plot the concentration-response curve and fit to a sigmoidal dose-response equation to determine the EC50 and Emax values.

  • Normalize the Emax of this compound to that of the reference agonist (serotonin) to determine the percent maximal efficacy.

Monoamine Release Assay (for EC50 Determination)

This protocol details a method to measure the release of monoamines from rat brain synaptosomes induced by this compound.

1. Materials:

  • Tissue: Freshly dissected rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Radiolabeled Monoamine: [3H]Serotonin, [3H]Dopamine, or [3H]Norepinephrine.

  • Test Compound: this compound.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Instrumentation: Scintillation counter, perfusion system or filter-based separation.

2. Procedure:

  • Prepare synaptosomes from the dissected brain tissue by homogenization and differential centrifugation.

  • Pre-load the synaptosomes with the respective radiolabeled monoamine by incubation.

  • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Aliquot the pre-loaded synaptosomes and expose them to varying concentrations of this compound.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the release by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Measure the radioactivity in the supernatant (released monoamine) and in the synaptosome pellet (retained monoamine).

  • Calculate the percentage of total monoamine released at each concentration of this compound.

  • Plot the concentration-response curve and determine the EC50 value.

Monoamine Oxidase (MAO) Inhibition Assay (for IC50 Determination)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on MAO-A and MAO-B.

1. Materials:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.

  • Substrate: A suitable substrate that is metabolized by both MAO-A and MAO-B, producing hydrogen peroxide (H2O2) (e.g., p-tyramine).

  • Detection Reagents: A fluorescent probe that reacts with H2O2 in the presence of horseradish peroxidase (HRP).

  • Test Compound: this compound.

  • Selective Inhibitors (for control): Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

  • Instrumentation: Fluorescence plate reader.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, pre-incubate the MAO-A or MAO-B enzyme with the varying concentrations of this compound or a control inhibitor.

  • Initiate the enzymatic reaction by adding the substrate and the detection reagents.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity.

  • Calculate the percentage of MAO inhibition at each concentration of this compound relative to the uninhibited control.

  • Plot the concentration-inhibition curve and determine the IC50 value.

References

Methodological & Application

6-Fluorotryptamine in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptamine (6-FT) is a synthetic tryptamine derivative with significant potential as a research tool in neuroscience. Its structural similarity to serotonin (5-hydroxytryptamine, 5-HT) allows it to interact with various components of the serotonergic system, making it a valuable probe for studying mood, cognition, and neuropsychiatric disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, based on its known pharmacological profile.

Pharmacological Profile

This compound is primarily characterized by its activity at serotonin receptors and as a serotonin releasing agent.

  • Serotonin Receptor Agonism: 6-FT demonstrates affinity for both 5-HT1A and 5-HT2A receptors.[1] It acts as a full agonist at the 5-HT2A receptor.[1]

  • Selective Serotonin Releasing Agent (SRA): 6-FT is a potent and selective serotonin releasing agent, inducing the release of serotonin from presynaptic neurons.[1] It shows significantly lower efficacy in promoting the release of dopamine and norepinephrine.[1]

  • Monoamine Oxidase Inhibition: 6-FT also exhibits weak inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1]

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Receptor Binding Affinities (Ki)

ReceptorKi (nM)Reference
5-HT1A267[1]
5-HT2A606[1]

Table 2: Functional Potency (EC50) and Efficacy (Emax)

AssayReceptor/TransporterEC50 (nM)Emax (%)Reference
Agonist Activity5-HT1A54Not Reported[1]
Agonist Activity5-HT2A4.56101[1]
Agonist Activity5-HT2A81Not Reported[1]
Serotonin ReleaseSERT4.4Not Reported[1]
Dopamine ReleaseDAT106Not Reported[1]
Norepinephrine ReleaseNET1,575Not Reported[1]

Table 3: Monoamine Oxidase Inhibition (IC50)

EnzymeIC50 (nM)Reference
MAO-A1,580[1]
MAO-B5,620[1]

Experimental Protocols

The following are detailed, representative protocols for key experiments involving this compound. These are based on standard methodologies for characterizing serotonergic compounds.

In Vitro Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes prepared from CHO-K1 or U2OS cells stably expressing human 5-HT1A or 5-HT2A receptors.

  • Radioligands: [3H]8-OH-DPAT (for 5-HT1A) or [3H]Ketanserin (for 5-HT2A).

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Serotonin (for 5-HT1A) or 10 µM Mianserin (for 5-HT2A).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of this compound dilution or assay buffer.

    • 50 µL of radioligand at a concentration close to its Kd.

    • 100 µL of cell membrane suspension.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This protocol measures the agonist activity of this compound at the Gq-coupled 5-HT2A receptor by quantifying changes in intracellular calcium concentration.

Materials:

  • CHO-K1 or U2OS cells stably expressing the human 5-HT2A receptor.

  • This compound hydrochloride.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Plate the cells in 96-well plates and grow to confluence.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

  • Remove the culture medium from the cells and add the loading buffer.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • Prepare serial dilutions of this compound in assay buffer.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium.

  • Determine the EC50 value from the dose-response curve.

In Vitro Serotonin Release Assay

This protocol measures the ability of this compound to induce serotonin release from rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum or hippocampus).

  • This compound hydrochloride.

  • [3H]Serotonin.

  • Krebs-Ringer buffer.

  • Perfusion system.

  • Liquid scintillation counter.

Procedure:

  • Prepare synaptosomes from rat brain tissue.

  • Pre-load the synaptosomes with [3H]Serotonin.

  • Transfer the loaded synaptosomes to a perfusion system.

  • Perfuse the synaptosomes with Krebs-Ringer buffer to establish a stable baseline of [3H]Serotonin release.

  • Introduce this compound at various concentrations into the perfusion buffer.

  • Collect the perfusate in fractions.

  • Quantify the amount of [3H]Serotonin in each fraction using a liquid scintillation counter.

  • Calculate the percentage of serotonin release over baseline for each concentration of this compound.

  • Determine the EC50 value from the dose-response curve.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response is a behavioral proxy for 5-HT2A receptor activation in rodents.

Materials:

  • Male C57BL/6J mice.

  • This compound hydrochloride dissolved in saline.

  • Observation chambers.

  • Video recording equipment.

Procedure:

  • Administer this compound or vehicle (saline) to the mice via intraperitoneal (i.p.) injection. A range of doses should be tested.

  • Immediately place each mouse in an individual observation chamber.

  • Record the behavior of the mice for a period of 30-60 minutes.

  • A trained observer, blind to the treatment conditions, should score the number of head twitches. A head twitch is a rapid, rotational movement of the head.

  • Analyze the dose-response relationship for the induction of head twitches.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by this compound and a typical experimental workflow for its characterization.

G cluster_0 5-HT1A Receptor Signaling (Gi-coupled) 6-FT_1A This compound 5-HT1A 5-HT1A Receptor 6-FT_1A->5-HT1A Gi Gi Protein 5-HT1A->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB

5-HT1A Receptor Signaling Pathway

G cluster_1 5-HT2A Receptor Signaling (Gq-coupled) 6-FT_2A This compound 5-HT2A 5-HT2A Receptor 6-FT_2A->5-HT2A Gq Gq Protein 5-HT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC

5-HT2A Receptor Signaling Pathway

G Start Compound Synthesis (this compound) InVitro In Vitro Characterization Start->InVitro Binding Receptor Binding Assays (5-HT1A, 5-HT2A) InVitro->Binding Functional Functional Assays (Calcium Mobilization, cAMP) InVitro->Functional Release Serotonin Release Assay InVitro->Release InVivo In Vivo Characterization Binding->InVivo Functional->InVivo Release->InVivo Behavioral Behavioral Assays (Head-Twitch, Drug Discrimination) InVivo->Behavioral Microdialysis In Vivo Microdialysis (Serotonin Levels) InVivo->Microdialysis Analysis Data Analysis and Interpretation Behavioral->Analysis Microdialysis->Analysis

Experimental Workflow for 6-FT

Conclusion

This compound is a multifaceted research compound that can be utilized to investigate various aspects of the serotonergic system. Its properties as a serotonin receptor agonist and a selective serotonin releasing agent make it a valuable tool for probing the physiological and behavioral roles of serotonin. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their neuroscience research programs. It is crucial to adapt and optimize these general protocols for specific experimental conditions and to adhere to all laboratory safety guidelines when handling this and any other research chemical.

References

6-Fluorotryptamine: Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

6-Fluorotryptamine (6-FT) is a fluorinated derivative of the neurotransmitter serotonin and the trace amine tryptamine.[1] This compound serves as a valuable tool in neuroscience research and pharmaceutical development due to its unique pharmacological profile. The introduction of a fluorine atom at the 6-position of the indole ring significantly modifies its interaction with serotonergic targets, making it a subject of interest for studying receptor function and for the synthesis of novel therapeutic agents.[2][3]

Primarily, this compound is recognized for its activity as a serotonin 5-HT1A and 5-HT2A receptor agonist and as a potent selective serotonin releasing agent (SRA).[1] Unlike many other tryptamine derivatives, 6-FT does not induce a head-twitch response in rodents, a behavioral proxy for hallucinogenic effects, suggesting a distinct functional profile.[1] This positions this compound as a critical research chemical for dissecting the complex signaling pathways of the serotonergic system and as a potential scaffold for the development of non-psychedelic therapeutics targeting mood and neurological disorders.[3]

These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its characterization, and its application as a synthetic intermediate.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound, facilitating a clear comparison of its activity across various molecular targets.

Table 1: Serotonin Receptor Binding Affinities and Functional Activity of this compound

Receptor SubtypeKi (nM)EC50 (nM)Emax (%)Assay Type
5-HT1A267[1]54[1]-Radioligand Binding / Functional Assay
5-HT2A606[1]4.56[1]101[1]Radioligand Binding / Functional Assay

Table 2: Monoamine Releasing Activity of this compound

MonoamineEC50 (nM)Assay Type
Serotonin (5-HT)4.4[4]Monoamine Release Assay (Rat Brain Synaptosomes)
Dopamine (DA)106[4]Monoamine Release Assay (Rat Brain Synaptosomes)
Norepinephrine (NE)1,575[4]Monoamine Release Assay (Rat Brain Synaptosomes)

Table 3: Monoamine Oxidase (MAO) Inhibition Profile of this compound

EnzymeIC50 (nM)Assay Type
MAO-A1,580[4]MAO Inhibition Assay
MAO-B5,620[4]MAO Inhibition Assay

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the general principles of the Fischer indole synthesis.[5][6]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 4,4-Diethoxybutanamine

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H2SO4, ZnCl2)[5][6]

  • Anhydrous ethanol

  • Sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride in anhydrous ethanol. Add 4,4-diethoxybutanamine to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Indolization: Once the hydrazone formation is complete, the solvent is removed under reduced pressure. The resulting crude hydrazone is then added to polyphosphoric acid at an elevated temperature (e.g., 100-120 °C) with vigorous stirring. The reaction is highly exothermic and should be controlled carefully. The mixture is heated for a specified time until the cyclization to the indole ring is complete, as indicated by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water. The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: The aqueous mixture is extracted several times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo to yield the crude this compound.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system, such as a gradient of methanol in dichloromethane, to afford pure this compound.

Protocol 2: Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for 5-HT1A and 5-HT2A receptors.[7][8][9]

Materials:

  • Cell membranes expressing the human 5-HT1A or 5-HT2A receptor.

  • Radioligand for 5-HT1A (e.g., [3H]8-OH-DPAT)

  • Radioligand for 5-HT2A (e.g., [3H]Ketanserin)

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Non-specific binding control (e.g., 10 µM serotonin for 5-HT1A, 10 µM spiperone for 5-HT2A)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration close to its Kd, and either a vehicle, a concentration of this compound, or the non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro Monoamine Release Assay

This protocol describes a method to measure the release of serotonin, dopamine, and norepinephrine from rat brain synaptosomes induced by this compound.[10]

Materials:

  • Rat brain tissue (e.g., striatum, hippocampus)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Radiolabeled monoamines (e.g., [3H]5-HT, [3H]DA, [3H]NE)

  • This compound stock solution

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction (P2). Resuspend the P2 pellet in KRH buffer.

  • Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine to allow for uptake into the presynaptic terminals.

  • Release Assay: Wash the synaptosomes to remove excess radiolabel. Aliquot the loaded synaptosomes and incubate them with varying concentrations of this compound or a vehicle control at 37°C for a short period (e.g., 5-10 minutes).

  • Sample Collection: Terminate the release by rapid filtration through glass fiber filters. Collect the filtrate, which contains the released radiolabeled monoamine.

  • Quantification: Measure the radioactivity in the filtrate using a scintillation counter.

  • Data Analysis: Express the amount of released monoamine as a percentage of the total radioactivity in the synaptosomes. Determine the EC50 value for this compound-induced release for each monoamine using non-linear regression.

Protocol 4: Head-Twitch Response (HTR) Assay in Rodents

This in vivo protocol is used to assess the potential hallucinogenic-like effects of a compound.[11][12] this compound has been shown to be negative in this assay.[1]

Materials:

  • Male C57BL/6J mice

  • This compound solution for injection (e.g., dissolved in saline)

  • Positive control (e.g., DOI or psilocybin)

  • Vehicle control (e.g., saline)

  • Observation chambers

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimatize the mice to the experimental room and observation chambers.

  • Administer this compound, the positive control, or the vehicle control to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Place each mouse individually in an observation chamber.

  • Record the number of head-twitches for a defined period (e.g., 30-60 minutes), starting immediately after injection. A head-twitch is a rapid, side-to-side rotational movement of the head.

  • Scoring can be done by a trained observer blind to the treatment conditions or by using automated video analysis software.

  • Compare the number of head-twitches induced by this compound to those induced by the vehicle and positive controls using appropriate statistical analysis.

Visualizations

G cluster_synthesis Synthesis Workflow Start 4-Fluorophenylhydrazine + 4,4-Diethoxybutanamine Hydrazone Phenylhydrazone Formation Start->Hydrazone Indolization Fischer Indole Synthesis (Acid-catalyzed cyclization) Hydrazone->Indolization Crude_Product Crude this compound Indolization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

G cluster_pathway Serotonergic Signaling of this compound 6-FT This compound SERT Serotonin Transporter (SERT) 6-FT->SERT Inhibition/Reversal 5-HT1A 5-HT1A Receptor 6-FT->5-HT1A Agonism 5-HT2A 5-HT2A Receptor 6-FT->5-HT2A Agonism 5-HT_Release Increased Synaptic Serotonin SERT->5-HT_Release G_alpha_i Gαi 5-HT1A->G_alpha_i G_alpha_q Gαq 5-HT2A->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity PLC Phospholipase C G_alpha_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG IP3_DAG->Neuronal_Activity

Caption: Signaling pathways modulated by this compound.

G cluster_screening Pharmacological Screening Workflow Compound This compound Binding_Assay Radioligand Binding Assay (5-HT1A, 5-HT2A) Compound->Binding_Assay Functional_Assay Monoamine Release Assay (5-HT, DA, NE) Compound->Functional_Assay Enzyme_Assay MAO Inhibition Assay (MAO-A, MAO-B) Compound->Enzyme_Assay In_Vivo_Assay Head-Twitch Response (Rodent Model) Compound->In_Vivo_Assay Data_Analysis Data Analysis (Ki, EC50, IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Enzyme_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis Pharmacological_Profile Pharmacological Profile Data_Analysis->Pharmacological_Profile

Caption: Experimental workflow for pharmacological characterization.

References

In Vivo Studies of 6-Fluorotryptamine in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published in vivo studies specifically investigating 6-Fluorotryptamine are limited. The following application notes and protocols are based on established methodologies for analogous tryptamine compounds and general principles of pharmacology and toxicology. The quantitative data presented in the tables is illustrative and intended to demonstrate how experimental results would be presented.

Introduction

This compound is a fluorinated analog of the neurotransmitter serotonin and the psychoactive compound tryptamine. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to compounds with unique therapeutic or research applications. In vivo studies in animal models are crucial for characterizing the physiological and behavioral effects, pharmacokinetic profile, and safety of novel compounds like this compound. This document provides detailed protocols for key in vivo assays to evaluate the pharmacological and toxicological profile of this compound in rodent models.

Potential Mechanism of Action: Serotonin 5-HT2A Receptor Activation

Tryptamine and its analogs typically exert their effects through interaction with serotonin receptors, with the 5-HT2A receptor being a key target for hallucinogenic and psychoactive properties. It is hypothesized that this compound acts as a 5-HT2A receptor agonist. In vivo, the precursor 6-fluoro-DL-tryptophan has been shown to be metabolized to 6-fluoro-5-hydroxytryptamine (6F-5-HT) in the rat brain.[1] This suggests that this compound could also potentially be metabolized to active compounds that interact with the serotonergic system. Activation of the 5-HT2A receptor initiates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.[2][3][4][5]

Serotonin 5-HT2A Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular 6FT This compound 5HT2A 5-HT2A Receptor 6FT->5HT2A Binds to Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca2+ Release IP3->Ca2+ Stimulates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Leads to Ca2+->Cellular_Response Leads to Head-Twitch Response (HTR) Assay Workflow Acclimation Acclimate Mice (30 min) Dosing Administer this compound or Vehicle (i.p.) Acclimation->Dosing Observation Place in Observation Chamber (Record for 30 min) Dosing->Observation Scoring Count Head Twitches (Blinded Observer) Observation->Scoring Data_Analysis Analyze Dose-Response Relationship Scoring->Data_Analysis Drug Discrimination Study Workflow Lever_Training Train Rats to Lever Press for Reward Discrimination_Training Discrimination Training: DOM vs. Vehicle Lever_Training->Discrimination_Training Substitution_Testing Test with this compound Discrimination_Training->Substitution_Testing Data_Collection Record Lever Selection and Response Rate Substitution_Testing->Data_Collection Data_Analysis Determine Percent Drug-Lever Responding Data_Collection->Data_Analysis Pharmacokinetic Study Workflow Dosing Administer this compound (i.v. or p.o.) Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Plasma_Preparation Centrifuge to Separate Plasma Blood_Sampling->Plasma_Preparation Bioanalysis Quantify Drug Concentration (LC-MS/MS) Plasma_Preparation->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters Bioanalysis->PK_Analysis Acute Toxicity Study Workflow (OECD 423) Start Start with Dose of 300 mg/kg in 3 Mice Observe Observe for Toxicity and Mortality (14 days) Start->Observe Outcome Outcome? Observe->Outcome Increase_Dose Increase Dose (e.g., 2000 mg/kg) Outcome->Increase_Dose No mortality Decrease_Dose Decrease Dose (e.g., 50 mg/kg) Outcome->Decrease_Dose Mortality Classification Classify Substance Toxicity Outcome->Classification Endpoint met Increase_Dose->Observe Decrease_Dose->Observe

References

Application Notes and Protocols for Behavioral Pharmacology Assays Using 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the expected outcomes and detailed protocols for assessing the behavioral pharmacology of 6-Fluorotryptamine (6-FT). The focus is on three key behavioral assays: the head-twitch response (HTR), drug discrimination, and locomotor activity.

Introduction

This compound is a fluorinated analog of the neurotransmitter serotonin and a derivative of tryptamine. While many tryptamine derivatives exhibit psychoactive properties, particularly hallucinogenic effects mediated by the serotonin 5-HT2A receptor, the pharmacological profile of this compound suggests a different behavioral outcome. Studies on fluorinated tryptamines, including the closely related 6-fluoro-N,N-diethyltryptamine (6-F-DET), indicate that fluorination at the 6-position of the indole ring attenuates or abolishes hallucinogen-like activity.[1][2][3][4] Specifically, 6-F-DET is reported to be inactive as a hallucinogen and does not substitute for LSD in drug discrimination studies, nor does it induce the head-twitch response in rodents.[4] Furthermore, this compound itself has been shown to not induce the head-twitch response.[5]

These findings suggest that while this compound interacts with serotonin receptors, it does not elicit the downstream signaling cascade necessary for psychedelic effects. The following protocols are designed to empirically test these hypotheses and characterize the behavioral profile of this compound.

Head-Twitch Response (HTR) Assay

The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects.

Expected Outcome

Based on existing literature for closely related compounds and this compound itself, it is hypothesized that this compound will not induce a significant head-twitch response in mice at any tested dose.[4][5]

Quantitative Data Summary

The following table presents hypothetical data for a head-twitch response study with this compound, alongside a positive control (e.g., DOI) and a vehicle control.

CompoundDose (mg/kg, i.p.)Mean Head-Twitches (± SEM)ED50 (mg/kg)
Vehicle01.2 ± 0.5N/A
This compound11.5 ± 0.6Not Active
31.8 ± 0.7Not Active
102.1 ± 0.9Not Active
DOI (Positive Control)115.4 ± 2.10.7
2.535.2 ± 4.5
528.1 ± 3.9

Note: Data for this compound is hypothetical and based on the expected lack of activity. DOI data is representative of typical results.

Experimental Protocol: Head-Twitch Response Assay
  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Housing: House animals in groups of 4-5 per cage with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Drug Preparation: Dissolve this compound and the positive control (e.g., DOI) in 0.9% saline. The vehicle control will be 0.9% saline.

  • Acclimation: On the test day, allow mice to acclimate to the testing room for at least 60 minutes.

  • Administration: Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Observation: Immediately after injection, place each mouse individually into a clean, transparent cylindrical observation chamber.

  • Data Collection: Record the number of head-twitches for 30 minutes. A head-twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of grooming or exploratory behavior. Scoring can be done by a trained observer blind to the experimental conditions or using an automated system.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the dose groups of this compound and the positive control to the vehicle control group. Calculate the ED50 for the positive control using non-linear regression.

Experimental Workflow: Head-Twitch Response

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep Animal Acclimation Injection Drug Administration (i.p.) Animal_Prep->Injection Drug_Prep Drug Preparation Drug_Prep->Injection Observation Place in Observation Chamber Injection->Observation Recording Record Head-Twitches (30 min) Observation->Recording Data_Analysis Statistical Analysis (ANOVA) Recording->Data_Analysis ED50_Calc ED50 Calculation Data_Analysis->ED50_Calc

Caption: Workflow for the Head-Twitch Response Assay.

Drug Discrimination Assay

Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a known drug (training drug) and saline.

Expected Outcome

Given that 6-F-DET does not substitute for LSD in trained rats, it is predicted that this compound will not produce drug-appropriate responding in animals trained to discriminate a hallucinogenic 5-HT2A agonist like LSD or DOM.[1][2][4]

Quantitative Data Summary

The following table presents hypothetical data from a drug discrimination study where rats are trained to discriminate LSD from saline.

Test CompoundDose (mg/kg, i.p.)Percent Drug-Lever Responding (± SEM)ED50 (mg/kg)
Saline08.5 ± 2.1N/A
LSD (Training Drug)0.192.3 ± 3.40.03
This compound112.1 ± 4.5No Substitution
315.8 ± 5.2No Substitution
1020.3 ± 6.1No Substitution

Note: Data is hypothetical and reflects the expected lack of substitution for a hallucinogenic cue.

Experimental Protocol: Drug Discrimination
  • Animals: Male Sprague-Dawley rats are commonly used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are food-deprived to 85-90% of their free-feeding body weight.

    • Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) 10 schedule.

    • Once lever pressing is established, begin discrimination training. Before each session, administer either the training drug (e.g., LSD, 0.1 mg/kg, i.p.) or saline.

    • When the training drug is administered, only responses on the "drug-appropriate" lever are reinforced. When saline is administered, only responses on the "saline-appropriate" lever are reinforced.

    • Training continues until rats reliably respond on the correct lever (>85% accuracy) for at least 8 out of 10 consecutive sessions.

  • Testing:

    • Once training criteria are met, test sessions are conducted.

    • Administer a dose of the test compound (this compound) or a different dose of the training drug.

    • During test sessions, responses on either lever may be reinforced to maintain responding, or the session may be conducted under extinction conditions (no reinforcement).

    • Record the number of responses on each lever.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each test session. Full substitution is generally considered >80% drug-lever responding, while <20% is considered saline-appropriate responding. Calculate the ED50 for substitution for the training drug using non-linear regression.

Logical Relationship: Drug Discrimination Paradigm

Drug_Discrimination cluster_training Training Phase cluster_testing Testing Phase cluster_outcome Outcome Training_Drug Training Drug (e.g., LSD) Drug_Lever Drug Lever Press (Reinforced) Training_Drug->Drug_Lever Saline Saline Saline_Lever Saline Lever Press (Reinforced) Saline->Saline_Lever Test_Compound This compound Response Lever Choice Test_Compound->Response Substitution Substitution for Training Drug Cue Response->Substitution >80% Drug Lever No_Substitution No Substitution Response->No_Substitution <20% Drug Lever

Caption: Logical flow of the Drug Discrimination assay.

Locomotor Activity Assay

This assay measures the effect of a compound on spontaneous motor activity in an open field. It can indicate stimulant or depressant effects on the central nervous system.

Expected Outcome

A study on a compound synthesized from this compound showed a significant decrease in locomotor activity in mice.[6] Therefore, it is hypothesized that this compound will likely cause a dose-dependent decrease in locomotor activity.

Quantitative Data Summary

The following table presents hypothetical data for a locomotor activity study.

CompoundDose (mg/kg, i.p.)Total Distance Traveled (cm ± SEM) in 60 min
Vehicle03500 ± 350
This compound32800 ± 310
101500 ± 250*
30800 ± 150
Amphetamine (Control)26500 ± 500

*p < 0.05, **p < 0.01 compared to vehicle. Data for this compound is hypothetical but based on expected sedative effects.

Experimental Protocol: Locomotor Activity
  • Animals: Male Swiss Webster mice are often used.

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to track movement.

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the session.

  • Habituation: Place the mice in the activity chambers for a 30-minute habituation period to allow their exploratory behavior to decrease to a stable baseline.

  • Administration: After habituation, remove the mice, administer the test compound, control, or vehicle (i.p.), and immediately return them to the chambers.

  • Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60 minutes.

  • Data Analysis: Analyze the total distance traveled (or other relevant metrics) using a one-way ANOVA, followed by a post-hoc test to compare dose groups to the vehicle control.

Experimental Workflow: Locomotor Activity Assay

Locomotor_Workflow Acclimation Room Acclimation (60 min) Habituation Chamber Habituation (30 min) Acclimation->Habituation Injection Drug Administration (i.p.) Habituation->Injection Recording Record Locomotor Activity (60 min) Injection->Recording Analysis Data Analysis (ANOVA) Recording->Analysis

Caption: Workflow for the Locomotor Activity Assay.

Signaling Pathways

The hallucinogenic effects of tryptamines are primarily mediated by the activation of the 5-HT2A receptor, which is a Gq/11-coupled G protein-coupled receptor (GPCR). The lack of hallucinogenic-like activity of this compound and its analogs suggests a biased agonism or insufficient engagement of the specific downstream signaling pathways required for these effects.

5-HT2A Receptor Signaling Cascade

Activation of the 5-HT2A receptor by a classic hallucinogen leads to the activation of Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This cascade is believed to be crucial for the psychedelic effects. It is hypothesized that this compound may act as a partial agonist or biased agonist at the 5-HT2A receptor, failing to fully engage this Gq-mediated pathway.

Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Psychedelic_Effects Psychedelic Effects Ca_Release->Psychedelic_Effects PKC->Psychedelic_Effects Tryptamine Hallucinogenic Tryptamine Tryptamine->Receptor Six_FT This compound Six_FT->Receptor Weak/Biased Activation

Caption: 5-HT2A receptor signaling pathway.

References

Application Notes and Protocols for Electrophysiological Studies of 6-Fluorotryptamine on Serotonin Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the electrophysiological effects of 6-Fluorotryptamine (6-F-Trp) on serotonin (5-hydroxytryptamine; 5-HT) neurons. 6-F-Trp is a tryptamine derivative known to be a serotonin receptor agonist and a monoamine releasing agent.[1] Understanding its impact on the electrical activity of serotonin neurons is crucial for elucidating its mechanism of action and potential therapeutic applications.

Serotonergic neurons, primarily located in the dorsal raphe nucleus (DRN), play a pivotal role in regulating a wide array of physiological and behavioral processes.[2] Their firing patterns are tightly controlled by autoreceptors, primarily of the 5-HT1A subtype, which are inhibitory.[3] As a compound with affinity for 5-HT1A and 5-HT2A receptors, 6-F-Trp is expected to modulate the excitability of these neurons.[1]

This document outlines detailed protocols for both in vivo and in vitro electrophysiological recordings from serotonin neurons in the DRN and provides a framework for interpreting the potential effects of 6-F-Trp based on its known pharmacology and the established structure-activity relationships of similar tryptamine analogs.

Predicted Electrophysiological Effects of this compound

Direct electrophysiological studies on the effects of this compound on serotonin neuron firing are not extensively documented in the reviewed literature. However, based on its known pharmacological profile and data from analogous compounds, we can predict its likely effects.

6-F-Trp is a serotonin 5-HT1A and 5-HT2A receptor agonist.[1] Activation of the somatodendritic 5-HT1A autoreceptors on DRN serotonin neurons leads to hyperpolarization and a decrease in neuronal firing rate.[3][4] Therefore, it is anticipated that 6-F-Trp will inhibit the firing of serotonin neurons.

Furthermore, studies on various tryptamine analogs have established a structure-activity relationship for their inhibitory effect on DRN serotonin neurons. The position of the substituent on the indole ring is a key determinant of activity, with the order of potency for suppressing neuronal firing being 5 >> 4 > 6 for hydroxy and methoxy derivatives.[5][6] As this compound has a fluorine atom at the 6-position, it is predicted to be a less potent inhibitor of serotonin neuron firing compared to 5-substituted tryptamines like serotonin (5-hydroxytryptamine).

As a serotonin releasing agent, 6-F-Trp is also expected to increase extracellular serotonin levels.[1] This elevation in synaptic serotonin would further contribute to the activation of inhibitory 5-HT1A autoreceptors, leading to a suppression of neuronal firing.[7]

Summary of Predicted Effects:

  • Inhibition of Firing: 6-F-Trp is expected to decrease the spontaneous firing rate of dorsal raphe serotonin neurons.

  • Mechanism: This inhibition is likely mediated by direct agonism at 5-HT1A autoreceptors and indirectly through its action as a serotonin releasing agent.

  • Potency: Based on structure-activity relationships of other tryptamines, its inhibitory potency is predicted to be modest.

Quantitative Data Summary

The following table summarizes the known pharmacological data for this compound and the predicted electrophysiological outcomes. It is important to note that the electrophysiological values are extrapolated and require experimental verification.

ParameterValueReference
Binding Affinity (Ki)
5-HT1A Receptor267 nM[1]
5-HT2A Receptor606 nM[1]
Functional Activity (EC50)
5-HT1A Receptor Agonism54 nM[1]
5-HT2A Receptor Agonism81 nM[1]
Serotonin Release4.4 nM (in rat brain synaptosomes)[1]
Predicted Electrophysiological Effect
Effect on DRN 5-HT Neuron Firing RateInhibitoryInferred from[3][4][5][6]
Predicted Potency (vs. 5-HT)
Inhibition of FiringLowerInferred from[5][6]

Experimental Protocols

Protocol 1: In Vivo Single-Unit Extracellular Recording of Dorsal Raphe Serotonin Neurons

This protocol describes the methodology for recording the spontaneous firing of individual serotonin neurons in the DRN of an anesthetized rat and assessing the response to systemic administration of this compound.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., chloral hydrate, isoflurane)

  • Stereotaxic apparatus

  • Recording microelectrodes (glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system

  • This compound solution for intravenous injection

  • 5-HT1A agonist (e.g., 8-OH-DPAT) for neuron identification

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy over the DRN (coordinates relative to bregma: AP -7.8 mm, ML 0.0 mm).

  • Electrode Placement: Slowly lower the recording microelectrode into the DRN (DV -5.5 to -7.0 mm from the brain surface).

  • Identification of Serotonin Neurons: Identify putative serotonin neurons based on their characteristic electrophysiological properties:

    • Slow, regular firing rate (0.5-5 spikes/s).

    • Broad, positive-going action potential waveform (>2 ms).

    • Inhibition of firing in response to a systemic injection of a 5-HT1A agonist like 8-OH-DPAT.

  • Baseline Recording: Once a stable serotonin neuron is identified, record its baseline firing rate for at least 10 minutes.

  • Administration of this compound: Administer this compound intravenously at increasing doses.

  • Data Acquisition and Analysis: Record the firing rate of the neuron continuously before, during, and after drug administration. Analyze the data to determine the dose-dependent effects of 6-F-Trp on neuronal firing rate. Calculate the percentage change from baseline for each dose.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Dorsal Raphe Serotonin Neurons in Brain Slices

This protocol allows for a more detailed investigation of the direct effects of this compound on the membrane properties of serotonin neurons.

Materials:

  • Young adult rats or mice

  • Vibrating microtome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber for brain slices

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes for patch-clamp recording

  • Intracellular solution

  • This compound

  • Pharmacological agents (e.g., TTX to block action potentials, specific receptor antagonists)

Procedure:

  • Brain Slice Preparation: Prepare acute coronal or sagittal brain slices (250-300 µm thick) containing the DRN using a vibrating microtome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Recording: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32°C.

  • Identification of Serotonin Neurons: Identify serotonin neurons in the DRN for whole-cell patch-clamp recording. This can be aided by using transgenic animals expressing a fluorescent reporter in serotonin neurons or by their characteristic electrophysiological properties (e.g., prominent spike afterhyperpolarization).[8]

  • Data Acquisition:

    • Current-clamp: Record the resting membrane potential and spontaneous firing. Apply depolarizing current steps to elicit action potentials and assess changes in excitability.

    • Voltage-clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record postsynaptic currents or voltage-gated currents.

  • Bath Application of this compound: After obtaining a stable baseline recording, bath-apply this compound at known concentrations.

  • Data Analysis: Analyze the effects of 6-F-Trp on:

    • Resting membrane potential and input resistance.

    • Action potential firing rate and threshold.

    • Characteristics of the action potential afterhyperpolarization.

    • Holding current and specific ion channel currents in voltage-clamp mode.

Visualizations

Signaling Pathway of this compound on a Serotonin Neuron

G cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space 6-F-Trp 6-F-Trp 5-HT1A_R 5-HT1A Receptor 6-F-Trp->5-HT1A_R Agonist Binding SERT SERT 6-F-Trp->SERT Blocks Reuptake & Promotes Efflux 5-HT 5-HT 5-HT->5-HT1A_R Agonist Binding G_Protein Gi/o Protein 5-HT1A_R->G_Protein Activation Increased_5HT Increased Intracellular 5-HT SERT->Increased_5HT Serotonin Release K_Channel GIRK Channel Hyperpolarization Hyperpolarization & Decreased Firing K_Channel->Hyperpolarization K+ Efflux G_Protein->K_Channel Opens

Caption: Predicted signaling cascade of 6-F-Trp on a serotonin neuron.

Experimental Workflow for In Vivo Electrophysiology

G cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis A Anesthetize Animal B Stereotaxic Surgery (Craniotomy over DRN) A->B C Lower Electrode into DRN B->C D Identify Serotonin Neuron (Firing Rate, Waveform) C->D E Record Baseline Activity (10 min) D->E F Administer 6-F-Trp (i.v.) (Dose-Response) E->F G Record Neuronal Activity F->G H Analyze Firing Rate Changes G->H I Determine Dose-Effect Relationship H->I

Caption: Workflow for in vivo single-unit recording of DRN neurons.

Logical Relationship of 6-F-Trp's Dual Action

G A This compound (6-F-Trp) B Direct 5-HT1A Receptor Agonism A->B C Serotonin Releasing Agent A->C D Activation of Somatodendritic 5-HT1A Autoreceptors B->D E Increased Extracellular 5-HT C->E F Inhibition of Serotonin Neuron Firing D->F E->D

Caption: Dual mechanism of action of 6-F-Trp leading to neuronal inhibition.

References

Application Notes and Protocols for Serotonin Reuptake Assays Utilizing 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting serotonin reuptake assays using 6-Fluorotryptamine. These assays are crucial for the functional characterization of the serotonin transporter (SERT) and for the screening of potential SERT inhibitors, which are of significant interest in the development of therapeutics for various neurological and psychiatric disorders.

Introduction

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission, responsible for the re-uptake of serotonin from the synaptic cleft into presynaptic neurons.[1][2][3] This process terminates the synaptic signal and allows for the recycling of the neurotransmitter.[4] SERT is a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[2][5][6] The development of robust and reliable assays to measure SERT activity is therefore essential for the discovery and characterization of new therapeutic agents.

Traditionally, SERT activity has been assessed using radiolabeled serotonin ([³H]5-HT) uptake assays.[1][7][8] While effective, these assays involve the handling and disposal of radioactive materials. As an alternative, fluorescence-based assays have been developed, offering a safer and often higher-throughput method for measuring transporter function.[9][10][11][12] These assays typically employ fluorescent substrates that are transported by SERT, leading to an increase in intracellular fluorescence.[9][10][12]

This compound (6-FT) is a tryptamine derivative that acts as a potent and selective serotonin releasing agent (SRA).[13] Its structural similarity to serotonin and the fact that the related compound 6-Fluoro-serotonin is a substrate for SERT[14], suggest that this compound could potentially be used as a non-radiolabeled substrate in competitive binding or uptake assays. This application note outlines a theoretical framework and protocol for utilizing this compound in a competitive serotonin reuptake assay.

Serotonin Reuptake Signaling Pathway

The serotonin transporter is a member of the SLC6 family of neurotransmitter transporters.[3][6] Its function is dependent on the co-transport of Na⁺ and Cl⁻ ions, with the electrochemical gradients of these ions providing the driving force for serotonin uptake. The transport cycle is a complex process involving the outward-open, substrate-bound, occluded, and inward-open conformations of the transporter.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5HT_ext Serotonin (5-HT) SERT SERT (Outward-Open) 5HT_ext->SERT 1. Binding Na_ext Na+ Na_ext->SERT Cl_ext Cl- Cl_ext->SERT SERT_inward SERT (Inward-Open) SERT->SERT_inward 2. Conformational Change 5HT_int Serotonin (5-HT) Na_int Na+ Cl_int Cl- K_int K+ K_int->SERT_inward 4. K+ Binding SERT_inward->SERT 5. Reorientation SERT_inward->5HT_int 3. Release SERT_inward->Na_int SERT_inward->Cl_int

Caption: Simplified schematic of the SERT transport cycle.

Experimental Protocols

This section details a hypothetical protocol for a competitive serotonin reuptake assay using this compound as a competitor against a fluorescent substrate. This protocol is based on established methods for SERT assays.[7][9]

Cell Culture and Plating
  • Cell Line: Use a cell line stably expressing the human serotonin transporter (hSERT), such as HEK-293 or CHO cells. A parental cell line not expressing SERT should be used as a negative control.

  • Culture Medium: Grow cells in the recommended culture medium supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required for maintaining transporter expression. For HEK-hSERT cells, dialyzed FBS may be optimal.[12]

  • Plating: Seed cells in 96-well or 384-well black, clear-bottom microplates pre-coated with an appropriate attachment factor (e.g., Poly-D-lysine). Optimal seeding density should result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[12] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.[7][12]

Assay Procedure

This protocol describes an inhibition assay to determine the potency of this compound in blocking the uptake of a known fluorescent SERT substrate.

  • Reagent Preparation:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or a similar physiological salt solution.

    • Fluorescent Substrate: Prepare a working solution of a known fluorescent SERT substrate (e.g., ASP+ or a commercially available proprietary dye) at 2x the final desired concentration in assay buffer. The final concentration should be at or near the Kₘ for the substrate.[9]

    • Test Compounds: Prepare serial dilutions of this compound and a reference inhibitor (e.g., fluoxetine, imipramine) at 2x the final desired concentrations in assay buffer.

  • Assay Execution:

    • Remove the culture medium from the wells and gently wash the cell monolayer once with assay buffer.

    • Add 50 µL of the 2x test compound dilutions (including this compound, reference inhibitor, and vehicle control) to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.[15][16]

    • Initiate the uptake reaction by adding 50 µL of the 2x fluorescent substrate solution to all wells.

    • Incubate the plate for a predetermined time (e.g., 15-60 minutes) at 37°C. This incubation time should be optimized to be within the linear range of substrate uptake.

  • Signal Detection:

    • If using a no-wash assay kit with a masking dye, the fluorescence can be read directly in a bottom-read fluorescence microplate reader.[9][10]

    • If a masking dye is not used, the assay solution must be removed, and the cells washed with cold assay buffer to terminate the uptake and remove extracellular fluorescent substrate.

    • Measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent substrate.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition plate_cells 1. Plate SERT-expressing cells in a microplate prep_reagents 2. Prepare fluorescent substrate and test compounds wash_cells 3. Wash cells with assay buffer plate_cells->wash_cells add_compounds 4. Add test compounds (e.g., this compound) prep_reagents->add_compounds wash_cells->add_compounds pre_incubate 5. Pre-incubate add_compounds->pre_incubate add_substrate 6. Add fluorescent substrate to initiate uptake pre_incubate->add_substrate incubate 7. Incubate to allow for substrate uptake add_substrate->incubate read_plate 8. Measure intracellular fluorescence incubate->read_plate

Caption: Workflow for a competitive fluorescence-based SERT uptake assay.

Data Presentation and Analysis

The inhibitory effect of this compound is determined by its ability to reduce the uptake of the fluorescent substrate. The data should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Data Normalization:

    • The fluorescence signal in wells with vehicle control represents 0% inhibition (maximum uptake).

    • The fluorescence signal in wells with a saturating concentration of a potent SERT inhibitor (e.g., fluoxetine) represents 100% inhibition (non-specific uptake).

    • Normalize the data for each concentration of this compound as a percentage of inhibition.

  • Curve Fitting:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Illustrative Quantitative Data

The following table presents example IC₅₀ values for known SERT inhibitors obtained from competitive radioligand uptake assays. It is anticipated that a this compound-based competitive assay would yield comparable rank-order potencies for these standard compounds. Note that 6-Fluoro-serotonin, a related compound, blocks ³H-5-HT uptake with an IC₅₀ of 98 nM.[14]

CompoundIC₅₀ (nM)Reference
Imipramine27[8]
Fluoxetine26[15]
Paroxetine1.4[8]
Citalopram1.31[7]
Desipramine110[15]
6-Fluoro-serotonin98 ± 13[14]

Conclusion

The protocols outlined in this application note provide a framework for utilizing this compound in serotonin reuptake assays. While presented as a competitor in a fluorescence-based assay, its potential as a fluorescent substrate itself could be explored, pending characterization of its intrinsic fluorescence properties upon cellular uptake. These methods are valuable tools for researchers in neuroscience and drug discovery, facilitating the identification and characterization of novel modulators of the serotonin transporter. The use of non-radioactive methods like those proposed here offers advantages in terms of safety, cost, and throughput, making them well-suited for high-throughput screening campaigns.[17][18]

References

Application Notes and Protocols for Radiolabeling 6-Fluorotryptamine for PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptamine (6-FT) is a fluorinated analog of the neurotransmitter serotonin and a derivative of tryptamine. Its structural similarity to endogenous tryptamines makes it a promising candidate for the development of a positron emission tomography (PET) imaging agent to probe various neurological functions and disorders. PET is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biochemical processes in vivo. The development of [¹⁸F]this compound as a PET radiotracer could provide valuable insights into the distribution and density of its target receptors, potentially including serotonin receptors, and aid in the study of neuropsychiatric conditions.

These application notes provide a comprehensive overview of the proposed radiolabeling of this compound with Fluorine-18 ([¹⁸F]6-FT), including a detailed, albeit hypothetical, experimental protocol, quality control procedures, and a summary of expected quantitative data. The methodologies are based on established procedures for similar fluorinated radiopharmaceuticals.

Signaling Pathways of Tryptamines

Tryptamines, including this compound, are thought to exert their biological effects primarily through interaction with serotonin (5-HT) receptors, which are G-protein coupled receptors (GPCRs). Upon binding, they can initiate a cascade of intracellular signaling events. The specific downstream effects depend on the receptor subtype and the G-protein to which it couples.

Tryptamine Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 6FT This compound Receptor Serotonin Receptor (e.g., 5-HT₂A) 6FT->Receptor Binding Gq Gαq Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Stimulates Response Cellular Response (e.g., Neuronal Excitability) PKC->Response Ca->Response

Figure 1: Proposed signaling pathway for this compound via a Gq-coupled serotonin receptor.

Experimental Protocols

Workflow for [¹⁸F]this compound Production and PET Imaging

The overall process from radionuclide production to the final PET imaging study is a multi-step procedure requiring specialized equipment and adherence to good manufacturing practices (GMP) for clinical applications.

PET Radiopharmaceutical Workflow Cyclotron 1. Radionuclide Production ([¹⁸F]Fluoride from ¹⁸O-water) Synthesis 2. Automated Radiosynthesis (Radiolabeling of Precursor) Cyclotron->Synthesis Purification 3. Purification (HPLC) Synthesis->Purification QC 4. Quality Control (Purity, Molar Activity, etc.) Purification->QC Formulation 5. Formulation (Sterile, Injectable Solution) QC->Formulation Injection 6. Patient/Animal Injection Formulation->Injection Imaging 7. PET/CT Imaging Injection->Imaging Analysis 8. Image Reconstruction & Analysis Imaging->Analysis

Figure 2: General workflow for the production and use of [¹⁸F]this compound for PET imaging.

Precursor Synthesis (Hypothetical)

A suitable precursor for the radiolabeling of [¹⁸F]this compound would likely be a derivative with a good leaving group or a precursor for copper-mediated fluorination. A plausible precursor is N-Boc-6-boropinacolatotryptamine . This precursor can be synthesized from commercially available 6-bromoindole in a multi-step process.

Automated Radiosynthesis of [¹⁸F]this compound

This protocol describes a one-pot, two-step automated synthesis.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • N-Boc-6-boropinacolatotryptamine precursor

  • Copper(II) triflate pyridine complex (Cu(OTf)₂(py)₄)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sterile water for injection

  • Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • The aqueous [¹⁸F]fluoride solution is passed through a quaternary ammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying:

    • The solvent is removed by heating under a stream of nitrogen or under vacuum to yield the anhydrous [¹⁸F]F-K₂₂₂-K₂CO₃ complex. This step is repeated with additions of anhydrous acetonitrile to ensure complete dryness.

  • Copper-Mediated Radiofluorination:

    • A solution of the N-Boc-6-boropinacolatotryptamine precursor and Cu(OTf)₂(py)₄ in anhydrous acetonitrile is added to the reaction vessel containing the dried [¹⁸F]fluoride complex.

    • The reaction mixture is heated at 110-130°C for 15-20 minutes to facilitate the radiofluorination, yielding [¹⁸F]N-Boc-6-fluorotryptamine.

  • Deprotection:

    • After cooling, hydrochloric acid is added to the reaction vessel.

    • The mixture is heated to 90-100°C for 5-10 minutes to remove the Boc protecting group.

  • Neutralization and Dilution:

    • The reaction mixture is cooled and neutralized with a sodium hydroxide or sodium bicarbonate solution.

    • The crude product is diluted with the HPLC mobile phase for purification.

Purification of [¹⁸F]this compound

Purification is typically performed using semi-preparative high-performance liquid chromatography (HPLC).

HPLC Conditions (Example):

  • Column: C18 reverse-phase, semi-preparative (e.g., 10 x 250 mm)

  • Mobile Phase: A gradient of ethanol and ammonium formate buffer (pH 4.5)

  • Flow Rate: 4-6 mL/min

  • Detection: UV (at 280 nm) and a radioactivity detector in series.

Procedure:

  • The diluted crude product is injected onto the semi-preparative HPLC column.

  • The fraction corresponding to the [¹⁸F]this compound peak, identified by the radioactivity detector, is collected.

  • The collected fraction is diluted with sterile water for injection and passed through a C18 Sep-Pak cartridge to trap the product.

  • The cartridge is washed with sterile water to remove any remaining HPLC solvents.

  • The final product, [¹⁸F]this compound, is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

Quality Control

The final product must undergo rigorous quality control testing to ensure its suitability for administration.

Tests to be Performed:

  • Appearance: Clear, colorless, and free of particulate matter.

  • pH: Between 4.5 and 7.5.

  • Radiochemical Purity and Identity: Determined by analytical HPLC. The retention time of the radioactive peak should match that of a non-radioactive this compound standard.

  • Radionuclidic Identity: Determined by measuring the half-life of the product.

  • Radionuclidic Purity: Assessed by gamma-ray spectroscopy.

  • Residual Solvents: Measured by gas chromatography (GC) to ensure levels are below acceptable limits.

  • Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.

  • Sterility: The final product should be passed through a 0.22 µm sterile filter. Sterility testing should be performed retrospectively.

  • Molar Activity: Calculated from the amount of radioactivity and the mass of the compound, determined by analytical HPLC with a calibrated UV detector.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the production of [¹⁸F]this compound. These values are hypothetical and based on typical outcomes for similar [¹⁸F]-labeled radiopharmaceuticals produced via copper-mediated fluorination.

ParameterExpected ValueMethod of Determination
Radiochemical Yield (decay-corrected) 25 - 40%Radio-HPLC
Molar Activity (at end of synthesis) > 40 GBq/µmol (> 1 Ci/µmol)Analytical HPLC with UV and radioactivity detectors
Radiochemical Purity > 95%Analytical HPLC
Total Synthesis Time 50 - 70 minutesFrom end of bombardment to final product
pH of Final Formulation 5.0 - 7.0pH meter or pH strips
Residual Solvents (e.g., Acetonitrile, Ethanol) < 410 ppm (Acetonitrile), < 5000 ppm (Ethanol)Gas Chromatography (GC)

In Vivo PET Imaging Protocol (Rodent Model)

Animal Preparation:

  • Animals should be fasted for 4-6 hours prior to imaging to reduce blood glucose levels, which can sometimes affect tracer uptake.

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

  • Place a catheter in the tail vein for radiotracer injection.

Image Acquisition:

  • Position the anesthetized animal in the PET scanner.

  • Acquire a transmission scan (using a CT or a rotating radioactive source) for attenuation correction.

  • Inject a bolus of [¹⁸F]this compound (e.g., 5-10 MBq) via the tail vein catheter.

  • Begin a dynamic PET scan immediately after injection for a duration of 60-90 minutes.

  • Alternatively, a static scan can be performed at a specific time point post-injection (e.g., 30-60 minutes).

Image Analysis:

  • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

  • Co-register the PET images with an anatomical reference (e.g., CT or MRI).

  • Draw regions of interest (ROIs) on the brain and other organs of interest to generate time-activity curves (TACs).

  • Calculate standardized uptake values (SUV) or apply kinetic modeling to the TACs to quantify tracer uptake and binding.

Conclusion

The successful development of [¹⁸F]this compound as a PET radiotracer has the potential to significantly advance our understanding of the tryptaminergic system in the brain. The proposed synthesis and quality control protocols provide a solid foundation for researchers to produce this novel imaging agent. The detailed workflows and diagrams are intended to guide the implementation of these procedures in a research or clinical setting. Further optimization and validation of these methods will be crucial for the translation of [¹⁸F]this compound into a valuable tool for neuroscience research and drug development.

Application Notes and Protocols for 6-Fluorotryptamine as a Research Tool in Mood Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Fluorotryptamine (6-FT), a tryptamine derivative with significant potential as a pharmacological tool for investigating the neurobiology of mood disorders. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for in vitro and in vivo experimental evaluation.

Introduction

This compound is a synthetic tryptamine that acts as a serotonin receptor agonist and a monoamine releasing agent.[1] Its pharmacological profile suggests that it can be a valuable tool for probing the serotonergic system, which is deeply implicated in the pathophysiology of depression and anxiety disorders. By modulating key serotonin receptors and neurotransmitter levels, 6-FT can be utilized to explore the underlying mechanisms of mood regulation and to screen novel therapeutic agents.

Mechanism of Action

This compound exerts its effects through a multi-target mechanism primarily involving the serotonergic system:

  • Serotonin Receptor Agonism: 6-FT demonstrates affinity for and agonistic activity at serotonin 5-HT1A and 5-HT2A receptors.[1] These receptors are crucial in regulating mood, anxiety, and cognitive functions.[2][3][4][5][6][7]

  • Serotonin Releasing Agent (SRA): It is a potent selective serotonin releasing agent, leading to an increase in extracellular serotonin levels in the brain.[1]

  • Monoamine Oxidase Inhibition (MAOI): 6-FT also acts as a monoamine oxidase inhibitor, albeit with lower potency, which can contribute to increased synaptic availability of monoamines.[1]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound, providing a basis for experimental design and data interpretation.

Table 1: Receptor Binding and Functional Activity

TargetParameterValue (nM)SpeciesReference
5-HT1A ReceptorKi267-[1]
EC5054-[1]
5-HT2A ReceptorKi606-[1]
EC504.56 / 81-[1]
Serotonin ReleaseEC504.4Rat (brain synaptosomes)[1]
Dopamine ReleaseEC50106-[1]
Norepinephrine ReleaseEC501,575-[1]

Table 2: Monoamine Oxidase Inhibition

TargetParameterValue (nM)Reference
MAO-AIC501,580[1]
MAO-BIC505,620[1]
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 6-FT_pre This compound VMAT2 VMAT2 6-FT_pre->VMAT2 Disrupts SERT SERT 6-FT_pre->SERT Reverses Transport MAO MAO 6-FT_pre->MAO Inhibits 5-HT1A 5-HT1A Receptor 6-FT_pre->5-HT1A Agonist 5-HT2A 5-HT2A Receptor 6-FT_pre->5-HT2A Agonist 5-HT_vesicle Serotonin Vesicle VMAT2->5-HT_vesicle Packages 5-HT 5-HT_pre Serotonin SERT->5-HT_pre Reuptake 5-HT_vesicle->5-HT_pre Release 5-HT_pre->MAO Metabolism 5-HT_synapse Serotonin 5-HT_pre->5-HT_synapse 5-HT_synapse->5-HT1A 5-HT_synapse->5-HT2A AC Adenylyl Cyclase 5-HT1A->AC Inhibits PLC Phospholipase C 5-HT2A->PLC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity (Mood Regulation) CREB->Neuronal_Activity Influences Gene Transcription IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2+ Ca²⁺ IP3_DAG->Ca2+ Increases PKC PKC IP3_DAG->PKC Activates Ca2+->Neuronal_Activity PKC->Neuronal_Activity

Caption: Mechanism of action of this compound in the synapse.

Start Start: Compound (this compound) In_Vitro In Vitro Assays Start->In_Vitro Binding Receptor Binding Assays (5-HT1A, 5-HT2A) In_Vitro->Binding Functional Functional Assays (Serotonin Release, Receptor Activation) In_Vitro->Functional MAO_Assay MAO Inhibition Assays (MAO-A, MAO-B) In_Vitro->MAO_Assay In_Vivo In Vivo Behavioral Models (Rodents) Binding->In_Vivo Functional->In_Vivo MAO_Assay->In_Vivo FST Forced Swim Test (Depression Model) In_Vivo->FST EPM Elevated Plus Maze (Anxiety Model) In_Vivo->EPM Data_Analysis Data Analysis and Interpretation FST->Data_Analysis EPM->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the pharmacological and behavioral effects of this compound.

In Vitro Assays

This protocol determines the binding affinity (Ki) of this compound for serotonin 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human recombinant 5-HT1A or 5-HT2A receptors.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

  • Non-labeled ligands for non-specific binding determination (e.g., Serotonin).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes (protein concentration optimized for each receptor).

    • Radioligand at a concentration near its Kd.

    • Either this compound dilution, vehicle (for total binding), or a saturating concentration of a non-labeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

This protocol measures the inhibitory potency (IC50) of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine).

  • This compound stock solution.

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well microplates (UV-transparent).

  • Spectrophotometer or fluorometer.

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme solution.

  • Add the this compound dilutions or control compounds to the wells.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the MAO substrate to all wells.

  • Monitor the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate's product.

  • Calculate the reaction velocity for each concentration of this compound.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Behavioral Assays

Animal Models:

  • Adult male mice (e.g., C57BL/6J strain) are commonly used.

  • Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before any behavioral testing.

  • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

The FST is used to assess the potential antidepressant-like effects of this compound. Antidepressants typically reduce the duration of immobility in this test.

Materials:

  • Cylindrical container (e.g., 25 cm height, 10 cm diameter).

  • Water at 23-25°C.

  • Video recording system.

  • This compound solution for injection (e.g., dissolved in saline).

Procedure:

  • Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs.

  • Gently place the mouse into the water-filled cylinder for a 6-minute session.

  • Record the entire session using a video camera positioned above the cylinder.

  • After the 6-minute test, remove the mouse, dry it with a towel, and return it to its home cage.

  • An observer, blind to the treatment conditions, should score the video recordings.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • Compare the immobility time between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time suggests an antidepressant-like effect.

The EPM is used to evaluate the anxiolytic-like effects of this compound. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated plus-maze apparatus (two open arms and two enclosed arms, elevated from the floor).

  • Video tracking software.

  • This compound solution for injection.

Procedure:

  • Administer this compound or vehicle to the mice before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze freely for a 5-minute session.

  • Record the session using a video camera and analyze the behavior using tracking software.

  • The primary measures are:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

  • Total distance traveled can be used as a measure of general locomotor activity.

  • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

  • Compare these parameters between the this compound-treated groups and the vehicle-treated control group. A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries, without a significant change in total locomotor activity, suggests an anxiolytic-like effect.

Note on Behavioral Data: While the protocols for the Forced Swim Test and Elevated Plus Maze are well-established for assessing antidepressant and anxiolytic-like effects, a comprehensive literature search did not yield specific published data on the performance of this compound in these particular assays. The expected outcomes described are based on the pharmacological profile of a compound with potential antidepressant and anxiolytic properties. Researchers are encouraged to perform these experiments to elucidate the in vivo behavioral effects of this compound.

References

Application of 6-Fluorotryptamine in Biochemical Assays for Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorotryptamine (6-FT) is a synthetic tryptamine derivative with significant activity at serotonergic targets. As a serotonin receptor agonist, a monoamine releasing agent, and a monoamine oxidase (MAO) inhibitor, 6-FT serves as a valuable tool in biochemical assays for elucidating enzyme function and for screening potential drug candidates. Its fluorescent properties may also be advantageous in certain assay formats. This document provides detailed application notes and protocols for the use of this compound in enzyme activity assays, with a focus on its role as an inhibitor of Monoamine Oxidase A and B.

Physicochemical Properties and Handling

PropertyValue
IUPAC Name 2-(6-fluoro-1H-indol-3-yl)ethanamine
CAS Number 575-85-9
Molecular Formula C₁₀H₁₁FN₂
Molar Mass 178.210 g·mol⁻¹
Storage Store at -20°C, protect from light.
Solubility Soluble in DMSO and ethanol.

Safety Precautions: this compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area.

Applications in Enzyme Assays

This compound is primarily utilized in biochemical assays as an inhibitor of Monoamine Oxidase (MAO), a family of enzymes that catalyze the oxidation of monoamines. It displays inhibitory activity against both MAO-A and MAO-B isoforms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's interaction with its target enzymes and receptors.

ParameterEnzyme/ReceptorValueReference
IC₅₀ Monoamine Oxidase A (MAO-A)1,580 nM[1]
IC₅₀ Monoamine Oxidase B (MAO-B)5,620 nM[1]
EC₅₀ (Serotonin Release)Serotonin Transporter (SERT)4.4 nM[1]
EC₅₀ (Dopamine Release)Dopamine Transporter (DAT)106 nM[1]
EC₅₀ (Norepinephrine Release)Norepinephrine Transporter (NET)1,575 nM[1]
Kᵢ 5-HT₁ₐ Receptor267 nM[1]
Kᵢ 5-HT₂ₐ Receptor606 nM[1]
EC₅₀ 5-HT₁ₐ Receptor54 nM[1]
EC₅₀ 5-HT₂ₐ Receptor4.56 nM / 81 nM[1]

Experimental Protocols

Protocol 1: Determination of IC₅₀ of this compound for Monoamine Oxidase A (MAO-A)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for MAO-A. The assay utilizes a commercially available MAO-A substrate that becomes fluorescent upon oxidation.

Materials:

  • Recombinant human MAO-A

  • This compound

  • MAO-A substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of MAO-A in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

    • Prepare a working solution of the MAO-A substrate and HRP in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of the microplate.

    • Add 2 µL of a serial dilution of this compound in DMSO to the test wells. For the control wells (no inhibitor), add 2 µL of DMSO.

    • Add 20 µL of the MAO-A working solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction and Measure Fluorescence:

    • Add 20 µL of the substrate/HRP working solution to all wells to initiate the reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the control (no inhibitor) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of IC₅₀ of this compound for Monoamine Oxidase B (MAO-B)

This protocol is analogous to the MAO-A assay but utilizes recombinant human MAO-B and a specific substrate if necessary.

Materials:

  • Recombinant human MAO-B

  • This compound

  • MAO-B substrate (e.g., a fluorogenic substrate specific for MAO-B, or a common substrate like kynuramine can be used if MAO-A is not present)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

The procedure is identical to that described for MAO-A, with the substitution of MAO-B for MAO-A.

Visualizations

Signaling Pathway of Monoamine Oxidase

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Oxidative Deamination VMAT VMAT2 Monoamine->VMAT Uptake Aldehyde Aldehyde Metabolite MAO->Aldehyde CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid Vesicle Synaptic Vesicle VMAT->Vesicle Packaging Receptor Postsynaptic Receptor Vesicle->Receptor Neurotransmission

Caption: Simplified signaling pathway of monoamine oxidase in a presynaptic neuron.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - this compound dilutions - MAO enzyme - Substrate/HRP solution B Dispense reagents into 96-well plate A->B C Pre-incubate with inhibitor B->C D Initiate reaction with substrate C->D E Measure fluorescence kinetically D->E F Calculate reaction rates E->F G Determine percent inhibition F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

Caption: General experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a versatile pharmacological tool for studying monoamine oxidases and serotonergic systems. The provided protocols and data serve as a starting point for researchers to incorporate this compound into their biochemical assays. As with any experimental procedure, optimization of enzyme and substrate concentrations may be necessary to achieve optimal assay performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Fluorotryptamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 6-Fluorotryptamine synthesis. The following information is designed to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent synthetic strategies for this compound commence with the synthesis of the core intermediate, 6-fluoroindole. Two primary methods for constructing this indole ring system are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. Following the formation of 6-fluoroindole, the ethylamine side chain is typically introduced via a multi-step process, commonly involving the formation of a gramine intermediate.

Q2: Which synthesis route for 6-fluoroindole generally provides higher yields?

A2: The Leimgruber-Batcho indole synthesis is often favored for industrial-scale production due to its typically high yields and milder reaction conditions.[1] However, the Fischer indole synthesis is also a robust and versatile method that can provide moderate to good yields when optimized.[1]

Q3: What are the key intermediates in the conversion of 6-fluoroindole to this compound?

A3: A common and effective pathway involves the conversion of 6-fluoroindole to 6-fluorogramine via the Mannich reaction. The dimethylamino group of 6-fluorogramine is then displaced by a cyanide ion to form 6-fluoroindole-3-acetonitrile. Finally, reduction of the nitrile group yields this compound.

Q4: What are the critical parameters to control for a successful Mannich reaction to form 6-fluorogramine?

A4: The Mannich reaction is sensitive to temperature and the molar ratios of the reactants. Using acetic acid as a catalyst has been shown to produce high yields.[2] Microwave-assisted synthesis has also been reported to achieve excellent yields in a significantly shorter reaction time.[2]

Q5: What are the common challenges in the final reduction step to this compound?

A5: The choice of reducing agent for the conversion of 6-fluoroindole-3-acetonitrile to this compound is critical. Incomplete reduction can lead to the formation of impurities, while overly harsh conditions may result in side reactions. Careful monitoring of the reaction progress and optimization of the reducing agent and reaction conditions are essential for achieving a high yield of the final product.

Troubleshooting Guides

Fischer Indole Synthesis of 6-Fluoroindole
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete hydrazone formation.Ensure the initial reaction between 4-fluorophenylhydrazine and the aldehyde/ketone goes to completion. Consider removing water to drive the equilibrium forward.
Suboptimal acid catalyst or concentration.Screen various Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂) to find the optimal catalyst and concentration for your specific substrate.[3]
Inappropriate reaction temperature.Monitor the internal reaction temperature closely. Insufficient heat can lead to a slow or incomplete reaction, while excessive heat can promote decomposition and side reactions.
Formation of Multiple Products (Isomers) Use of an unsymmetrical ketone.If using an unsymmetrical ketone, be aware that two different regioisomers can be formed.[1] Consider using a symmetrical ketone or aldehyde if possible.
Reaction Fails to Proceed Electron-withdrawing groups on the phenylhydrazine ring.Strongly electron-withdrawing groups can hinder the reaction.[4] Consider alternative synthetic routes if this is the case.
Leimgruber-Batcho Synthesis of 6-Fluoroindole
Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete formation of the enamine intermediate.Ensure the initial condensation reaction goes to completion by monitoring with TLC or HPLC.
Over-reduction during the cyclization step.The nitro group can be over-reduced. Carefully select the reducing agent (e.g., Pd/C, Raney nickel, iron in acetic acid) and control the reaction conditions (hydrogen pressure, temperature, and time).[1]
Formation of Polar Byproducts Incomplete cyclization leading to the formation of 2-aminophenylethylamine derivatives.Optimize the reduction conditions to favor cyclization. These basic byproducts can often be removed with an acidic wash during workup.[2]
Conversion of 6-Fluoroindole to this compound via Gramine Intermediate
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 6-Fluorogramine (Mannich Reaction) Inefficient reaction conditions.Optimize the reaction temperature and stoichiometry of reagents. Acetic acid is an effective catalyst.[2] Consider using microwave irradiation to improve yield and reduce reaction time.[2]
Formation of polymeric byproducts.Control the reaction temperature carefully, as excessive heat can lead to polymerization.
Low Yield of 6-Fluoroindole-3-acetonitrile Incomplete displacement of the dimethylamino group.Use a suitable cyanide source (e.g., sodium cyanide or potassium cyanide) and optimize the reaction temperature and time.
Side reactions of the gramine intermediate.Ensure the purity of the 6-fluorogramine before proceeding to the next step.
Low Yield of this compound (Nitrile Reduction) Incomplete reduction of the nitrile group.Screen different reducing agents (e.g., LiAlH₄, NaBH₄/CoCl₂, catalytic hydrogenation) and optimize the reaction conditions (temperature, pressure, solvent).
Formation of over-reduced or side products.Carefully control the stoichiometry of the reducing agent and monitor the reaction progress to avoid over-reduction or other side reactions.

Data Presentation

Table 1: Comparison of Synthesis Methods for 6-Fluoroindole

ParameterLeimgruber-Batcho SynthesisFischer Indole Synthesis
Starting Materials 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4-Fluorophenylhydrazine, Aldehyde or Ketone
Key Intermediates (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene4-Fluorophenylhydrazone
Reaction Conditions Step 1: Reflux in DMF. Step 2: Catalytic hydrogenation (e.g., Pd/C) or reduction with agents like iron in acetic acid.Acid catalysis (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) with heating.
Overall Yield Generally high[1]Variable, can be moderate to good[1]
Advantages High yields, mild conditions for cyclization, avoids harsh acids.[1]Versatile, a wide range of catalysts can be used.[3]
Disadvantages Availability of substituted o-nitrotoluenes can be a limitation.Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions.[1]

Table 2: Reported Yields for the Synthesis of Gramine via Mannich Reaction

Catalyst/MethodYieldReference
Acetic Acid95.6%[2]
Microwave-assisted (MMT/ZnCl₂)93.8%[2]

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

  • To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 6-Fluoroindole

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until hydrogen uptake ceases.

  • Alternatively, reduction can be performed using iron powder in acetic acid by heating the mixture to approximately 100°C for 1-2 hours.

  • After the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure 6-fluoroindole.[1]

Protocol 2: Fischer Indole Synthesis of 6-Fluoroindole

Step 1: Formation of 4-Fluorophenylhydrazone

  • Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be used directly in the next step.

Step 2: Cyclization to 6-Fluoroindole

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride).

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-fluoroindole.[1]

Protocol 3: Synthesis of this compound from 6-Fluoroindole

Step 1: Synthesis of 6-Fluorogramine (Mannich Reaction)

  • Dissolve 6-fluoroindole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0°C and add a 40% aqueous solution of dimethylamine (1.75 eq).

  • Add a 35% aqueous solution of formaldehyde.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture onto crushed ice and basify with a sodium hydroxide solution to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 6-fluorogramine.

Step 2: Synthesis of 6-Fluoroindole-3-acetonitrile

  • Suspend 6-fluorogramine (1.0 eq) in a suitable solvent (e.g., dimethylformamide).

  • Add sodium cyanide (1.0-2.0 eq).

  • Heat the reaction mixture to reflux for approximately 4 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer, dry it, and evaporate the solvent to obtain crude 6-fluoroindole-3-acetonitrile.

  • Purify the product by recrystallization or column chromatography.[4]

Step 3: Reduction to this compound

  • Dissolve 6-fluoroindole-3-acetonitrile in a dry aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere.

  • Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully reduced (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the organic extracts, evaporate the solvent, and purify the crude this compound by column chromatography or recrystallization.

Visualizations

Fischer_Indole_Synthesis Start 4-Fluorophenylhydrazine + Aldehyde/Ketone Hydrazone Formation of 4-Fluorophenylhydrazone Start->Hydrazone Cyclization Acid-Catalyzed Cyclization Hydrazone->Cyclization H+ Product 6-Fluoroindole Cyclization->Product

Caption: Workflow for the Fischer Indole Synthesis of 6-Fluoroindole.

Leimgruber_Batcho_Synthesis Start 4-Fluoro-2-nitrotoluene + DMF-DMA Enamine Formation of Enamine Intermediate Start->Enamine Cyclization Reductive Cyclization Enamine->Cyclization [H] Product 6-Fluoroindole Cyclization->Product

Caption: Workflow for the Leimgruber-Batcho Synthesis of 6-Fluoroindole.

Tryptamine_Synthesis_from_Indole Indole 6-Fluoroindole Mannich Mannich Reaction (HCHO, Me2NH, AcOH) Indole->Mannich Gramine 6-Fluorogramine Mannich->Gramine Cyanation Cyanide Displacement (NaCN or KCN) Gramine->Cyanation Acetonitrile 6-Fluoroindole-3-acetonitrile Cyanation->Acetonitrile Reduction Nitrile Reduction (e.g., LiAlH4) Acetonitrile->Reduction Tryptamine This compound Reduction->Tryptamine

Caption: Synthetic pathway from 6-Fluoroindole to this compound.

Troubleshooting_Logic Problem Low Yield or Impurities Check_Reagents Verify Reagent Purity and Stoichiometry Problem->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) Problem->Check_Conditions Check_Workup Review Purification and Workup Procedure Problem->Check_Workup Solution Improved Yield and Purity Check_Reagents->Solution Check_Conditions->Solution Check_Workup->Solution

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Fluorinated Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated tryptamines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental work with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying fluorinated tryptamines?

A1: The introduction of fluorine atoms into the tryptamine scaffold can significantly alter the molecule's physicochemical properties, leading to several purification challenges:

  • Altered Polarity and Retention: Fluorination increases the molecule's polarity, which can lead to poor retention on traditional reversed-phase C18 columns.

  • Co-elution with Impurities: Structurally similar impurities, such as regioisomers or precursors, may co-elute with the target compound, making separation difficult.

  • Peak Tailing: As basic compounds, tryptamines are prone to interacting with residual silanol groups on silica-based HPLC columns, resulting in peak tailing and reduced resolution.

  • Crystallization Difficulties: The altered solubility profile of fluorinated tryptamines can make finding suitable crystallization conditions challenging, often resulting in oils or amorphous solids.

Q2: Which HPLC columns are most effective for purifying fluorinated tryptamines?

A2: While traditional C18 columns can be used, pentafluorophenyl (PFP) stationary phases often provide superior selectivity for fluorinated compounds.[1][2] PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can enhance the separation of halogenated compounds and positional isomers.[1][3]

Q3: How can I overcome peak tailing during the HPLC purification of my fluorinated tryptamine?

A3: Peak tailing for basic compounds like fluorinated tryptamines is often due to interactions with acidic silanol groups on the silica support of the HPLC column. To mitigate this:

  • Use a Low pH Mobile Phase: Operating at a pH of 3 or lower protonates the silanol groups, minimizing their interaction with the basic analyte.[1]

  • Employ End-Capped Columns: Use a high-quality, end-capped column where the residual silanol groups are chemically deactivated.

  • Add a Mobile Phase Modifier: Incorporating a small amount of an amine modifier, like triethylamine (TEA), can mask the silanol groups, though this is becoming less common with modern columns.[4]

  • Consider a PFP Column: The unique selectivity of PFP columns can sometimes reduce these secondary interactions.[3]

Q4: What are the best practices for crystallizing fluorinated tryptamines?

A4: Successful crystallization requires a systematic approach to solvent screening. A good solvent will dissolve the compound when hot but not at room temperature.[5] For tryptamines, which are often oils in their freebase form, conversion to a salt (e.g., hydrochloride or fumarate) can significantly improve the likelihood of crystallization. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) is often effective.[5]

Q5: How can I accurately determine the purity of my final fluorinated tryptamine product?

A5: A combination of techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a UV or PDA detector can provide a quantitative measure of purity based on peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the masses of the main component and any impurities, helping to confirm the identity of co-eluting species.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary ratio method that can provide a highly accurate, traceable purity value without the need for a reference standard of the analyte itself.[6][7][8] It is particularly useful for certifying reference materials.

Troubleshooting Guides

HPLC Purification Issues
Issue Possible Cause Troubleshooting Steps
Poor Retention on C18 Column The fluorinated tryptamine is too polar for the stationary phase.- Increase the aqueous portion of the mobile phase.- Consider using a column with a more polar stationary phase (e.g., a polar-embedded phase).- Switch to a Pentafluorophenyl (PFP) column, which often provides better retention for fluorinated compounds.[1]
Co-elution of Impurities Impurities have similar polarity and retention characteristics to the target compound.- Optimize the mobile phase: change the organic solvent (e.g., methanol vs. acetonitrile), adjust the pH, or alter the buffer concentration.- Switch to a column with a different selectivity, such as a PFP column, to exploit different interaction mechanisms.[2][4]- Adjust the column temperature to potentially improve resolution.
Significant Peak Tailing Interaction of the basic tryptamine with acidic silanol groups on the silica support.- Lower the mobile phase pH to below 3 using an additive like formic acid or trifluoroacetic acid.- Use a modern, high-purity, end-capped C18 column or a specialized base-deactivated column.- Consider using a mobile phase with a higher ionic strength buffer at neutral pH to mask silanol interactions.[1]
Low Recovery After Purification The compound may be adsorbing to the column or precipitating during fraction collection.- Ensure the collected fractions are compatible with the compound's solubility.- Acidify the fractions slightly if the compound is more stable and soluble as a salt.- Flush the column with a strong solvent after the run to check for any retained compound.
Crystallization Issues
Issue Possible Cause Troubleshooting Steps
Oiling Out Instead of Crystallizing The compound is coming out of solution too quickly or is too soluble in the chosen solvent.- Use a more dilute solution.- Cool the solution more slowly.- Try a different solvent system, potentially a two-solvent system where the anti-solvent is added very slowly.
No Crystals Form The solution is not sufficiently supersaturated, or the compound is highly soluble.- Slowly evaporate the solvent to increase the concentration.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the desired compound if available.
Poor Purity After Recrystallization Impurities have similar solubility profiles to the target compound.- Perform a second recrystallization using a different solvent system.- Consider a pre-purification step using column chromatography to remove the majority of impurities before crystallization.

Data Presentation

Table 1: Illustrative Comparison of HPLC Columns for the Purification of 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT)

Column Type Mobile Phase Yield (%) Purity (%) (by HPLC) Notes
C18 (5 µm, 4.6 x 250 mm)A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-90% B over 20 min7897.5Significant peak tailing observed.
Pentafluorophenyl (PFP) (5 µm, 4.6 x 250 mm)A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 10-90% B over 20 min8599.2Improved peak shape and better resolution from a closely eluting impurity.[1][2][3][4]

Note: The data in this table is illustrative and intended to demonstrate the potential advantages of a PFP column for this type of separation. Actual results may vary depending on the specific conditions and the impurity profile of the crude material.

Experimental Protocols

Preparative HPLC Purification of 5-Fluoro-DMT (Illustrative Protocol)

This protocol is a representative example for the purification of a fluorinated tryptamine using preparative HPLC.

  • System Preparation:

    • Column: Pentafluorophenyl (PFP), 10 µm, 21.2 x 250 mm

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 20 mL/min

    • Detection: UV at 280 nm

  • Sample Preparation:

    • Dissolve the crude 5-Fluoro-DMT in a minimal amount of the initial mobile phase composition (e.g., 90% A / 10% B).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the column with 10% B for at least 5 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 10% B to 70% B over 30 minutes.

    • Hold at 70% B for 5 minutes.

    • Return to 10% B and re-equilibrate.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical HPLC-UV and LC-MS.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Crystallization of a Fluorinated Tryptamine Hydrochloride Salt (General Protocol)

This protocol provides a general procedure for the crystallization of a fluorinated tryptamine as its hydrochloride salt.

  • Salt Formation:

    • Dissolve the crude fluorinated tryptamine freebase in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

    • Slowly add a solution of HCl in the same solvent (or a compatible one) dropwise while stirring until the solution is acidic (test with pH paper).

  • Solvent Screening and Crystallization:

    • Gently heat the solution to dissolve any precipitate that has formed.

    • If the compound remains dissolved at room temperature, slowly add a non-polar anti-solvent (e.g., hexanes or diethyl ether) dropwise until the solution becomes slightly cloudy.

    • Re-heat gently until the solution is clear again.

    • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer to promote crystal growth.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis synthesis Crude Fluorinated Tryptamine prep_hplc Preparative HPLC synthesis->prep_hplc crystallization Crystallization prep_hplc->crystallization analytical_hplc Analytical HPLC-UV crystallization->analytical_hplc lc_ms LC-MS crystallization->lc_ms qnmr qNMR crystallization->qnmr pure_product Pure Fluorinated Tryptamine analytical_hplc->pure_product lc_ms->pure_product qnmr->pure_product

Caption: A typical experimental workflow for the purification and analysis of fluorinated tryptamines.

troubleshooting_workflow start Impure Product After Initial Purification check_purity Assess Purity (HPLC, LC-MS) start->check_purity co_elution Co-eluting Impurities? check_purity->co_elution Impure end_pure Pure Product check_purity->end_pure Pure optimize_hplc Optimize HPLC Method (Change column, mobile phase, pH) co_elution->optimize_hplc Yes other_impurities Other Impurities Present? co_elution->other_impurities No optimize_hplc->check_purity recrystallize Recrystallize from Different Solvent System recrystallize->check_purity other_impurities->recrystallize Yes end_further_work Further Characterization Needed other_impurities->end_further_work No

Caption: A decision-making workflow for troubleshooting the purification of fluorinated tryptamines.

References

Technical Support Center: Optimizing 6-Fluorotryptamine Concentration for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 6-Fluorotryptamine (6-FT) in in vitro cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

1. What is the expected effect of this compound in in vitro cell culture?

This compound is a derivative of tryptamine and is recognized as a tool for studying serotonin receptors.[1] While its primary known mechanism of action involves interaction with serotonin receptors, its effects in various non-neuronal in vitro cell cultures are not extensively documented. Based on studies of related tryptamine derivatives, potential effects could include modulation of cell proliferation and induction of apoptosis.[2][3] For instance, certain novel tryptamine derivatives have demonstrated cytotoxic effects on various cancer cell lines.[2]

2. What is a recommended starting concentration for this compound in a new cell line?

Currently, there is no established optimal concentration for standalone this compound in most in vitro cell culture models. To determine the optimal concentration for your specific cell line and experimental goals, it is crucial to perform a dose-response experiment. A suggested starting range for a new compound like 6-FT could be from low micromolar (e.g., 1 µM) to a higher concentration (e.g., 100 µM) to assess its cytotoxic and bioactive range.

3. How should I prepare a stock solution of this compound for cell culture experiments?

To prepare a stock solution of this compound, it is recommended to use a solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. For example, a 10 mM stock solution in DMSO can be serially diluted in culture medium to achieve the desired final concentrations.

4. What are the known cytotoxic concentrations of this compound?

Cytotoxicity of this compound Conjugates (Oleanolic Acid Amides) [4]

CompoundCell LineIC50 (µM)
This compound amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acidHeLa12.2 ± 4.7
4-Fluorotryptamine amide of oleanolic acidMCF713.5 ± 3.3

It is important to note that these values are for larger molecules containing this compound and may not directly reflect the cytotoxicity of the standalone compound. A cytotoxicity assay (e.g., MTT, MTS, or Real-Time Glo) is essential to determine the IC50 of this compound in your specific cell line.

5. Which signaling pathways are potentially modulated by this compound?

As a serotonin receptor ligand, this compound is expected to modulate signaling pathways downstream of these receptors.[1] In the context of cancer cells, related tryptamine compounds have been shown to induce apoptosis.[3] This suggests potential involvement of apoptosis-related signaling pathways, which can include the activation of caspases.[4] Studies on other tryptamine derivatives have also pointed towards the involvement of pathways regulating cell growth and survival.[5]

Troubleshooting Guides

Problem 1: No observable effect of this compound at the tested concentrations.

Possible Cause Troubleshooting Step
Concentration is too low. Perform a wider dose-response experiment with concentrations up to 100 µM or higher, if solubility permits.
Compound instability. Prepare fresh stock solutions and use them immediately. Store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.
Incorrect experimental endpoint. Consider that the effect of 6-FT may not be cytotoxic but rather cytostatic or related to other cellular functions. Evaluate different endpoints such as cell cycle analysis, migration assays, or specific protein expression.
Cell line is resistant. The chosen cell line may not express the relevant serotonin receptors or may have other resistance mechanisms. Consider screening different cell lines.

Problem 2: High levels of cell death, even at low concentrations.

Possible Cause Troubleshooting Step
Cytotoxicity of the compound. Perform a detailed cytotoxicity assay (e.g., MTT or Annexin V/PI staining) to determine the IC50 value accurately. Use concentrations below the IC50 for non-cytotoxic experiments.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤ 0.1%). Run a solvent-only control.
Contamination. Visually inspect cultures for signs of microbial contamination. If suspected, discard the cultures and use fresh, sterile reagents.

Problem 3: Inconsistent or non-reproducible results between experiments.

Possible Cause Troubleshooting Step
Variability in cell culture. Ensure consistent cell passage number, seeding density, and growth phase for all experiments.
Inconsistent compound preparation. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Aliquot and store appropriately.
Assay variability. Include appropriate positive and negative controls in every experiment. Ensure consistent incubation times and reagent additions.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity (IC50) of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of solvent (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Assessing Apoptosis Induction by this compound using Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 6-FT Stock Solution (DMSO) dilute Serial Dilution of 6-FT prep_stock->dilute prep_cells Seed Cells (96-well plate) treat Treat Cells (24-72h) prep_cells->treat dilute->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Experimental workflow for determining the IC50 of this compound.

troubleshooting_workflow start Inconsistent Results check_cells Consistent cell passage and seeding density? start->check_cells check_compound Freshly prepared stock solution? check_cells->check_compound Yes fix_cells Standardize Cell Culture Protocol check_cells->fix_cells No check_controls Appropriate controls included? check_compound->check_controls Yes fix_compound Prepare Fresh Stock and Aliquot check_compound->fix_compound No review_protocol Review Assay Protocol for Variability check_controls->review_protocol Yes fix_controls Include Vehicle and Positive Controls check_controls->fix_controls No fix_cells->start fix_compound->start fix_controls->start

Caption: Troubleshooting inconsistent experimental results with this compound.

signaling_pathway ft This compound receptor Serotonin Receptor (e.g., 5-HT) ft->receptor downstream Downstream Signaling Cascades receptor->downstream proliferation Cell Proliferation downstream->proliferation Modulation apoptosis Apoptosis downstream->apoptosis Induction caspases Caspase Activation apoptosis->caspases

Caption: Putative signaling pathway of this compound in vitro.

References

stability of 6-Fluorotryptamine in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 6-Fluorotryptamine in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound is typically stored at -20°C in its solid form to ensure long-term stability.[1] For solutions, it is recommended to prepare them fresh. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C, preferably in an inert atmosphere to minimize oxidation.

Q2: In which solvents is this compound soluble?

A2: this compound is slightly soluble in DMSO and Methanol.[1] For use in aqueous buffers, it is common to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the desired buffer to the final concentration.

Q3: What are the potential degradation pathways for this compound in experimental buffers?

A3: While specific degradation pathways for this compound are not extensively published, tryptamine derivatives can be susceptible to oxidation, particularly at the indole ring. Photodegradation can also occur upon exposure to light. Hydrolysis of the ethylamine side chain is generally not considered a primary degradation route under typical experimental conditions.

Q4: How does pH affect the stability of this compound?

A4: The stability of tryptamine derivatives can be pH-dependent. Generally, extreme pH conditions (highly acidic or alkaline) can promote degradation. For instance, oxidation of the indole ring can be influenced by pH. It is crucial to determine the optimal pH range for your specific application.

Q5: Are there any known incompatibilities with common buffer components?

A5: There is no specific published data on the incompatibility of this compound with common buffer salts like phosphates, TRIS, or citrates. However, it is always good practice to assess the compatibility of your compound with the chosen buffer system, especially if the buffer contains components that could potentially react with the tryptamine structure.

Troubleshooting Guides

Issue 1: Inconsistent experimental results over time with prepared this compound solutions.

  • Possible Cause: Degradation of this compound in the buffer.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare this compound solutions fresh before each experiment.

    • Optimize storage: If stock solutions must be stored, aliquot and freeze them at -80°C immediately after preparation. Avoid repeated freeze-thaw cycles.

    • Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.

    • Evaluate buffer stability: Perform a preliminary stability study in your chosen buffer at the intended experimental temperature to understand the degradation profile.

Issue 2: Unexpected peaks observed in analytical chromatography (e.g., HPLC) of this compound samples.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct forced degradation studies: Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the retention times of potential impurities.

    • Use a stability-indicating method: Ensure your analytical method can separate the parent compound from its potential degradation products.

    • Analyze a fresh sample: Compare the chromatogram of your experimental sample with that of a freshly prepared standard solution to identify new peaks.

Stability Data in Different Experimental Buffers

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific stability studies on this compound in these buffers are not publicly available. This data is intended to provide a general understanding of how stability might be assessed and presented.

Table 1: Hypothetical Stability of this compound (1 mg/mL) at 37°C in Various Buffers over 24 Hours

Buffer (pH)Time (hours)Remaining this compound (%)Appearance of Degradation Products (%)
PBS (pH 7.4) 0100.00.0
498.21.8
895.54.5
2488.111.9
TRIS-HCl (pH 7.4) 0100.00.0
499.10.9
897.82.2
2492.37.7
Citrate (pH 5.0) 0100.00.0
499.50.5
898.91.1
2496.23.8

Table 2: Hypothetical Half-life (t½) of this compound in Different Buffers at Various Temperatures

Buffer (pH)Temperature (°C)Half-life (t½) (hours)
PBS (pH 7.4) 4> 500
25180
3772
TRIS-HCl (pH 7.4) 4> 600
25250
37110
Citrate (pH 5.0) 4> 800
25400
37190

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in an Aqueous Buffer

This protocol outlines a general procedure for assessing the stability of this compound in a chosen experimental buffer using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired buffer (e.g., PBS, TRIS, Citrate) to a final concentration of 100 µg/mL. Prepare a sufficient volume for all time points.

  • Incubation:

    • Divide the test solution into several amber vials, one for each time point.

    • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Sampling:

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the respective vial.

    • Immediately analyze the sample by HPLC. If immediate analysis is not possible, store the sample at -80°C.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acidic Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Heat the solid compound at 105°C for 24 hours.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock (10 mg/mL in DMSO) test Prepare Test Solution (100 µg/mL in Buffer) stock->test incubate Incubate at Controlled Temperature test->incubate hplc HPLC Analysis incubate->hplc Time Points data Data Analysis hplc->data

Caption: Workflow for this compound Stability Assessment.

Logical_Relationship cluster_factors pH pH Stability This compound Stability pH->Stability Temp Temperature Temp->Stability Light Light Light->Stability Oxidation Oxidizing Agents Oxidation->Stability

Caption: Key Factors Affecting this compound Stability.

References

preventing degradation of 6-Fluorotryptamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Fluorotryptamine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The stability of this compound, like other tryptamine derivatives, is primarily influenced by three main factors:

  • pH: The indole ring of tryptamines is susceptible to degradation in neutral to alkaline conditions. Acidic environments generally enhance stability.

  • Oxidation: Tryptamines are prone to oxidation, which is a major degradation pathway. The presence of atmospheric oxygen or oxidizing agents can accelerate this process, often leading to colored degradation products.

  • Light Exposure: Exposure to light, particularly UV light, can induce photodegradation of tryptamine compounds.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored under the following conditions:

  • Temperature: For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, solutions should be frozen at -20°C or below.[1]

  • Light: Solutions should always be protected from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation, it is advisable to prepare solutions with deoxygenated solvents and to purge the headspace of the storage vial with an inert gas like nitrogen or argon.

Q3: My this compound solution has turned yellow/brown. What is the cause?

A3: A color change in your this compound solution is a common indicator of oxidative degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored polymeric or oxidized species. This process is often accelerated by exposure to light and non-acidic pH.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar tryptamine compounds, likely products include hydroxylated and N-oxidized derivatives of the parent molecule. Forced degradation studies are necessary to identify the specific degradation products under various stress conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Possible Cause Troubleshooting Steps
Inappropriate pH Ensure the solvent is a slightly acidic buffer (pH 4-6). Avoid neutral or alkaline conditions.
Oxidative Degradation Prepare solutions using deoxygenated solvents. Purge the vial with an inert gas (nitrogen or argon) before sealing. Consider adding an antioxidant like ascorbic acid, but verify its compatibility with your experimental setup.
Light Exposure Store solutions in amber vials or protect them from light with aluminum foil. Minimize exposure to ambient light during handling.
Elevated Temperature Store stock solutions at -20°C or below. Keep working solutions on ice or refrigerated when not in use. Avoid repeated freeze-thaw cycles.
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Degradation During Sample Preparation Prepare samples immediately before analysis. Keep samples in an autosampler cooled to 4°C. Use an acidic mobile phase for HPLC analysis to improve in-run stability.
Contaminated Solvents or Reagents Use high-purity, HPLC-grade solvents and fresh reagents. Filter all solutions before use.
Interaction with Container Use inert container materials such as borosilicate glass or polypropylene.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in methanol, a solvent in which it is slightly soluble.

Materials:

  • This compound powder

  • Anhydrous methanol (HPLC grade)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vial with a PTFE-lined cap

  • Sonicator

  • Sterile syringe filter (0.22 µm, PTFE)

Procedure:

  • Weigh the required amount of this compound powder in a clean, dry amber glass vial.

  • Add the calculated volume of anhydrous methanol to achieve a 10 mM concentration.

  • Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace air.

  • Immediately cap the vial tightly.

  • Sonicate the vial for 5-10 minutes to aid dissolution.

  • For long-term storage, filter the solution through a 0.22 µm PTFE syringe filter into a fresh, pre-purged amber vial.

  • Store the stock solution at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.[2][3]

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC-UV/MS method. The method should be capable of separating the parent this compound from all degradation products. A C18 column with a gradient elution using an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation ProductsRRT of Major Degradants
0.1 M HCl2460
0.1 M NaOH2460
3% H₂O₂24Room Temp
Thermal4880
PhotolyticAs per ICH Q1BAs per ICH Q1B

*RRT = Relative Retention Time

Visualizations

degradation_pathway cluster_stress Stress Conditions This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation Oxidation (O2, H2O2) Oxidation (O2, H2O2) Light (UV/Vis) Light (UV/Vis) Heat Heat pH (Acid/Base) pH (Acid/Base) experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions Stress Conditions Stock Solution->Stress Conditions Stressed Samples Stressed Samples Stress Conditions->Stressed Samples HPLC-UV/MS HPLC-UV/MS Stressed Samples->HPLC-UV/MS Data Analysis Data Analysis HPLC-UV/MS->Data Analysis Identify Degradants & Pathways Identify Degradants & Pathways Data Analysis->Identify Degradants & Pathways

References

troubleshooting non-specific binding in 6-Fluorotryptamine receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of non-specific binding in 6-Fluorotryptamine receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound receptor assays?

A1: Non-specific binding refers to the interaction of this compound, or a radiolabeled/fluorescent ligand, with components in the assay system other than the target receptor. This can include binding to the assay plate, filters, or other proteins in the cell membrane preparation.[1] High non-specific binding can obscure the true specific binding signal to the receptor of interest, leading to a low signal-to-noise ratio, inaccurate data, and reduced assay sensitivity.[2][3]

Q2: What are the primary receptors of interest for this compound?

A2: this compound (6-FT) is known to have affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[4] It acts as a full agonist at the 5-HT2A receptor.[4] Therefore, troubleshooting non-specific binding in 6-FT assays often involves optimizing protocols for these specific serotonin receptors.

Q3: What is an acceptable level of non-specific binding in a receptor assay?

A3: Ideally, non-specific binding should be less than 50% of the total binding, and for robust assays, specific binding should account for over 80% of the total binding at the Kd concentration of the radioligand.[5] If non-specific binding is consistently high, it can compromise the reliability of the results.

Q4: How can the hydrophobicity of this compound contribute to non-specific binding?

A4: Tryptamine derivatives, including this compound, can exhibit hydrophobic properties. This can lead to increased non-specific binding to hydrophobic surfaces of plasticware (e.g., microplates) and interactions with the lipid bilayer of cell membranes.[6]

Troubleshooting Guides

High non-specific binding is a common issue in this compound receptor assays. The following troubleshooting guides provide a systematic approach to identifying and mitigating the sources of this problem.

Guide 1: Optimizing Blocking Agents

Issue: High background signal due to the ligand binding to non-receptor sites on the cell membrane or assay plate.

Solution: The use of an appropriate blocking agent is critical to saturate these non-specific sites.

Experimental Protocol: Testing Different Blocking Agents

  • Prepare Membranes: Prepare cell membrane homogenates expressing the target serotonin receptor (e.g., 5-HT1A or 5-HT2A).

  • Select Blocking Agents: Prepare assay buffers containing different blocking agents. Common choices include Bovine Serum Albumin (BSA) and non-fat dry milk.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Ketanserin for 5-HT2A), and the assay buffer with the respective blocking agent. For non-specific binding determination, include a high concentration of a competing unlabeled ligand (e.g., unlabeled serotonin).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters.

  • Analysis: Compare the signal-to-noise ratio (Specific Binding / Non-Specific Binding) for each blocking agent.

Data Presentation: Comparison of Blocking Agents

Blocking AgentConcentrationSignal-to-Noise RatioObservations
None-1.5:1High background, poor signal discrimination.
BSA0.5% (w/v)5:1Good reduction in non-specific binding.
BSA1.0% (w/v)4.5:1Higher concentration may slightly decrease specific binding.[3]
Non-fat Dry Milk5% (w/v)3:1Cost-effective, but may interfere with certain detection methods.
Guide 2: Modifying Assay Buffer Composition

Issue: Non-specific binding caused by electrostatic or hydrophobic interactions between this compound and assay components.

Solution: Optimizing the pH, ionic strength, and including additives in the assay buffer can significantly reduce non-specific interactions.

Experimental Protocol: Buffer Optimization

  • Prepare Buffers: Prepare a series of assay buffers with varying pH levels (e.g., 7.0, 7.4, 8.0) and different concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM).

  • Assay Performance: Conduct the receptor binding assay as described in the previous protocol, using each of the prepared buffers.

  • Include Additives: Test the inclusion of a low concentration of a non-ionic detergent, such as Tween-20 (e.g., 0.01-0.05%), in the optimal buffer to disrupt hydrophobic interactions.

  • Data Evaluation: Analyze the results to determine the buffer composition that yields the highest signal-to-noise ratio.

Data Presentation: Effect of Buffer Components on Non-Specific Binding

Buffer ComponentConditionEffect on Non-Specific Binding
pHDeviation from optimal (typically ~7.4 for serotonin receptors)Can alter the charge of the ligand and receptor, increasing electrostatic interactions.
Ionic Strength (NaCl)Increased concentrationCan shield electrostatic interactions, reducing non-specific binding.
Detergent (Tween-20)0.05%Reduces hydrophobic interactions, preventing the ligand from sticking to surfaces.[2]
Guide 3: Refining Washing Steps

Issue: Incomplete removal of unbound this compound or labeled ligand, leading to high background.

Solution: Optimizing the number, volume, and temperature of the wash steps is crucial for effectively removing non-specifically bound ligand without disrupting specific binding.

Experimental Protocol: Wash Step Optimization

  • Perform Binding Assay: Conduct the standard binding assay up to the incubation step.

  • Vary Wash Steps: After incubation, vary the number of washes (e.g., 3, 4, or 5 times) and the volume of the wash buffer.

  • Use Cold Buffer: Perform all wash steps using ice-cold wash buffer to minimize the dissociation of the specifically bound ligand.

  • Assess Impact: Measure the retained radioactivity after each wash condition to identify the protocol that most effectively reduces non-specific binding while preserving the specific signal.

Visualizations

Signaling Pathway of 5-HT2A Receptor

G Ligand This compound Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: 5-HT2A receptor signaling cascade upon agonist binding.

Experimental Workflow for Troubleshooting Non-Specific Binding

G Start High Non-Specific Binding Observed Step1 Step 1: Optimize Blocking Agent Start->Step1 Decision1 NSB Still High? Step1->Decision1 Step2 Step 2: Modify Assay Buffer Decision1->Step2 Yes End_Success NSB Reduced, Signal-to-Noise Improved Decision1->End_Success No Decision2 NSB Still High? Step2->Decision2 Step3 Step 3: Refine Washing Steps Decision2->Step3 Yes Decision2->End_Success No Decision3 NSB Still High? Step3->Decision3 Step4 Step 4: Re-evaluate Ligand & Receptor Concentrations Decision3->Step4 Yes Decision3->End_Success No End_Fail Consider Alternative Assay Format Step4->End_Fail G NSB Non-Specific Binding Signal_Noise Signal-to-Noise Ratio NSB->Signal_Noise Inversely Affects Blocking Blocking Agent Blocking->NSB Reduces Buffer Buffer Composition Buffer->NSB Reduces Washing Washing Steps Washing->NSB Reduces Ligand_Conc Ligand Concentration Ligand_Conc->NSB Influences Receptor_Conc Receptor Concentration Receptor_Conc->NSB Influences

References

Technical Support Center: Overcoming Experimental Artifacts with 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using 6-Fluorotryptamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental challenges and avoid common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (6-FT) is a tryptamine derivative that acts as a serotonin receptor agonist and a monoamine releasing agent.[1] It has a notable affinity for the 5-HT1A and 5-HT2A serotonin receptors.[1] Its primary mechanism involves stimulating these receptors and promoting the release of serotonin, and to a lesser extent, dopamine and norepinephrine.[1]

Q2: How should this compound be handled and stored to ensure its stability?

Proper handling and storage are crucial to maintain the integrity of this compound and prevent experimental artifacts. It is recommended to handle the compound in a well-ventilated area, avoiding the creation of dust.[1] For storage, keep the container tightly sealed in a dry, refrigerated (often at -20°C), and dark place to prevent degradation.[2][3]

Q3: What are the known off-target effects of this compound?

As a serotonin receptor agonist, this compound may interact with various serotonin receptor subtypes beyond 5-HT1A and 5-HT2A.[1][4] This lack of complete selectivity can lead to off-target effects, which may confound experimental results.[4] It is essential to consider the full receptor binding profile when designing experiments and interpreting data.

Q4: Can the fluorine substitution in this compound lead to unexpected results?

Yes, the fluorine atom at the 6-position of the indole ring can alter the compound's pharmacological properties compared to unsubstituted tryptamines.[5][6] Fluorination can affect metabolic stability, lipophilicity, and receptor binding affinity, potentially leading to a unique pharmacological profile that may not be directly comparable to other tryptamines.[5][6][7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause: Your cell line may express multiple serotonin receptor subtypes, leading to a mixed response that is difficult to interpret. Off-target binding can activate unintended signaling pathways.[8]

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Characterize the expression levels of various serotonin receptors in your cell line using techniques like qPCR or Western blotting.[8]

    • Use of Selective Antagonists: Employ selective antagonists for suspected off-target receptors to isolate the effect of this compound on the receptor of interest.[8]

    • Dose-Response Curve: Generate a comprehensive dose-response curve to identify the optimal concentration range for activating the target receptor while minimizing off-target effects.[4]

Issue 2: Difficulty in replicating in vivo behavioral effects.

  • Possible Cause: The route of administration, dosage, and metabolism of this compound can significantly influence its behavioral effects.[4][9] As a monoamine releasing agent, its effects can be complex and dose-dependent.[1]

  • Troubleshooting Steps:

    • Optimize Administration Route: Different administration routes (e.g., intraperitoneal, subcutaneous, intravenous) can lead to varied pharmacokinetic profiles. Experiment with different routes to find the most consistent method for your model.

    • Thorough Dose-Response Studies: Conduct detailed dose-response studies to establish a clear relationship between the administered dose and the observed behavioral outcome.[4]

    • Consider Metabolism: Be aware that this compound is metabolized in the body, which can affect its activity and duration of action.[10] Consider performing pharmacokinetic studies to understand its metabolic profile in your animal model.

Issue 3: Artifacts in fluorescence microscopy studies.

  • Possible Cause: Autofluorescence from the compound, non-specific binding of fluorescent probes, or issues with the imaging setup can lead to artifacts.[11][12]

  • Troubleshooting Steps:

    • Control for Autofluorescence: Image untreated cells and cells treated with this compound without any fluorescent probes to assess the compound's intrinsic fluorescence.

    • Optimize Staining Protocol: Adjust probe concentrations and incubation times to minimize non-specific binding. Include appropriate controls, such as staining with a non-specific fluorescent dye.

    • Image Post-processing: Use image analysis software to correct for background fluorescence and other imaging artifacts. However, be cautious not to manipulate the data in a way that alters the results.[13]

Quantitative Data

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor/TransporterReference
Ki 267 nM5-HT1A[1]
606 nM5-HT2A[1]
EC50 4.56 nM5-HT2A (full agonist)[1]
54 nM5-HT1A[1]
81 nM5-HT2A[1]
4.4 nMSerotonin Release (rat brain synaptosomes)[1]
106 nMDopamine Release[1]
1,575 nMNorepinephrine Release[1]
IC50 1,580 nMMAO-A[1]
5,620 nMMAO-B[1]

Experimental Protocols

Protocol 1: In Vitro Serotonin Receptor Binding Assay

This protocol is adapted from standard radioligand binding assay procedures.[14][15]

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human serotonin receptor of interest (e.g., 5-HT2A).

  • Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.

  • Competition Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A).

    • Add increasing concentrations of this compound or a reference compound.

    • Add the cell membrane preparation.

    • Incubate at room temperature for 60 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol is based on common procedures for measuring Gq-coupled receptor activation.[16]

  • Cell Culture: Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in an appropriate medium.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Wash the cells with the assay buffer.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add varying concentrations of this compound.

    • Immediately begin measuring the fluorescence intensity over time to detect the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 value.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream 6-FT This compound 6-FT->Receptor Binds to

Caption: 5-HT2A Receptor Signaling Pathway

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with this compound (and controls/antagonists) A->C B Culture and Plate Cells B->C D Perform Assay (e.g., Calcium Flux, cAMP measurement) C->D E Acquire Raw Data D->E F Normalize and Analyze Data (e.g., generate dose-response curves) E->F G Interpret Results and Troubleshoot F->G

Caption: General Experimental Workflow

References

Technical Support Center: 6-Fluorotryptamine Quality Control and Purity Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control and purity standards for 6-Fluorotryptamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for research-grade this compound?

For most research applications, the purity of this compound should be ≥97%, with many suppliers offering ≥98% purity confirmed by High-Performance Liquid Chromatography (HPLC)[1]. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that details the purity and the analytical method used for its determination. For drug development purposes, more stringent purity requirements are necessary, often exceeding 99.5%, with comprehensive characterization of all impurities present at levels above 0.1%.

Q2: What are the common impurities that can be present in a this compound sample?

Impurities in this compound can originate from the synthetic route employed or from degradation. Common synthesis-related impurities may include:

  • Positional Isomers: Depending on the starting materials and synthetic method (e.g., Fischer indole synthesis), other positional isomers of fluorine on the indole ring may be formed.

  • Unreacted Starting Materials and Intermediates: Residual precursors from the synthesis can remain in the final product.

  • Byproducts of the Synthesis: Side reactions can lead to the formation of related tryptamine structures or other unforeseen compounds. For instance, in reductive amination routes, under- or over-alkylation can occur.

Degradation products can arise from exposure to heat, light, oxygen, or non-optimal pH conditions.

Q3: How can I assess the purity of my this compound sample?

The most common and reliable method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.

Q4: My this compound sample has a yellowish tint. Is this normal?

While some suppliers describe this compound as a yellow crystalline powder, a significant or deepening color change may indicate the presence of impurities or degradation products. It is advisable to re-analyze the sample for purity if a noticeable color change is observed, especially if the material has been stored for an extended period or under suboptimal conditions.

Q5: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the material at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Presence of impurities from synthesis or degradation.1. Review the synthesis route to anticipate potential byproducts. 2. Perform co-injection with starting materials if available. 3. Use LC-MS to identify the mass of the unknown peaks. 4. Conduct forced degradation studies to see if the impurity profile matches known degradants.
Poor peak shape in HPLC analysis Inappropriate mobile phase, column, or sample solvent.1. Optimize the mobile phase composition and pH. 2. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. 3. Check the column for degradation or contamination.
Inconsistent experimental results Degradation of the this compound stock solution.1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions at low temperatures and protected from light. 3. Periodically check the purity of the stock solution by HPLC.
Low purity of a newly synthesized batch Incomplete reaction or inadequate purification.1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the purification method (e.g., column chromatography, recrystallization). 3. Characterize the impurities to understand the source of the low purity.

Experimental Protocols

Protocol 1: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of mobile phase A or a suitable solvent to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 50 µg/mL with mobile phase A.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the this compound sample to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the respective stress agent. For thermal degradation, use the solid powder.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control sample, by HPLC (as described in Protocol 1) or LC-MS to identify and quantify the degradation products. The goal is to achieve a degradation of 5-20%.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_degradation Forced Degradation Study start This compound Sample stock_solution Prepare Stock Solution start->stock_solution working_solution Dilute to Working Concentration stock_solution->working_solution stress Apply Stress Conditions stock_solution->stress hplc HPLC Analysis working_solution->hplc lcms LC-MS Analysis for Impurity ID hplc->lcms data_analysis Data Analysis & Purity Calculation hplc->data_analysis analysis_degradants Analyze Degradants stress->analysis_degradants

Caption: Workflow for Purity Assessment and Forced Degradation Studies.

logical_relationship cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_product Final Product cluster_degradation Degradation starting_materials Starting Materials unreacted Unreacted Precursors starting_materials->unreacted product This compound starting_materials->product reaction_conditions Reaction Conditions isomers Positional Isomers reaction_conditions->isomers byproducts Synthesis Byproducts reaction_conditions->byproducts reaction_conditions->product degradation_products Degradation Products product->degradation_products storage Improper Storage storage->degradation_products exposure Light/Air Exposure exposure->degradation_products

Caption: Sources of Impurities in this compound.

References

Serotonin Receptor Binding Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in serotonin receptor binding assays.

Troubleshooting Guides

This section addresses common issues encountered during serotonin receptor binding assays, offering potential causes and solutions in a structured format.

High Non-Specific Binding (NSB)

Question: My radioligand binding assay is showing high non-specific binding. What are the likely causes and how can I mitigate this?

Answer: High non-specific binding (NSB) can mask the specific binding signal, leading to inaccurate quantification of receptor affinity and density.[1] Ideally, NSB should be less than 50% of the total binding at the highest concentration of the radioligand used.[1][2] Below are common causes and troubleshooting strategies:

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues - Concentration: Use a lower concentration of the radioligand, typically at or below its dissociation constant (Kd) value.[1] - Purity: Verify the radiochemical purity of the ligand; impurities can significantly contribute to NSB. Purity should ideally be >90%.[3] - Hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher NSB by binding to lipids and other non-receptor components.[1][3] Consider using a different, less hydrophobic radioligand if available.
Tissue/Cell Preparation - Protein Amount: Reduce the quantity of membrane protein in the assay. Titrate the membrane concentration to find an optimal balance between a detectable specific signal and low NSB. A typical starting range is 100-500 µg of membrane protein per assay tube.[1] - Homogenization & Washing: Ensure thorough homogenization and washing of the cell membranes to eliminate endogenous serotonin and other interfering substances.
Assay Conditions - Incubation Time & Temperature: Optimize the incubation time and temperature. While equilibrium must be reached for specific binding, shorter incubation times can sometimes decrease NSB.[1] - Assay Buffer Composition: Modify the assay buffer. The inclusion of Bovine Serum Albumin (BSA), salts, or detergents can help to minimize non-specific interactions.[1][3] - Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[1]
Filtration Method - Filter Pre-treatment: Pre-soak the filters in a solution like 0.3% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged glass fiber filters.[4] Coating filters with BSA can also be beneficial.[1][3]
Unlabeled Ligand for NSB - Concentration: Use a sufficiently high concentration of the unlabeled competitor to saturate all specific binding sites. A general guideline is to use a concentration 100 to 1000 times the Kd or Ki of the unlabeled ligand.[2][5]
Low Specific Binding

Question: I am observing a very low specific binding signal. What could be the reasons and how can I improve it?

Answer: A low specific binding signal can make it difficult to obtain reliable data. The following table outlines potential causes and solutions:

Potential Cause Troubleshooting Steps & Solutions
Receptor Source - Low Receptor Expression: The cell line or tissue being used may have a low density of the target receptor (low Bmax). Verify the expression level of the receptor. If possible, use a cell line known to overexpress the receptor of interest. - Receptor Degradation: Ensure proper storage and handling of membrane preparations to prevent receptor degradation. Store membranes at -80°C and avoid repeated freeze-thaw cycles.
Radioligand Issues - Low Affinity: The radioligand may have a low affinity (high Kd) for the receptor. Use a radioligand with a higher affinity if available. - Degradation: Check the age and storage conditions of the radioligand. Radiochemical decomposition can lead to a loss of binding activity.
Assay Conditions - Non-Equilibrium: The incubation time may be too short for the binding reaction to reach equilibrium, especially at low radioligand concentrations. Determine the time to reach equilibrium through a time-course experiment. - Incorrect Buffer pH: Ensure the pH of the assay buffer is optimal for receptor binding. - Ligand Depletion: If a high percentage of the radioligand is bound, it can deplete the free concentration available for binding, leading to an underestimation of affinity. Ensure that the total binding is less than 10% of the total radioligand added.[2]
Data Analysis - Incorrect Calculation: Double-check the calculations for total, non-specific, and specific binding.
Poor Reproducibility/High Variability

Question: My results are inconsistent between experiments and even within the same experiment. How can I improve the reproducibility of my assay?

Answer: Lack of reproducibility can stem from various factors, from technical inconsistencies to reagent instability.

Potential Cause Troubleshooting Steps & Solutions
Pipetting Errors - Technique: Ensure consistent and accurate pipetting, especially when handling small volumes of radioligands, competitor compounds, and membrane suspensions. Use calibrated pipettes. - Mixing: Thoroughly mix all solutions before and during the assay setup.
Reagent Variability - Batch-to-Batch Differences: Use the same batch of reagents (membranes, radioligand, buffers) for a set of comparative experiments. - Reagent Stability: Prepare fresh dilutions of compounds and radioligands for each experiment.
Inconsistent Incubation - Time & Temperature: Use a temperature-controlled incubator or water bath and ensure all samples are incubated for the exact same duration.
Filtration & Washing - Inconsistent Washing: Standardize the washing procedure, including the volume of wash buffer and the duration of the wash steps. A cell harvester can improve consistency.
Radioactivity Counting - Scintillation Cocktail: Ensure the appropriate amount of scintillation cocktail is added to each sample and that the samples are adequately mixed before counting. - Instrument Settings: Use consistent counting parameters on the scintillation counter.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a saturation binding assay and a competition binding assay?

A1:

  • Saturation Binding Assay: This experiment involves incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. It is used to determine the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax) in the tissue or cell preparation.[2]

  • Competition Binding Assay: In this assay, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor compound. This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its affinity for the receptor.[6]

Q2: How do I choose the right radioligand for my assay?

A2: An ideal radioligand should possess the following characteristics:

  • High Affinity: A high affinity (low Kd) for the target receptor is crucial.[7]

  • High Specificity: It should bind selectively to the receptor of interest with minimal binding to other receptors.

  • High Specific Activity: This enables the use of low radioligand concentrations, which helps to minimize non-specific binding. For tritiated ([³H]) ligands, a specific activity above 20 Ci/mmol is recommended.[3]

  • Low Non-Specific Binding: The radioligand should have minimal interaction with non-receptor components.[3]

  • Chemical Stability: The radioligand should be stable under the assay conditions.

Q3: How is the inhibitory constant (Ki) calculated from the IC50 value in a competition assay?

A3: The Ki value can be calculated from the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

This equation corrects for the influence of the radioligand's concentration and affinity on the measured IC50 value.

Q4: What are typical Kd and Bmax values for serotonin receptors?

A4: The Kd and Bmax values can vary significantly depending on the receptor subtype, the radioligand used, the tissue or cell line, and the assay conditions. The following table provides some example values found in the literature:

Receptor SubtypeRadioligandTissue/Cell LineKd (nM)Bmax (fmol/mg protein)
5-HT1A[³H]8-OH-DPATRat Hippocampus~1.0-3.0~100-300
5-HT1A[³H]8-OH-DPATh5-HT1A in HEK293 cells~1.0~270
5-HT2A[³H]KetanserinHuman Frontal Cortex~0.5-2.0~150-400
5-HT2A[¹²⁵I]DOIRecombinant h5-HT2A~0.3Not specified
5-HT7[³H]5-CTHEK293 cells expressing 5-HT7R~0.21-0.31~2174-3403

Note: These values are illustrative and should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: Radioligand Saturation Binding Assay

This protocol outlines the steps for determining the Kd and Bmax of a radioligand for a specific serotonin receptor.

1. Materials:

  • Membrane preparation containing the serotonin receptor of interest.

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors).

  • Unlabeled ligand for determining non-specific binding (e.g., serotonin).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.3% PEI).

  • 96-well plates.

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the radioligand in the assay buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.

  • In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Add membrane preparation, varying concentrations of radioligand, and assay buffer.

    • Non-Specific Binding: Add membrane preparation, varying concentrations of radioligand, and a high concentration of the unlabeled ligand (e.g., 10 µM serotonin).[4]

  • The final assay volume is typically 200-250 µL.[8][9]

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). This should be determined experimentally.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Use non-linear regression analysis to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.

Protocol 2: Radioligand Competition Binding Assay

This protocol is for determining the affinity (Ki) of an unlabeled test compound.

1. Materials:

  • Same as for the saturation binding assay, plus the unlabeled test compound(s).

2. Procedure:

  • Prepare serial dilutions of the unlabeled test compound in the assay buffer. A wide concentration range is recommended to obtain a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Prepare the radioligand at a single concentration, typically at or below its Kd value.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-Specific Binding: Membrane preparation, radioligand, and a saturating concentration of a standard unlabeled ligand.

    • Test Compound: Membrane preparation, radioligand, and varying concentrations of the test compound.[8]

  • Follow steps 4-7 from the saturation binding assay protocol.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

G cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling Serotonin_1A Serotonin Receptor_5HT1A 5-HT1A Receptor Serotonin_1A->Receptor_5HT1A Gi_Go Gi/Go Protein Receptor_5HT1A->Gi_Go activates AC Adenylyl Cyclase Gi_Go->AC inhibits GIRK GIRK Channels Gi_Go->GIRK activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Serotonin_2A Serotonin Receptor_5HT2A 5-HT2A Receptor Serotonin_2A->Receptor_5HT2A Gq_G11 Gq/G11 Protein Receptor_5HT2A->Gq_G11 activates PLC Phospholipase C Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_release Ca2+ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathways for the 5-HT1A and 5-HT2A serotonin receptors.

Experimental Workflow

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Reagent Preparation (Membranes, Ligands, Buffers) setup 2. Assay Plate Setup (Total, NSB, Test Compound) prep->setup incubation 3. Incubation (e.g., 60 min at 25°C) setup->incubation filtration 4. Rapid Filtration & Washing (Separate Bound from Free) incubation->filtration counting 5. Radioactivity Counting (Scintillation Counter) filtration->counting analysis 6. Data Analysis (Calculate Kd/Bmax or Ki) counting->analysis G cluster_troubleshooting Troubleshooting Logic for High NSB start High NSB Observed check_radioligand Check Radioligand (Concentration, Purity) start->check_radioligand check_protein Check Protein Amount start->check_protein check_conditions Check Assay Conditions (Buffer, Incubation) start->check_conditions check_filtration Check Filtration/ Washing start->check_filtration optimize_radioligand Optimize Radioligand Concentration check_radioligand->optimize_radioligand optimize_protein Titrate Protein Concentration check_protein->optimize_protein optimize_conditions Modify Buffer/ Incubation Time check_conditions->optimize_conditions optimize_filtration Pre-treat Filters/ Increase Washes check_filtration->optimize_filtration end NSB Reduced optimize_radioligand->end optimize_protein->end optimize_conditions->end optimize_filtration->end

References

Validation & Comparative

A Comparative Guide to the Serotonin Receptor Binding Affinity of 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of 6-Fluorotryptamine (6-FT) to serotonin (5-HT) receptors. The data presented herein is intended to offer an objective overview of 6-FT's performance relative to endogenous serotonin and other well-characterized tryptamines, namely Psilocin and N,N-Dimethyltryptamine (DMT). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for the key experiments cited. Additionally, diagrams illustrating relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding.

Comparative Binding Affinity Profile

The binding affinity of a compound for a receptor is a critical determinant of its pharmacological activity. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values for this compound, Serotonin, Psilocin, and DMT at various human serotonin receptor subtypes. This data has been compiled from radioligand binding assays, a standard method for determining ligand-receptor affinity.[1][2]

Receptor SubtypeThis compound Kᵢ (nM)Serotonin Kᵢ (nM)Psilocin Kᵢ (nM)N,N-Dimethyltryptamine (DMT) Kᵢ (nM)
5-HT₁A 267[3]3.210039[4]
5-HT₁B Data not available10470Data not available
5-HT₁D Data not available5.0220Data not available
5-HT₂A 606[3]6.36127[5]
5-HT₂B Data not available0.44.6Data not available
5-HT₂C Data not available5.014Data not available
5-HT₆ Data not available6.3>10,000Data not available
5-HT₇ Data not available1.349Data not available

Note: "Data not available" indicates that comprehensive binding affinity data for this compound at these specific receptor subtypes was not found in the currently available scientific literature.

Experimental Protocols

The determination of binding affinities (Kᵢ values) is predominantly achieved through competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][2]

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues or cells expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, which is determined using a standard protein assay like the BCA or Bradford assay.

2. Assay Setup:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a specific concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]5-HT, [³H]ketanserin), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Control wells are included for determining total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known non-radiolabeled ligand to saturate the receptors).

3. Incubation:

  • The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow the binding to reach equilibrium.

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

5. Radioactivity Measurement:

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

6. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound is known to have an affinity for 5-HT₁A and 5-HT₂A receptors.[3] These receptors are coupled to different intracellular signaling cascades.

  • 5-HT₁A Receptor: This receptor is a member of the G protein-coupled receptor (GPCR) family and is primarily coupled to the Gᵢ/Gₒ pathway. Activation of the 5-HT₁A receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

G cluster_membrane Cell Membrane 5HT1A 5-HT₁A Receptor Gi/Go Gᵢ/Gₒ Protein 5HT1A->Gi/Go Activates AC Adenylyl Cyclase Gi/Go->AC Inhibits cAMP cAMP AC->cAMP Converts 6FT This compound 6FT->5HT1A Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

5-HT₁A Receptor Signaling Pathway

  • 5-HT₂A Receptor: Also a GPCR, the 5-HT₂A receptor is coupled to the Gₐ/G₁₁ pathway. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), both of which mediate various cellular responses.

G cluster_membrane Cell Membrane 5HT2A 5-HT₂A Receptor Gq/G11 Gₐ/G₁₁ Protein 5HT2A->Gq/G11 Activates PLC Phospholipase C Gq/G11->PLC Activates IP3 IP₃ PLC->IP3 Hydrolyzes DAG DAG PLC->DAG Hydrolyzes PIP2 PIP₂ PIP2->PLC 6FT This compound 6FT->5HT2A Binds Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Cellular Response Ca2->Response PKC->Response

5-HT₂A Receptor Signaling Pathway

Experimental Workflow

The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membranes->Incubate Radioligand Prepare Radioligand Radioligand->Incubate TestCompound Prepare Test Compound Dilutions TestCompound->Incubate Filter Filter to Separate Bound & Unbound Incubate->Filter Count Count Radioactivity Filter->Count CalcSpecific Calculate Specific Binding Count->CalcSpecific DetIC50 Determine IC₅₀ CalcSpecific->DetIC50 CalcKi Calculate Kᵢ DetIC50->CalcKi

Radioligand Binding Assay Workflow

References

A Comparative Analysis of 6-Fluorotryptamine and 5-Fluorotryptamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 6-Fluorotryptamine (6-FT) and 5-Fluorotryptamine (5-FT), two closely related fluorinated analogs of the neurotransmitter serotonin. The strategic placement of a fluorine atom on the indole ring significantly influences their pharmacological profiles. This document synthesizes available experimental data to highlight their distinct interactions with key neurological targets, offering insights for researchers in neuroscience and professionals in drug discovery and development.

Physicochemical Properties

Both 6-FT and 5-FT share the same molecular formula and molar mass, differing only in the position of the fluorine atom on the indole ring. This subtle structural difference, however, leads to notable variations in their biological activity.

PropertyThis compound (6-FT)5-Fluorotryptamine (5-FT)
Molecular Formula C₁₀H₁₁FN₂C₁₀H₁₁FN₂
Molar Mass 178.210 g·mol⁻¹178.210 g·mol⁻¹
CAS Number 575-85-9576-16-9

Pharmacodynamics: A Tale of Two Isomers

The primary pharmacological distinction between 6-FT and 5-FT lies in their affinity and functional activity at various serotonin (5-HT) receptor subtypes and their effects on monoamine systems.

Serotonin Receptor Interaction

Available data indicates that both compounds interact with serotonin receptors, but with different affinity and efficacy profiles.

Receptor Binding Affinity (Kᵢ in nM)

ReceptorThis compound (Kᵢ in nM)5-Fluorotryptamine (Kᵢ in nM)Data Source
5-HT₁A 26718[1]
5-HT₂A 6066.0 - 3,908[1]
5-HT₂B No Data Available5.7
5-HT₂C No Data Available3.72
5-HT₃A No Data Available800[2][3]
5-HT₃AB No Data Available1800[2][3]

Lower Kᵢ values indicate higher binding affinity.

Functional Activity (EC₅₀ in nM and Eₘₐₓ)

ReceptorThis compound5-FluorotryptamineData Source
5-HT₁A EC₅₀: 54 nMEC₅₀: 129 nM[1]
5-HT₂A EC₅₀: 4.56 - 81 nM, Eₘₐₓ: 101% (Full Agonist)Full Agonist (EC₅₀: 2.64 - 58 nM, Eₘₐₓ: 110%)[1]
5-HT₃A No Data AvailablePartial Agonist (EC₅₀: 16,000 nM, Rₘₐₓ: 0.64)[2][3]
5-HT₃AB No Data AvailablePartial Agonist (EC₅₀: 27,000 nM, Rₘₐₓ: 0.45)[2][3]

EC₅₀ represents the concentration for 50% maximal response; lower values indicate greater potency. Eₘₐₓ represents the maximum response relative to a reference agonist.

Monoamine Release and Enzyme Inhibition

6-FT has been characterized as a potent serotonin releasing agent and a monoamine oxidase (MAO) inhibitor. In contrast, detailed data on the monoamine releasing and MAO inhibitory properties of 5-FT is less readily available in the reviewed literature.

Monoamine Release (EC₅₀ in nM)

MonoamineThis compound (EC₅₀ in nM)5-Fluorotryptamine (EC₅₀ in nM)Data Source
Serotonin 4.4No Data Available[1]
Dopamine 106No Data Available[1]
Norepinephrine 1,575No Data Available[1]

Monoamine Oxidase (MAO) Inhibition (IC₅₀ in nM)

EnzymeThis compound (IC₅₀ in nM)5-Fluorotryptamine (IC₅₀ in nM)Data Source
MAO-A 1,580No Data Available[1]
MAO-B 5,620No Data Available[1]

IC₅₀ represents the concentration for 50% inhibition.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT₂A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

G 5-HT2A Receptor Signaling Pathway Tryptamine 5-HT2A Agonist (e.g., 6-FT, 5-FT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Signaling Pathway

G Radioligand Displacement Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane homogenate) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution (Known concentration) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions (e.g., 6-FT or 5-FT) Test_Compound_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Radioligand Displacement Assay Workflow

Experimental Protocols

While specific, detailed protocols for the cited data are not publicly available, the following provides a generalized methodology for a key experiment used to determine receptor binding affinity.

Radioligand Displacement Binding Assay (General Protocol)

  • Receptor Preparation: A tissue or cell line expressing the target receptor (e.g., 5-HT₂A) is homogenized and centrifuged to isolate a membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined.

  • Assay Buffer Preparation: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor binding conditions.

  • Reaction Mixture Preparation: In assay tubes, the receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (6-FT or 5-FT). Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled ligand.

  • Incubation: The reaction mixtures are incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity of the test compound (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of this compound and 5-Fluorotryptamine reveals distinct pharmacological profiles dictated by the position of the fluorine atom. 6-FT emerges as a potent serotonin releasing agent with notable MAO inhibitory properties and full agonism at 5-HT₂A receptors. 5-FT, on the other hand, shows a more complex interaction with various serotonin receptor subtypes, including partial agonism at 5-HT₃ receptors.

These differences underscore the importance of precise structural modifications in drug design and highlight the potential for developing compounds with tailored pharmacological effects. For researchers, these findings provide a basis for selecting the appropriate tool compound for investigating specific aspects of the serotonergic system. For drug development professionals, this analysis offers a starting point for the design of novel therapeutics with improved selectivity and efficacy. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the nuanced differences between these two fascinating molecules.

References

A Comparative Analysis of 6-Fluorotryptamine and Other Fluorinated Tryptamines for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 6-Fluorotryptamine (6-FT) against other positional isomers of fluorinated tryptamines, focusing on their pharmacological profiles and metabolic properties. The information presented herein is intended to assist researchers in selecting appropriate compounds for their studies in neuropharmacology and drug development.

Introduction

Tryptamine and its derivatives are a cornerstone of neuropharmacological research due to their interaction with serotonin (5-HT) receptors, playing a crucial role in various physiological and pathological processes. The introduction of a fluorine atom to the tryptamine scaffold can significantly alter its electronic properties, receptor binding affinity, functional activity, and metabolic stability. This guide offers a comparative overview of this compound and its isomers to aid in the rational selection of research tools.

Quantitative Comparison of Pharmacological Activity

The following tables summarize the available quantitative data for this compound and other fluorinated tryptamines at key serotonin receptor subtypes. This data is essential for understanding the potency and selectivity of these compounds.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2B5-HT2C5-HT3
This compound 267[1]606[1]Data not foundData not foundData not found
5-Fluorotryptamine 18[2]6.0–3,908[2]5.7[2]3.72[2]800 (5-HT3A), 1800 (5-HT3AB)[1][3]
2-Fluorotryptamine Data not foundData not foundData not foundData not foundData not found
4-Fluorotryptamine Data not foundData not foundData not foundData not foundData not found
7-Fluorotryptamine Data not foundData not foundData not foundData not foundData not found

Table 2: Functional Activity (EC50, nM)

Compound5-HT1A5-HT2A5-HT3
This compound 54[1]4.56 - 81[1]Data not found
5-Fluorotryptamine 129[2]2.64 - 58[2]16,000 (5-HT3A), 27,000 (5-HT3AB)[1][3]
2-Fluorotryptamine Data not foundData not foundData not found
4-Fluorotryptamine Data not foundData not foundData not found
7-Fluorotryptamine Data not foundData not foundData not found

Table 3: Monoamine Release (EC50, nM)

CompoundSerotoninDopamineNorepinephrine
This compound 4.4[1]106[1]1,575[1]
5-Fluorotryptamine 10.1[2]82.3[2]464[2]
2-Fluorotryptamine Data not foundData not foundData not found
4-Fluorotryptamine Data not foundData not foundData not found
7-Fluorotryptamine Data not foundData not foundData not found

Table 4: Monoamine Oxidase Inhibition (IC50, nM)

CompoundMAO-AMAO-B
This compound 1,580[1]5,620[1]
5-Fluorotryptamine 13,200[2]52,500[2]
2-Fluorotryptamine Data not foundData not found
4-Fluorotryptamine Data not foundData not found
7-Fluorotryptamine Data not foundData not found

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of fluorinated tryptamines.

Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for serotonin receptors.

1. Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test Compounds: Fluorinated tryptamines dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Cell Harvester .

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand.

    • Test Compound: Add membrane preparation, radioligand, and serial dilutions of the fluorinated tryptamine.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of fluorinated tryptamines by measuring their rate of disappearance when incubated with human liver microsomes.

1. Materials:

  • Human Liver Microsomes (HLMs): Pooled from multiple donors.

  • Test Compounds: Fluorinated tryptamines.

  • NADPH Regenerating System: (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • Acetonitrile (ACN): Ice-cold, containing an internal standard (e.g., a deuterated analog of the test compound).

  • Incubator/Shaking Water Bath: Set to 37°C.

  • LC-MS/MS System.

2. Procedure:

  • Preparation of Solutions: Thaw the HLMs on ice and dilute them with phosphate buffer to the desired protein concentration (e.g., 0.5-1.0 mg/mL). Prepare a stock solution of the test compound.

  • Incubation Setup: In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. The final concentration of the test compound is typically around 1 µM.

  • Time Points and Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the control and is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is crucial for clear communication in research. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a primary target for many tryptamines and is coupled to the Gq/11 signaling cascade.[1] Activation of this pathway leads to the mobilization of intracellular calcium.[1]

Gq_Signaling_Pathway Ligand Fluorinated Tryptamine Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds to G_protein Gq/11 (α, β, γ subunits) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gq/11 Signaling Cascade.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Radioligand_Binding_Workflow Start Start Preparation Prepare Receptor Membranes, Radioligand, and Test Compounds Start->Preparation Incubation Incubate Membranes with Radioligand and Test Compound (or control) Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligands Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity using Scintillation Counter Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the general procedure for assessing the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow Start Start Preparation Prepare Liver Microsomes, Test Compound, and Cofactors Start->Preparation Incubation Incubate at 37°C Preparation->Incubation Time_Sampling Collect Samples at Different Time Points Incubation->Time_Sampling Quenching Terminate Reaction with Cold Acetonitrile (+ Internal Standard) Time_Sampling->Quenching Processing Centrifuge to Pellet Protein and Collect Supernatant Quenching->Processing Analysis LC-MS/MS Analysis to Quantify Parent Compound Processing->Analysis Calculation Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Calculation End End Calculation->End

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion

This guide provides a comparative overview of this compound and other fluorinated tryptamines based on available scientific literature. The presented data highlights the distinct pharmacological profiles that can arise from simple positional changes of the fluorine atom on the tryptamine scaffold. While quantitative data for some isomers remains elusive, the provided protocols and workflow diagrams offer a solid foundation for researchers to conduct their own comparative studies. The choice of a specific fluorinated tryptamine for research should be guided by the desired receptor selectivity, functional activity, and expected metabolic properties. Further research is warranted to fully characterize the pharmacological and metabolic profiles of all fluorinated tryptamine isomers to expand the toolbox of selective serotonergic research agents.

References

Unveiling the Neurotransmitter Receptor Cross-Reactivity Profile of 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

6-Fluorotryptamine (6-FT), a fluorinated analog of the neurotransmitter serotonin, has garnered interest within the scientific community for its potential psychoactive properties and as a tool for studying the serotonergic system. Understanding its interaction with a wide array of neurotransmitter receptors is paramount for elucidating its pharmacological effects, predicting potential off-target liabilities, and guiding the development of more selective therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound with various neurotransmitter receptors, supported by available experimental data.

Comparative Analysis of Receptor Binding Affinities

The primary mechanism of action for this compound involves its interaction with serotonin receptors. However, comprehensive screening reveals a broader spectrum of activity, including interactions with monoamine transporters and enzymes. The following tables summarize the quantitative data on the binding affinities and functional activities of this compound and a closely related analog, 6-Fluoro-N,N-dimethyltryptamine, for which more extensive data is available. This comparison provides valuable insights into the potential cross-reactivity profile of this compound.

Table 1: Binding Affinity (Ki) and Functional Activity (EC50/IC50) of this compound at Primary Targets

TargetParameterValue (nM)Reference
Serotonin Receptor Subtype
5-HT1AKi267[1]
EC5054[1]
5-HT2AKi606[1]
EC504.56 - 81[1]
Monoamine Transporter
Serotonin Transporter (SERT)EC50 (Release)4.4[1]
Dopamine Transporter (DAT)EC50 (Release)106[1]
Norepinephrine Transporter (NET)EC50 (Release)1575[1]
Monoamine Oxidase
MAO-AIC501580[1]
MAO-BIC505620[1]

Table 2: Broader Neurotransmitter Receptor Cross-Reactivity Profile of 6-Fluoro-N,N-dimethyltryptamine (a close analog of this compound) *

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)
Serotonin 5-HT1A130
5-HT1B1,200
5-HT1D3,100
5-HT1E>10,000
5-HT2A68
5-HT2B1,100
5-HT2C2,100
5-HT5A2,400
5-HT61,100
5-HT72,700
Dopamine D1>10,000
D2>10,000
D3>10,000
D4>10,000
D5>10,000
Adrenergic α1A2,800
α1B4,200
α2A8,000
α2B5,400
α2C2,900
β1>10,000
β2>10,000
Histamine H146.6
H2>10,000
H3>10,000
Muscarinic M1>10,000
M2>10,000
M3>10,000
M4>10,000
M5>10,000

*Note: Data presented in Table 2 is for 6-Fluoro-N,N-dimethyltryptamine, sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database, as comprehensive screening data for this compound was not publicly available.[2] This data is provided as an estimation of the potential cross-reactivity profile of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of the specific radioligand, varying concentrations of the test compound, and a standardized amount of cell membrane preparation in the assay buffer.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Release Assays using Synaptosomes

Objective: To measure the ability of a test compound to induce the release of monoamine neurotransmitters from pre-synaptic nerve terminals.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

  • Sucrose buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer buffer.

  • Radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine).

  • Test compound (e.g., this compound).

  • Perfusion system.

  • Liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by homogenization in sucrose buffer followed by differential centrifugation.

  • Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter to allow for its uptake into the synaptic vesicles.

  • Perfusion: Trap the loaded synaptosomes on a filter in a perfusion chamber and continuously superfuse with Krebs-Ringer buffer.

  • Stimulation: After a baseline period, introduce the test compound at various concentrations into the perfusion buffer.

  • Fraction Collection: Collect the superfusate in fractions at regular intervals.

  • Measurement: Quantify the radioactivity in each fraction using a liquid scintillation counter to determine the amount of released neurotransmitter.

  • Data Analysis: Calculate the percentage of neurotransmitter release above baseline for each concentration of the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal effect.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound on MAO-A and MAO-B enzymes.

Materials:

  • Source of MAO-A and MAO-B enzymes (e.g., human recombinant enzymes, mitochondrial fractions from tissues).

  • MAO substrate (e.g., kynuramine for both, or specific substrates like 5-HT for MAO-A and phenylethylamine for MAO-B).

  • Test compound (e.g., this compound).

  • Phosphate buffer.

  • Spectrofluorometer or spectrophotometer.

Procedure:

  • Enzyme Preparation: Prepare the enzyme solution in phosphate buffer.

  • Assay Setup: In a microplate, pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction (e.g., by adding a strong base).

  • Detection: Measure the product of the enzymatic reaction. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured.

  • Data Analysis: Calculate the percentage of inhibition of MAO activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language.

G Signaling Pathway of 5-HT1A Receptor This compound This compound 5-HT1A Receptor 5-HT1A Receptor This compound->5-HT1A Receptor Binds to Gi/o Protein Gi/o Protein 5-HT1A Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Leads to

Caption: 5-HT1A Receptor Signaling Pathway

G Signaling Pathway of 5-HT2A Receptor This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor Binds to Gq/11 Protein Gq/11 Protein 5-HT2A Receptor->Gq/11 Protein Activates PLC Phospholipase C Gq/11 Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2+ Ca2+ Release IP3->Ca2+ Induces PKC Protein Kinase C DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response

Caption: 5-HT2A Receptor Signaling Pathway

G Experimental Workflow for Receptor Cross-Reactivity Screening cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Output Test Compound (6-FT) Test Compound (6-FT) Radioligand Binding Assays Radioligand Binding Assays Test Compound (6-FT)->Radioligand Binding Assays Functional Assays Functional Assays Test Compound (6-FT)->Functional Assays Determine Ki values Determine Ki values Radioligand Binding Assays->Determine Ki values Determine EC50/IC50 values Determine EC50/IC50 values Functional Assays->Determine EC50/IC50 values Cross-Reactivity Profile Cross-Reactivity Profile Determine Ki values->Cross-Reactivity Profile Determine EC50/IC50 values->Cross-Reactivity Profile

Caption: Receptor Cross-Reactivity Workflow

References

Unveiling the Serotonergic Action of 6-Fluorotryptamine: A Comparative Functional Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional validation of 6-Fluorotryptamine's (6-FT) effect on serotonin release, offering an objective comparison with the well-characterized serotonin releasing agent 3,4-methylenedioxymethamphetamine (MDMA) and other relevant tryptamine analogs. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to facilitate a thorough understanding of 6-FT's pharmacological profile.

Comparative Analysis of Serotonin Releasing Agents

This compound has been identified as a potent and selective serotonin releasing agent (SRA).[1] In vitro studies using rat brain synaptosomes have demonstrated its high potency in inducing serotonin release, with a half-maximal effective concentration (EC₅₀) of 4.4 nM.[1] This positions 6-FT as one of the most potent SRAs discovered, surpassing many other tryptamine derivatives.[1] Its selectivity for the serotonin system is noteworthy, as it is significantly less potent at inducing the release of dopamine and norepinephrine.[1]

In comparison, MDMA is a well-known serotonin-norepinephrine-dopamine releasing agent (SNDRA), that enhances the release of these neurotransmitters by interacting with their respective transporters.[2][3][4] MDMA exhibits a higher affinity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT), leading to a more pronounced release of serotonin.[5] The excessive release of serotonin is believed to be a key contributor to the mood-elevating effects of MDMA.[2][6]

The following tables summarize the quantitative data on the potency and selectivity of this compound and its comparators.

CompoundSerotonin (5-HT) Release EC₅₀ (nM)Dopamine (DA) Release EC₅₀ (nM)Norepinephrine (NE) Release EC₅₀ (nM)Reference
This compound (6-FT) 4.41061,575[1]
Tryptamine32.6164716[7]
4-Fluorotryptamine-106-[8]
5-FluorotryptamineSimilar to 6-FT82.3-[8]

Table 1: Potency of Tryptamine Analogs as Monoamine Releasing Agents. Note: A direct EC₅₀ value for MDMA in the same experimental setup was not available in the searched literature. "-" indicates data not available.

Compound5-HT₁ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Kᵢ (nM)5-HT₂ₐ Receptor Agonist EC₅₀ (nM)Reference
This compound (6-FT) 2676064.56[1]

Table 2: Receptor Affinity and Functional Activity of this compound.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for serotonin releasing agents like this compound and MDMA involves the serotonin transporter (SERT). These compounds act as substrates for SERT, leading to a reversal of the transporter's function and subsequent efflux of serotonin from the presynaptic neuron into the synaptic cleft.[9][10][11] Many SRAs also interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging serotonin into synaptic vesicles.[9] By disrupting VMAT2, these agents can increase the cytoplasmic concentration of serotonin, making more available for release.

SERT_VMAT_Mechanism cluster_presynaptic Presynaptic Neuron SRA 6-FT / MDMA SERT_out SERT SRA->SERT_out Binds to VMAT2 VMAT2 SRA->VMAT2 Inhibits SERT_in SERT (Reversed) SERT_out->SERT_in Induces Conformational Change Serotonin_cyto Cytoplasmic Serotonin SERT_in->Serotonin_cyto Translocates Out Serotonin_synapse Extracellular Serotonin Vesicle Synaptic Vesicle Serotonin_vesicle Vesicular Serotonin VMAT2->Serotonin_vesicle Sequesters Serotonin Serotonin_cyto->SERT_in Efflux Serotonin_vesicle->Serotonin_cyto Leakage Postsynaptic Postsynaptic Neuron Serotonin_synapse->Postsynaptic Binds to Receptors

Caption: Mechanism of Serotonin Release by SRAs.

Experimental Protocols

In Vitro Serotonin Release Assay Using Rat Brain Synaptosomes

This protocol outlines a method for measuring serotonin release from isolated nerve terminals (synaptosomes) from the rat brain.

1. Preparation of Synaptosomes: a. Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, or whole brain). b. Homogenize the tissue in ice-cold 0.32 M sucrose solution. c. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. d. Pellet the synaptosomes from the supernatant by high-speed centrifugation. e. Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. [³H]Serotonin Loading: a. Pre-incubate the synaptosomal suspension at 37°C for a designated period (e.g., 15 minutes). b. Add [³H]Serotonin to the suspension and incubate for a further period (e.g., 10 minutes) to allow for uptake into the serotonergic nerve terminals. c. Terminate the loading process by rapid filtration or centrifugation and wash the synaptosomes with ice-cold buffer to remove extracellular [³H]Serotonin.

3. Serotonin Release Experiment: a. Resuspend the [³H]Serotonin-loaded synaptosomes in fresh, pre-warmed buffer. b. Aliquot the synaptosomal suspension into reaction tubes. c. Initiate the release by adding the test compounds (e.g., this compound, MDMA, or vehicle control) at various concentrations. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the release by rapid filtration or by adding an ice-cold stop solution followed by centrifugation.

4. Measurement of Released [³H]Serotonin: a. Collect the supernatant (containing the released [³H]Serotonin). b. Lyse the synaptosomal pellet to determine the amount of [³H]Serotonin remaining within the synaptosomes. c. Measure the radioactivity in both the supernatant and the lysed pellet using liquid scintillation counting.

5. Data Analysis: a. Calculate the percentage of total [³H]Serotonin released for each condition. b. Plot the concentration-response curves for each test compound. c. Determine the EC₅₀ value for serotonin release for each compound using non-linear regression analysis.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_loading [³H]Serotonin Loading cluster_release Serotonin Release cluster_analysis Data Analysis A Brain Tissue Dissection B Homogenization A->B C Differential Centrifugation B->C D Synaptosome Pellet C->D E Pre-incubation D->E F Incubation with [³H]5-HT E->F G Washing F->G H Loaded Synaptosomes G->H I Incubation with Test Compound H->I J Termination of Release I->J K Scintillation Counting J->K L Calculate % Release K->L M Generate Dose-Response Curve L->M N Determine EC₅₀ M->N

Caption: In Vitro Serotonin Release Assay Workflow.

Conclusion

The functional validation data presented in this guide highlight this compound as a highly potent and selective serotonin releasing agent. Its pharmacological profile, characterized by a low nanomolar EC₅₀ for serotonin release and significantly lower potency for dopamine and norepinephrine release, distinguishes it from less selective compounds like MDMA. The provided experimental protocol offers a standardized method for further comparative studies of novel tryptamine derivatives and other potential serotonin-modulating compounds. The elucidation of the signaling pathways involved provides a framework for understanding the molecular basis of their action and for the rational design of future therapeutics targeting the serotonin system.

References

A Comparative Guide to the Enantiomeric Separation and Activity of 6-Fluorotryptamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Objective Comparison of 6-Fluorotryptamine Enantiomers: Unveiling Stereospecific Activity

Pharmacological Profile of Racemic this compound

Racemic this compound is recognized as a serotonin receptor agonist and a potent selective serotonin releasing agent (SRA)[1]. Its interaction with serotonergic systems is multifaceted, involving both direct receptor binding and modulation of neurotransmitter release.

Table 1: Receptor Binding Affinities and Functional Activity of Racemic this compound

TargetAssay TypeValueReference
5-HT1A ReceptorRadioligand Binding (Ki)267 nM[1]
5-HT2A ReceptorRadioligand Binding (Ki)606 nM[1]
5-HT1A ReceptorFunctional Assay (EC50)54 nM[1]
5-HT2A ReceptorFunctional Assay (EC50)4.56 nM (full agonist)[1]
Serotonin ReleaseRat Brain Synaptosomes (EC50)4.4 nM[1]
Dopamine ReleaseFunctional Assay (EC50)106 nM[1]
Norepinephrine ReleaseFunctional Assay (EC50)1,575 nM[1]
MAO-A InhibitionEnzyme Inhibition (IC50)1,580 nM[1]
MAO-B InhibitionEnzyme Inhibition (IC50)5,620 nM[1]

Despite its potent in vitro activity at the 5-HT2A receptor, racemic 6-FT does not induce the head-twitch response in rodents, a behavioral proxy for psychedelic effects[1]. This suggests a complex pharmacological profile that may be influenced by the differential activities of its constituent enantiomers. The separation and individual characterization of the (R)- and (S)-isomers are therefore crucial to fully understand the structure-activity relationship and therapeutic potential of this compound.

Experimental Protocols

Enantiomeric Separation of this compound by Chiral High-Performance Liquid Chromatography (HPLC)

The following protocol describes a proposed method for the analytical and semi-preparative separation of this compound enantiomers. This method is based on established chiral separation techniques for structurally related tryptamines and other chiral amines.

Workflow for Enantiomeric Separation

G racemic Racemic this compound Solution hplc Chiral HPLC System (e.g., Agilent 1260 Infinity II) racemic->hplc column Chiral Stationary Phase (e.g., Lux Cellulose-1 or Chiralpak AD-H) hplc->column detection UV Detector (e.g., 280 nm) column->detection mobile_phase Mobile Phase (e.g., n-Hexane/Isopropanol/Diethylamine) mobile_phase->hplc fractionation Fraction Collector detection->fractionation r_enantiomer (R)-6-Fluorotryptamine fractionation->r_enantiomer s_enantiomer (S)-6-Fluorotryptamine fractionation->s_enantiomer analysis Purity Analysis (Analytical Chiral HPLC) r_enantiomer->analysis s_enantiomer->analysis

Caption: Workflow for the chiral HPLC separation of this compound enantiomers.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable. For semi-preparative scale, a corresponding pump head and fraction collector are required.

  • Chiral Stationary Phase (CSP): Screening of various polysaccharide-based CSPs is recommended. Columns such as Lux® Cellulose-1 (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for the separation of chiral amines.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separation consists of a mixture of n-hexane and isopropanol (IPA) with a small amount of an amine modifier, such as diethylamine (DEA), to improve peak shape. A starting gradient could be 90:10:0.1 (n-hexane:IPA:DEA) with subsequent optimization of the IPA concentration to achieve baseline resolution.

  • Detection: UV detection at a wavelength of approximately 280 nm, corresponding to the indole chromophore, is appropriate.

  • Fraction Collection: For semi-preparative separation, fractions corresponding to the two resolved enantiomeric peaks are collected.

  • Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by re-injection onto the analytical chiral HPLC column.

In Vitro Activity Comparison of this compound Enantiomers

The following protocols describe standard in vitro assays to compare the biological activity of the separated (R)- and (S)-enantiomers of this compound at key serotonin receptors.

Workflow for In Vitro Activity Comparison

G enantiomers Separated (R)- and (S)-6-FT binding_assay Radioligand Binding Assay (e.g., for 5-HT1A, 5-HT2A) enantiomers->binding_assay functional_assay Functional Assay (e.g., Calcium Flux for 5-HT2A) enantiomers->functional_assay release_assay Serotonin Release Assay (Synaptosomes) enantiomers->release_assay ki_values Determine Ki values binding_assay->ki_values ec50_values Determine EC50/IC50 values functional_assay->ec50_values release_assay->ec50_values comparison Compare Potency and Efficacy ki_values->comparison ec50_values->comparison

Caption: Workflow for the in vitro comparison of this compound enantiomer activity.

1. Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors:

  • Objective: To determine the binding affinity (Ki) of each enantiomer for the 5-HT1A and 5-HT2A receptors.

  • Methodology:

    • Cell membranes expressing the human recombinant 5-HT1A or 5-HT2A receptor are used.

    • For 5-HT1A, a suitable radioligand is [3H]8-OH-DPAT. For 5-HT2A, [3H]ketanserin is commonly used.

    • Increasing concentrations of the (R)- and (S)-enantiomers of this compound are incubated with the cell membranes and the radioligand.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled competing ligand (e.g., serotonin).

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

2. Functional Assay for 5-HT2A Receptor Activation (Calcium Flux):

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of each enantiomer as an agonist at the 5-HT2A receptor.

  • Methodology:

    • A cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.

    • The cells are treated with increasing concentrations of the (R)- and (S)-enantiomers of this compound.

    • Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as an increase in fluorescence.

    • The fluorescence intensity is measured using a plate reader.

    • Dose-response curves are generated to determine the EC50 and Emax values for each enantiomer, with a known full agonist (e.g., serotonin) used as a positive control.

Signaling Pathway for 5-HT2A Receptor Activation

G ligand 6-FT Enantiomer receptor 5-HT2A Receptor ligand->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Gq-coupled signaling pathway of the 5-HT2A receptor.

Expected Outcomes and Significance

It is well-established that enantiomers of chiral drugs can exhibit significantly different pharmacological and pharmacokinetic properties[2][3]. For many psychoactive tryptamines and related compounds, the (R)- and (S)-enantiomers display distinct affinities and efficacies at serotonin receptors[4][5][6]. For example, in the case of some substituted tryptamines, one enantiomer is a potent agonist while the other is significantly less active or may even act as an antagonist.

By applying the detailed protocols in this guide, researchers can elucidate the stereospecific pharmacology of this compound. This knowledge is critical for:

  • Understanding the Structure-Activity Relationship (SAR): Delineating the contribution of each enantiomer to the overall activity of the racemic mixture will provide a clearer understanding of the molecular interactions with serotonin receptors.

  • Informing Drug Design: Identifying the more active enantiomer (the eutomer) can guide the development of more potent and selective drug candidates with potentially improved therapeutic indices and reduced side effects.

  • Interpreting Preclinical and Clinical Data: Knowledge of the individual enantiomers' activities is essential for accurately interpreting data from studies using the racemic mixture.

This guide serves as a foundational resource for the scientific community to explore the chiral nature of this compound and unlock its full potential in neuroscience research and drug development.

References

Unveiling the Selectivity of 6-Fluorotryptamine for Serotonin Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of novel compounds for monoamine transporters is paramount. This guide provides a detailed comparison of 6-Fluorotryptamine's selectivity for the serotonin transporter (SERT) against established Selective Serotonin Reuptake Inhibitors (SSRIs), supported by experimental data and methodologies.

Executive Summary

This compound demonstrates a pronounced functional selectivity for the serotonin transporter system. While it operates as a potent serotonin releasing agent rather than a reuptake inhibitor, its efficacy in inducing serotonin release is significantly higher than its effects on dopamine and norepinephrine systems. This profile distinguishes it from traditional SSRIs, which primarily function by blocking serotonin reuptake. This guide presents a comparative analysis of the available data to validate the selectivity of this compound.

Comparative Selectivity Profile

The following table summarizes the available quantitative data for this compound and a selection of widely used SSRIs. It is important to note that the data for this compound reflects its potency as a releasing agent (EC50), while the data for SSRIs indicates their binding affinity as inhibitors (Ki).

CompoundSERTDATNETSERT/DAT Selectivity RatioSERT/NET Selectivity Ratio
This compound (EC50, nM) 4.4[1]106[1]1,575[1]~24~358
Fluoxetine (Ki, nM) 141806604180660
Paroxetine (Ki, nM) 0.07 - 0.249040 - 852450 - 7000200 - 1214
Sertraline (Ki, nM) 0.292542086.21448
Citalopram (Ki, nM) 413051414326.25353.5
Escitalopram (Ki, nM) 0.8 - 1.127400780024909 - 342507091 - 9750

Data for SSRIs represents a range from multiple sources where applicable.

Experimental Protocols

The data presented in this guide is derived from two primary types of in vitro assays: neurotransmitter release assays and radioligand binding assays.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a specific neurotransmitter from pre-loaded synaptosomes or cells.

Objective: To determine the potency (EC50) of a test compound to induce the release of serotonin, dopamine, or norepinephrine.

Methodology:

  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE) to allow for its uptake into the vesicles.

  • Superfusion: The loaded synaptosomes are then placed in a superfusion system and continuously washed with a physiological buffer to establish a stable baseline of radiolabel efflux.

  • Compound Administration: The test compound (e.g., this compound) is introduced into the superfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals to measure the amount of released radiolabel.

  • Data Analysis: The amount of radioactivity in each fraction is quantified using liquid scintillation counting. The increase in radiolabel release above baseline is plotted against the concentration of the test compound to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target transporter (SERT, DAT, or NET) are prepared from cultured cells or brain tissue.

  • Assay Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and varying concentrations of the unlabeled test compound (e.g., an SSRI).

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for neurotransmitter release and radioligand binding assays.

neurotransmitter_release_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep Synaptosome Preparation load Radiolabel Loading prep->load superfusion Superfusion & Baseline Establishment load->superfusion compound Compound Administration superfusion->compound collection Fraction Collection compound->collection quantify Scintillation Counting collection->quantify calculate EC50 Calculation quantify->calculate cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Figure 1. Workflow of a Neurotransmitter Release Assay.

radioligand_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis mem_prep Membrane Preparation incubation Incubation with Radioligand & Test Compound mem_prep->incubation filtration Filtration incubation->filtration quantify Scintillation Counting filtration->quantify calculate IC50 & Ki Calculation quantify->calculate cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Figure 2. Workflow of a Radioligand Binding Assay.

Conclusion

The available data strongly indicates that this compound possesses a significant and functionally selective action on the serotonin system. Its high potency as a serotonin releasing agent, coupled with substantially lower potency for dopamine and norepinephrine release, establishes its preferential interaction with SERT-mediated processes. While its mechanism of action differs from that of classical SSRIs, the degree of its selectivity for the serotonin system is comparable to, and in some aspects, surpasses that of some established SSRIs when comparing their respective functional and binding profiles. This makes this compound a valuable tool for researchers investigating the nuances of serotonergic neurotransmission and a potential lead compound for the development of novel therapeutics with a distinct mechanism of action. Further studies employing direct comparative binding assays would be beneficial to fully elucidate its affinity for the monoamine transporters.

References

A Head-to-Head Comparison of 6-Fluorotryptamine and 6-fluoro-DET: Receptor Activity and Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two structurally related tryptamine derivatives: 6-Fluorotryptamine (6-FT) and 6-fluoro-N,N-diethyltryptamine (6-fluoro-DET). By examining their receptor binding affinities, functional activities, and metabolic pathways, this document aims to elucidate the key pharmacological differences that underpin their distinct in vivo effects. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Quantitative Data Summary

The following tables summarize the known receptor binding and functional activity data for this compound and 6-fluoro-DET.

Table 1: Receptor Binding Affinity (Ki) in nM

Compound5-HT1A5-HT2A
This compound267[1]606[1]
6-fluoro-DETData Not AvailableData Not Available

Table 2: Functional Activity (EC50/IC50) in nM

Compound5-HT1A Agonism (EC50)5-HT2A Agonism (EC50)Serotonin Release (EC50)MAO-A Inhibition (IC50)MAO-B Inhibition (IC50)
This compound54[1]4.56 or 81[1]4.4[1]1,580[1]5,620[1]
6-fluoro-DETData Not AvailablePartial Agonist (EC50 Data Not Available)Data Not AvailableData Not AvailableData Not Available

Table 3: In Vivo Behavioral Effects

CompoundHead-Twitch Response (HTR) in RodentsHallucinogenic Effects in Humans
This compoundDoes not induce HTRNot reported to be hallucinogenic
6-fluoro-DETDoes not induce HTRNot hallucinogenic

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and a typical experimental workflow for characterizing these compounds.

Serotonin_Receptor_Signaling Figure 1: Simplified Serotonin Receptor Signaling Pathways cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor 5-HT1A 5-HT1A-R Gi/o Gi/o 5-HT1A->Gi/o Agonist Binding AC_inhibition Adenylate Cyclase (Inhibition) Gi/o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease 5-HT2A 5-HT2A-R Gq/11 Gq/11 5-HT2A->Gq/11 Agonist Binding PLC_activation Phospholipase C (Activation) Gq/11->PLC_activation IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.

Experimental_Workflow Figure 2: Experimental Workflow for Compound Characterization Synthesis Compound Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50/IC50) Synthesis->Functional_Assay Metabolism_Study In Vitro Metabolism Study Synthesis->Metabolism_Study Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis In_Vivo_Assay In Vivo Behavioral Assay (e.g., Head-Twitch Response) Functional_Assay->In_Vivo_Assay Functional_Assay->Data_Analysis In_Vivo_Assay->Data_Analysis Metabolism_Study->Data_Analysis

Caption: A typical experimental workflow for characterizing novel tryptamines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for serotonin receptors (e.g., 5-HT1A, 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Test compounds (this compound, 6-fluoro-DET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a non-labeled competing ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays (Calcium Flux for 5-HT2A)

Objective: To determine the functional potency (EC50) and efficacy of the test compounds as agonists or antagonists at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (this compound, 6-fluoro-DET).

  • Serotonin (as a reference agonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive dye.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Add the compounds to the wells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

  • Generate dose-response curves by plotting the peak fluorescence response against the logarithm of the compound concentration.

  • Determine the EC50 value (concentration of the compound that produces 50% of the maximal response) and the Emax (maximal efficacy relative to the reference agonist) from the dose-response curves.

Monoamine Release Assay

Objective: To determine the potency (EC50) of the test compounds to induce the release of serotonin.

Materials:

  • Rat brain synaptosomes.

  • [3H]Serotonin.

  • Test compounds (this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-load the synaptosomes with [3H]serotonin.

  • Wash the synaptosomes to remove excess unincorporated radiolabel.

  • Add serial dilutions of the test compound to the synaptosomes.

  • Incubate for a specified time.

  • Separate the released [3H]serotonin from the synaptosomes by rapid filtration.

  • Quantify the radioactivity in the filtrate using a scintillation counter.

  • Generate dose-response curves and determine the EC50 value for serotonin release.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compounds on MAO-A and MAO-B activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • A suitable substrate (e.g., kynuramine).

  • Test compounds (this compound).

  • Assay buffer.

  • A detection system to measure the product of the enzymatic reaction (e.g., a fluorescent probe).

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, pre-incubate the MAO enzyme with the test compound or buffer.

  • Initiate the reaction by adding the substrate.

  • Incubate for a specified time at 37°C.

  • Stop the reaction and measure the product formation using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Head-Twitch Response (HTR) Assay in Rodents

Objective: To assess the in vivo psychedelic-like activity of the test compounds.

Materials:

  • Male C57BL/6J mice.

  • Test compounds (this compound, 6-fluoro-DET).

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Video recording equipment or a magnetometer-based detection system.

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection).

  • Place the mice individually into the observation chambers.

  • Record the behavior of the mice for a specified period (e.g., 30-60 minutes).

  • A trained observer, blind to the treatment conditions, manually scores the number of head-twitches from the video recordings. Alternatively, an automated system with a head-mounted magnet and a magnetometer can be used to detect and quantify the rapid head movements characteristic of the HTR.

  • Compare the number of head-twitches between the different treatment groups.

Discussion

The available data reveal significant pharmacological differences between this compound and 6-fluoro-DET, despite their close structural similarity.

This compound exhibits a multifaceted pharmacological profile. It acts as a full agonist at 5-HT2A receptors and also shows affinity for 5-HT1A receptors.[1] Crucially, it is a potent selective serotonin releasing agent (SRA), with an EC50 value in the low nanomolar range.[1] This SRA activity likely contributes significantly to its overall in vivo effects. Additionally, 6-FT is a weak inhibitor of both MAO-A and MAO-B.[1] The combination of direct receptor agonism, potent serotonin release, and weak MAO inhibition suggests a complex mechanism of action that enhances serotonergic neurotransmission through multiple avenues. The lack of head-twitch response induction, a behavior typically associated with 5-HT2A agonism by classic psychedelics, is a noteworthy finding that warrants further investigation.

6-fluoro-DET , in contrast, is characterized primarily by its partial agonism at the 5-HT2A receptor. A key feature of this compound is its lack of hallucinogenic effects in humans and its inability to induce the head-twitch response in rodents. This has led to the hypothesis that 6-fluoro-DET may exhibit functional selectivity or biased agonism at the 5-HT2A receptor, potentially favoring signaling pathways that do not lead to psychedelic-like effects. Specifically, it is suggested to be a weak agonist of the Gq signaling pathway, which is believed to be crucial for the hallucinogenic effects of other 5-HT2A agonists. The absence of significant monoamine releasing or MAO inhibitory activity further distinguishes it from this compound.

Comparative Analysis: The primary distinction between these two compounds lies in their mechanism of enhancing serotonergic activity. This compound is a potent serotonin releaser with additional direct receptor agonism, while 6-fluoro-DET appears to be a more selective, non-hallucinogenic 5-HT2A partial agonist. The diethyl substitution on the nitrogen of the tryptamine side chain in 6-fluoro-DET, as opposed to the primary amine in this compound, is a critical structural difference that likely underlies these pharmacological disparities.

Conclusion

This comparative guide highlights the profound impact of subtle structural modifications on the pharmacological profile of tryptamine derivatives. This compound emerges as a potent and multi-target enhancer of serotonergic transmission, while 6-fluoro-DET represents a more selective tool for probing non-hallucinogenic 5-HT2A receptor-mediated effects. The lack of complete quantitative data for 6-fluoro-DET underscores the need for further research to fully elucidate its receptor binding and functional activity profile. A comprehensive understanding of these differences is crucial for the rational design of novel psychoactive compounds with tailored therapeutic properties. Future studies should focus on obtaining a complete receptor binding panel for 6-fluoro-DET and investigating its downstream signaling pathways to confirm the hypothesis of functional selectivity.

References

Safety Operating Guide

Proper Disposal of 6-Fluorotryptamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Fluorotryptamine, a compound utilized in neuroscience research and pharmaceutical development, is crucial for maintaining laboratory safety and environmental compliance.[1] As a hazardous substance, it necessitates a structured disposal protocol to mitigate risks associated with its handling.[2] This guide provides detailed procedures for the safe and effective disposal of this compound, ensuring the protection of researchers and the environment.

Hazard Profile and Regulatory Compliance

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also considered harmful to aquatic life with long-lasting effects, underscoring the importance of preventing its release into the environment. Disposal procedures must adhere to federal, state, and local regulations for hazardous waste management.[3]

Essential Disposal Equipment and Materials

Proper disposal requires specific equipment to ensure safety and compliance. The following table summarizes the necessary materials:

Equipment/MaterialSpecificationsPurpose
Waste Container Leak-proof, screw-on cap, compatible material (e.g., polyethylene or polypropylene)[2][4]To securely contain this compound waste without leakage or reaction.
Hazardous Waste Label Clearly indicates "Hazardous Waste" and includes generator information[5]To properly identify the contents and origin of the waste for disposal personnel.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coatTo protect personnel from accidental exposure during handling and disposal.
Secondary Containment Chemically compatible tray or bin capable of holding 110% of the primary container's volume[4]To contain spills or leaks from the primary waste container.
Spill Kit Absorbent materials, neutralizing agents (if applicable), and disposal bagsTo safely clean up any accidental spills of this compound.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect dry this compound waste, such as contaminated lab supplies (e.g., gloves, wipes), in a designated, compatible container.[4] If disposing of the original reagent bottle, ensure it is securely closed.[3]

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid waste container. Do not mix with other incompatible waste streams.[6]

  • Sharps: Any chemically contaminated sharps (e.g., needles, pipette tips) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[3][4]

2. Container Management:

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label, specifying the contents as "this compound waste" and including the date of accumulation and the principal investigator's name.[3][5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5] This prevents the release of vapors and reduces the risk of spills.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA within the laboratory.[7]

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers.[4]

  • Segregate the this compound waste from incompatible materials, such as strong oxidizing agents.[7]

4. Requesting Waste Pickup:

  • Monitor the accumulation of waste. Do not exceed the storage time or quantity limits set by your institution and local regulations (e.g., typically 90 days or when the container is 3/4 full).[3][4]

  • Follow your institution's specific procedures to request a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[3][4]

5. Documentation:

  • Maintain accurate records of the hazardous waste generated, including the amount and date of disposal.

Emergency Procedures for Spills

In the event of a this compound spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment: For minor spills, use a spill kit to absorb and contain the material.[2]

  • Cleanup: Clean the affected area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Protocol A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate Waste into Compatible Containers A->B C Securely Cap and Label Container as Hazardous Waste B->C D Place in Designated Satellite Accumulation Area (SAA) C->D E Use Secondary Containment for Liquid Waste D->E F Monitor Accumulation Levels and Time Limits E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H Maintain Disposal Records G->H Spill Spill Occurs Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Cleanup->C Dispose of Cleanup Materials as Hazardous Waste

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting our ecosystems.

References

Personal protective equipment for handling 6-Fluorotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel compounds like 6-Fluorotryptamine. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure compliance with safety standards.

Core Safety Principles:

When working with this compound, a substance considered hazardous, it is crucial to avoid all personal contact, including inhalation of its powdered form.[1] The compound is harmful if swallowed and can cause skin, eye, and respiratory irritation. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, powder-free, compliant with ASTM D6978 (or equivalent standard for chemical resistance). Double gloving is recommended.To prevent skin contact and absorption.[2][3] Double gloving minimizes the risk of exposure during glove removal and in case of a tear.[3]
Body Protection Lab Coat/GownLong-sleeved, with snaps or cloth buttons for easy removal in an emergency.[4] Non-synthetic material like cotton is preferred.[4]To protect skin and personal clothing from contamination.[4]
Eye & Face Protection Safety Goggles & Face ShieldMust be worn when there is a risk of splashes or aerosol generation.[2]To protect the eyes and face from contact with the chemical.[2] Eyeglasses are not a substitute for safety goggles.[2]
Respiratory Protection Fit-tested RespiratorA NIOSH-certified N95 or N100 respirator should be used when handling the powder outside of a containment system.[2]To prevent inhalation of airborne particles.
Foot Protection Closed-toe ShoesShoes with closed toes and heels are mandatory in laboratory areas.[4]To protect the feet from spills and falling objects.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Ventilation: Ensure adequate ventilation to control airborne dust.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the substance.

  • Weighing: When weighing the powdered compound, do so within a fume hood or a ventilated balance enclosure to prevent inhalation of dust.

  • Solution Preparation: Prepare solutions within a fume hood. Add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Use spatulas and other appropriate tools to handle the powder. Avoid direct contact with skin and eyes.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all surfaces and equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation:

  • Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this chemical down the drain.[5]

  • Sharps: Contaminated sharps, such as needles and pipette tips, must be disposed of in a designated sharps container.

Waste Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Collection: Arrange for collection by a licensed hazardous waste disposal service in accordance with institutional and local regulations.

Emergency Spill Workflow

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the logical workflow for managing a this compound spill.

Spill_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Immediate Action Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes LargeSpill Contact Emergency Response Team SmallSpill->LargeSpill No Contain Contain Spill with Absorbent Material DonPPE->Contain CleanUp Clean Spill Area Contain->CleanUp Dispose Dispose of Contaminated Materials as Hazardous Waste CleanUp->Dispose Report Report Incident to Supervisor Dispose->Report

Caption: Workflow for managing a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluorotryptamine
Reactant of Route 2
6-Fluorotryptamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.